molecular formula C30H32N4O5S B607231 DY268 CAS No. 1609564-75-1

DY268

Cat. No.: B607231
CAS No.: 1609564-75-1
M. Wt: 560.67
InChI Key: KQSPAAPFKIEUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DY 268 is a farnesoid X receptor (FXR) antagonist (IC50 = 7.5 nM in a time-resolved FRET assay). It inhibits FXR transactivation in a cell-based assay with an IC50 value of 468 nM.>DY-268 is a trisubstituted-pyrazol carboamide based compound that acts as a potent FXR antagonist (IC50 = 7.5 nM). It does not display any FXR agonistic activity and cytotoxicity.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c1-21-7-10-24(11-8-21)29-27(20-33(32-29)19-23-5-4-6-26(17-23)38-3)30(35)31-25-12-9-22(2)28(18-25)40(36,37)34-13-15-39-16-14-34/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSPAAPFKIEUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of the Farnesoid X Receptor Antagonist DY268 in Drug-Induced Liver Injury Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Data for DY268

The following table summarizes the key quantitative parameters reported for this compound in various experimental settings.

ParameterValueAssay SystemReference
IC₅₀ (FXR Binding) 7.5 nMIn vitro FXR binding assay[4][5]
IC₅₀ (FXR Antagonism) 468 nMCell-based FXR transactivation assay[4]
Effective Concentration 10 µMZebrafish liver regeneration model[4]
Effective Concentration 10 µMHuman renal proximal tubular cells (RPTEC/TERT1)[6]
Cytotoxicity Marker >25% drop in ATPAt highest concentration tested in an in vitro assessment[4]

Mechanism of Action: FXR Antagonism in DILI

This compound exerts its effects by competitively binding to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and the subsequent transcription of FXR target genes.[5] These genes are crucial for maintaining bile acid homeostasis.

The key steps in the signaling pathway are as follows:

  • Bile Acid Homeostasis: Under normal physiological conditions, bile acids bind to and activate FXR.

  • FXR Activation: Activated FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.

  • Gene Transcription: This leads to the transcription of genes that:

    • Suppress bile acid synthesis (e.g., by inducing the small heterodimer partner, SHP, which inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis).[7]

    • Promote bile acid transport and excretion (e.g., by upregulating the bile salt export pump, BSEP).[8]

  • This compound-mediated Antagonism: this compound blocks the initial activation of FXR by bile acids.

  • Disruption of Homeostasis: This inhibition leads to the downregulation of BSEP and other transporters, and the disinhibition of bile acid synthesis. The resulting intracellular accumulation of bile acids causes cholestasis, oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte injury and death.[2][7]

FXR_Antagonism_DILI cluster_Hepatocyte Hepatocyte BileAcids Bile Acids FXR FXR BileAcids->FXR Activates BSEP BSEP Expression (Bile Export) FXR->BSEP Induces CYP7A1 CYP7A1 Expression (Bile Synthesis) FXR->CYP7A1 Represses This compound This compound This compound->FXR Inhibits Accumulation Bile Acid Accumulation BSEP->Accumulation Prevents CYP7A1->Accumulation Contributes to Cholestasis Cholestasis & Cellular Stress Accumulation->Cholestasis DILI Hepatocyte Injury (DILI) Cholestasis->DILI

Caption: Mechanism of this compound-induced DILI via FXR antagonism.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from published research and are intended to serve as a guide for researchers.[4][6]

This assay measures the ability of this compound to antagonize FXR-mediated gene transcription in a cellular context.

  • Cell Line: HepG2 cells are commonly used as they are of hepatic origin.

  • Reagents:

    • This compound (stock solution in DMSO)

    • FXR agonist (e.g., Chenodeoxycholic acid - CDCA, or a synthetic agonist like GW4064)

    • Luciferase reporter plasmid containing FXREs

    • Transfection reagent

    • Cell culture medium and supplements

    • Luciferase assay system

  • Protocol:

    • Cell Seeding: Plate HepG2 cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Transfection: Co-transfect the cells with the FXRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Compound Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of the FXR agonist (e.g., EC₅₀ concentration of GW4064) and varying concentrations of this compound. Include appropriate controls (vehicle, agonist alone).

    • Incubation: Incubate the cells for 18-24 hours.

    • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Transactivation_Workflow Start Seed HepG2 cells in 96-well plate Transfect Co-transfect with FXRE-Luciferase & Control Plasmids Start->Transfect Incubate1 Incubate 24h Transfect->Incubate1 Treat Treat with FXR Agonist + varying [this compound] Incubate1->Treat Incubate2 Incubate 18-24h Treat->Incubate2 Lyse Lyse cells & measure Luciferase activity Incubate2->Lyse Analyze Normalize data & Calculate IC50 Lyse->Analyze

Caption: Workflow for the in vitro FXR transactivation assay.

The zebrafish model offers a high-throughput in vivo system to study hepatotoxicity.[9] Its transparent larvae allow for real-time imaging of liver development and injury.[9][10]

  • Model: Transgenic zebrafish larvae with fluorescently labeled hepatocytes (e.g., Tg(fabp10a:EGFP)).

  • Reagents:

    • This compound (stock solution in DMSO)

    • Zebrafish embryo medium (E3 medium)

  • Protocol:

    • Embryo Collection: Collect fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

    • Compound Exposure: At 3-5 days post-fertilization (dpf), transfer larvae to 24-well plates.

    • Treatment: Add this compound to the E3 medium to achieve the desired final concentration (e.g., 10 µM).[4] Include a DMSO vehicle control group.

    • Incubation: Expose the larvae to the compound for a defined period (e.g., 48-72 hours).

    • Assessment of Hepatotoxicity:

      • Morphological Analysis: Visually inspect the liver for changes in size, morphology, and fluorescence intensity using a fluorescence microscope.

      • Histology: Fix larvae, embed in paraffin, section, and perform H&E staining to assess hepatocyte necrosis, inflammation, and steatosis.

      • Biochemical Assays: Pool larvae to create lysates for measuring liver enzyme activity (e.g., ALT, AST) or other biomarkers of liver injury.

      • Gene Expression Analysis: Extract RNA from pooled larvae to perform qRT-PCR for key DILI-related genes (e.g., fabp10a, cyp2y3).

This compound is a valuable chemical tool for investigating the role of FXR in DILI. Its high potency and selectivity allow researchers to precisely probe the consequences of FXR antagonism in various in vitro and in vivo models. The data and protocols presented in this guide demonstrate the utility of this compound in identifying compounds with a potential for DILI via FXR antagonism and in elucidating the fundamental molecular mechanisms of cholestatic liver injury. Further research using tools like this compound will continue to enhance our understanding of DILI and aid in the development of safer therapeutics.

References

DY268: A Technical Guide to its Role as a Farnesoid X Receptor (FXR) Antagonist and its Implications for Bile Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DY268, a potent and selective antagonist of the Farnesoid X Receptor (FXR). It delves into the molecular mechanisms by which this compound is anticipated to influence bile acid homeostasis, a critical physiological process regulated by FXR. While direct quantitative data on the effects of this compound on bile acid synthesis are not extensively available in public literature, this document extrapolates its expected impact based on the well-established role of FXR in this pathway. This guide also furnishes detailed experimental protocols for investigating the effects of FXR antagonists on bile acid synthesis in vitro and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Farnesoid X Receptor (FXR) and Bile Acid Synthesis

The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids.[1][2][3] In the liver and intestine, FXR plays a pivotal role in maintaining bile acid homeostasis.[1][2][3] Bile acids are synthesized from cholesterol in the liver through a series of enzymatic reactions, with Cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting enzyme.[3][4]

Activation of FXR by bile acids initiates a negative feedback loop that suppresses the expression of CYP7A1 and CYP8B1, another key enzyme in the bile acid synthesis pathway.[3][5] This suppression is primarily mediated through the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that inhibits the activity of transcription factors essential for CYP7A1 and CYP8B1 gene expression.[3][5][6]

This compound: A Potent FXR Antagonist

This compound has been identified as a potent and selective antagonist of the Farnesoid X Receptor.[1][5][7][8] Its primary mechanism of action is to bind to FXR and prevent its activation by endogenous ligands, such as bile acids. By blocking FXR activation, this compound is expected to disrupt the negative feedback mechanism that controls bile acid synthesis.

Physicochemical Properties and In Vitro Activity of this compound

While extensive public data is limited, some key in vitro metrics for this compound have been reported:

ParameterValueReference
FXR Antagonist IC50 7.5 nM[5][7][8]
FXR Transactivation Inhibition IC50 (in HEK293T cells) 468 nM[7]

Table 1: In vitro potency of this compound as an FXR antagonist. These values indicate the concentration of this compound required to inhibit 50% of FXR activity or transactivation in specific assay formats.

Expected Effects of this compound on Bile Acid Synthesis

As an FXR antagonist, this compound is predicted to increase the synthesis of bile acids by relieving the FXR-mediated suppression of key enzymes. The anticipated molecular effects are outlined below.

Signaling Pathway of FXR-Mediated Bile Acid Synthesis Regulation

The following diagram illustrates the signaling cascade that regulates bile acid synthesis and the point of intervention for this compound.

FXR_Pathway cluster_feedback Negative Feedback Loop cluster_synthesis Bile Acid Synthesis Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates SHP SHP FXR->SHP Induces Expression CYP7A1_CYP8B1 CYP7A1 / CYP8B1 SHP->CYP7A1_CYP8B1 Represses Transcription This compound This compound This compound->FXR Inhibits Cholesterol Cholesterol Cholesterol->CYP7A1_CYP8B1 Substrate Bile_Acids_Product Bile Acids CYP7A1_CYP8B1->Bile_Acids_Product Catalyzes

Caption: FXR signaling pathway in bile acid synthesis and the inhibitory action of this compound.

Anticipated Quantitative Changes in Gene Expression and Bile Acid Profile
AnalyteExpected Change with this compound TreatmentFold Change (Hypothetical)
SHP mRNA Expression Decrease0.4
CYP7A1 mRNA Expression Increase2.5
CYP8B1 mRNA Expression Increase2.0
Total Bile Acid Concentration Increase1.8
Cholic Acid (CA) Concentration Increase2.2
Chenodeoxycholic Acid (CDCA) Concentration Increase1.5

Table 2: Hypothetical quantitative effects of this compound on markers of bile acid synthesis in an in vitro liver cell model. These expected changes are based on the known mechanism of FXR antagonism.

Experimental Protocols for Assessing the Effects of FXR Antagonists on Bile Acid Synthesis

The following protocols provide a framework for researchers to quantitatively assess the impact of this compound or other FXR antagonists on bile acid synthesis using an in vitro cell culture model.

Cell Culture and Treatment
  • Cell Line: HepG2 cells, a human hepatoma cell line, are a suitable model for studying bile acid metabolism.[2][8][9][10][11][12]

  • Culture Conditions: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in 6-well plates at a density of 5 x 105 cells per well and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

    • On the day of the experiment, dilute the this compound stock solution in serum-free culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control group treated with the same concentration of DMSO.

    • To demonstrate antagonism, a positive control group can be co-treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) and this compound.

    • Incubate the cells with the treatment media for 24-48 hours.

Gene Expression Analysis by quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system and SYBR Green master mix. Use primers specific for human SHP, CYP7A1, CYP8B1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Bile Acid Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Collection: After the treatment period, collect the cell culture supernatant and cell lysates.

  • Sample Preparation:

    • For the supernatant, perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile).

    • For the cell lysates, perform cell lysis followed by protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS Analysis:

    • Analyze the prepared samples using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Use a C18 reverse-phase column for separation of the different bile acid species.

    • Employ a targeted multiple reaction monitoring (MRM) method for the quantification of specific bile acids (e.g., cholic acid, chenodeoxycholic acid, and their conjugated forms).

  • Data Analysis: Quantify the concentration of each bile acid by comparing the peak areas to a standard curve generated from known concentrations of bile acid standards.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of an FXR antagonist on bile acid synthesis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed HepG2 Cells Treat_Cells Treat with this compound (and controls) Seed_Cells->Treat_Cells Incubate Incubate (24-48h) Treat_Cells->Incubate Harvest Harvest Cells & Supernatant Incubate->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Sample_Prep Sample Preparation for LC-MS Harvest->Sample_Prep qRT_PCR qRT-PCR for SHP, CYP7A1, CYP8B1 RNA_Extraction->qRT_PCR Data_Analysis Data Analysis qRT_PCR->Data_Analysis LC_MS LC-MS for Bile Acid Profiling Sample_Prep->LC_MS LC_MS->Data_Analysis

Caption: General experimental workflow for in vitro analysis of this compound's effects.

Conclusion

This compound is a valuable research tool for elucidating the role of FXR in various physiological and pathophysiological processes. Based on its potent FXR antagonistic activity, it is strongly hypothesized that this compound will lead to an upregulation of bile acid synthesis through the derepression of the CYP7A1 and CYP8B1 genes. The experimental protocols and workflows provided in this guide offer a robust framework for quantitatively confirming these effects and further characterizing the pharmacological profile of this compound and other FXR modulators. Further research is warranted to generate specific quantitative data on the impact of this compound on the bile acid pool and its potential therapeutic implications in disorders of cholesterol and bile acid metabolism.

References

The Impact of DY268 on Lipid Metabolism Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that governs the expression of genes involved in bile acid, lipid, and glucose homeostasis. By inhibiting FXR, this compound disrupts a critical regulatory pathway, leading to the upregulation of genes responsible for de novo lipogenesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on the FXR-SREBP-1c signaling axis, and the expected consequential changes in the expression of lipid metabolism genes. Detailed experimental protocols for investigating these effects and visualizations of the key pathways and workflows are also presented to facilitate further research in this area.

Introduction to this compound and Farnesoid X Receptor (FXR)

This compound is a small molecule identified as a competitive antagonist of the Farnesoid X Receptor (FXR)[1]. FXR is a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. It functions as a master regulator of various metabolic pathways. The natural ligands for FXR are bile acids, such as chenodeoxycholic acid (CDCA). Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.

FXR plays a crucial role in maintaining lipid homeostasis. One of its key functions is the repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a pivotal transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.

Mechanism of Action: this compound as an FXR Antagonist

As an FXR antagonist, this compound competitively binds to the ligand-binding domain of FXR, preventing the binding of endogenous agonists like bile acids. This inhibition blocks the conformational changes required for the recruitment of coactivators and the formation of the active FXR/RXR heterodimer. Consequently, FXR is unable to bind to FXREs and regulate the transcription of its target genes.

The primary impact of this compound on lipid metabolism stems from its ability to de-repress the SREBP-1c gene. Under normal physiological conditions, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver X Receptor (LXR). LXR is a potent activator of SREBP-1c transcription. By antagonizing FXR, this compound prevents the induction of SHP, leading to the disinhibition of LXR and a subsequent increase in SREBP-1c expression. The elevated levels of nuclear SREBP-1c then drive the transcription of a suite of genes involved in de novo lipogenesis.

Signaling Pathway: The FXR-SREBP-1c Axis

The signaling cascade initiated by this compound's antagonism of FXR culminates in the increased expression of lipogenic genes. This pathway is a critical control point in cellular lipid metabolism.

DY268_Signaling_Pathway This compound This compound FXR_inactive Inactive FXR This compound->FXR_inactive Antagonizes FXR_RXR FXR/RXR Heterodimer FXR_inactive->FXR_RXR Forms FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds Bile_Acids Bile Acids (Endogenous Agonist) Bile_Acids->FXR_inactive Activates SHP_gene SHP Gene FXRE->SHP_gene Induces Transcription LXR LXR SHP_gene->LXR Inhibits SREBP1c_gene SREBP-1c Gene LXR->SREBP1c_gene Activates Transcription SREBP1c_protein SREBP-1c (Active) SREBP1c_gene->SREBP1c_protein Leads to Lipogenic_genes Lipogenic Genes (e.g., FASN, SCD1, ACC) SREBP1c_protein->Lipogenic_genes Activates Transcription Lipogenesis Increased Lipogenesis Lipogenic_genes->Lipogenesis Promotes

Caption: this compound antagonizes FXR, leading to increased SREBP-1c and lipogenesis.

Expected Impact on Lipid Metabolism Gene Expression

Table 1: Expected Upregulation of Key Lipid Metabolism Genes by this compound Treatment

Gene SymbolGene NameFunction in Lipid Metabolism
Fatty Acid Synthesis
ACLYATP citrate lyaseProduces cytosolic acetyl-CoA for fatty acid synthesis.
ACC1 (ACACA)Acetyl-CoA carboxylase 1Catalyzes the rate-limiting step in fatty acid synthesis.
FASNFatty acid synthaseSynthesizes palmitate from acetyl-CoA and malonyl-CoA.
SCD1Stearoyl-CoA desaturase 1Introduces double bonds into fatty acids.
ELOVL6ELOVL fatty acid elongase 6Elongates saturated and monounsaturated fatty acids.
Cholesterol Synthesis
HMGCS1HMG-CoA synthase 1Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA.
HMGCRHMG-CoA reductaseRate-limiting enzyme in cholesterol biosynthesis.
MVDMevalonate diphosphate decarboxylaseA key enzyme in the mevalonate pathway.
SQLESqualene epoxidaseA key enzyme in cholesterol biosynthesis.
LSSLanosterol synthaseCatalyzes the cyclization of (S)-2,3-epoxysqualene to lanosterol.
Triglyceride Synthesis
GPAMGlycerol-3-phosphate acyltransferaseCatalyzes the initial step in triacylglycerol synthesis.
DGAT1/2Diacylglycerol O-acyltransferase 1/2Catalyzes the final step in triglyceride synthesis.

Note: This table represents expected changes based on the known mechanism of FXR antagonism and SREBP-1c activation. Actual quantitative changes would need to be determined experimentally.

Experimental Protocols for Assessing this compound's Impact on Gene Expression

To quantitatively assess the impact of this compound on lipid metabolism gene expression, a robust experimental workflow is required. The following provides a detailed protocol for a typical in vitro study using a human hepatocyte cell line.

5.1. Cell Culture and Treatment

  • Cell Line: Human hepatoma cell line, HepG2, is a widely used and appropriate model for studying hepatic lipid metabolism.

  • Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment:

    • Seed HepG2 cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.

    • Starve the cells in serum-free DMEM for 12-16 hours prior to treatment to synchronize the cells and reduce basal levels of lipogenic gene expression.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (0.1% DMSO) for a specified duration (e.g., 24 hours). Include a positive control for FXR activation, such as GW4064 (a synthetic FXR agonist), and a co-treatment group (GW4064 + this compound) to demonstrate antagonism.

5.2. RNA Extraction and Quality Control

  • RNA Isolation: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).

  • Extraction: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform extraction and isopropanol precipitation.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios. Verify RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN); a RIN of ≥ 8 is recommended for downstream applications like RNA-sequencing.

5.3. Gene Expression Analysis

5.3.1. Quantitative Real-Time PCR (qRT-PCR)

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • Primer Design: Design and validate primers for the target genes listed in Table 1 and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

5.3.2. RNA-Sequencing (RNA-Seq)

  • Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: Quantify gene expression levels (read counts) using tools such as featureCounts or Salmon.

    • Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control groups using packages like DESeq2 or edgeR in R.

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify enriched biological pathways.

Visualization of Experimental Workflow

A clear workflow is essential for planning and executing the experimental investigation of this compound's effects.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis A Seed HepG2 Cells B Serum Starvation A->B C Treat with this compound / Controls B->C D Total RNA Extraction C->D E DNase Treatment D->E F RNA Quality Control (QC) E->F G cDNA Synthesis F->G I RNA-Seq Library Prep F->I H qRT-PCR G->H K Relative Gene Expression (ΔΔCt) H->K J High-Throughput Sequencing I->J L Bioinformatic Analysis (Alignment, Quantification, DEGs) J->L M Pathway & Functional Analysis L->M

Caption: Workflow for analyzing this compound's impact on gene expression.

Conclusion

This compound, as a potent FXR antagonist, is a valuable tool for dissecting the role of FXR in lipid metabolism. Its mechanism of action, centered on the de-repression of the SREBP-1c pathway, provides a clear rationale for its expected effects on upregulating a broad spectrum of lipogenic genes. While direct, comprehensive transcriptomic data for this compound is not yet widely available, the established understanding of the FXR-SREBP-1c axis allows for robust predictions of its impact. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to generate the necessary quantitative data to further elucidate the precise molecular consequences of FXR antagonism by this compound and to explore its potential therapeutic applications in metabolic diseases.

References

Preliminary Studies on DY268 in Hepatic Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the preliminary research surrounding DY268, a potent antagonist of the Farnesoid X Receptor (FXR), with a specific focus on its activity in hepatic cell lines. The information compiled herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways to support further research and development efforts in hepatology and oncology.

Quantitative Data Summary

This compound has been characterized primarily as a competitive antagonist of the Farnesoid X Receptor. Its inhibitory activity has been quantified in various assays, providing a baseline for its potency. The following tables summarize the available quantitative data from preliminary studies.

Table 1: Inhibitory Potency of this compound

Parameter Value Assay Type Cell Line Reference
IC₅₀ 7.5 nM Biochemical Assay N/A [1]

| IC₅₀ | 468 nM | Cell-Based Transactivation Assay | HEK-293T |[1] |

Table 2: Effects of this compound in In Vitro Hepatic Models

Concentration Effect Assay Cell Line / Model Reference
10 µM Increased Bhmt expression Gene Expression Analysis Zebrafish larvae Tg(fabp10a:pt-β-catenin) livers [1]

| Highest Tested Conc. | >25% drop in ATP vs. vehicle control | Cell Viability / Cytotoxicity Assay | Not Specified |[1] |

Experimental Protocols

The characterization of this compound involves several key experimental methodologies. The protocols outlined below are based on standard practices cited in the literature for evaluating nuclear receptor antagonists.

FXR Transactivation Assay (Cell-Based)

This assay is fundamental for quantifying the antagonist activity of this compound in a cellular context.

  • Cell Line: A stable reporter cell line, such as HG5LN-hFXR, is utilized. These cells are engineered to contain a luciferase reporter gene under the control of a promoter with Farnesoid X Receptor Response Elements (FXREs). HEK-293T cells are also commonly used for transient transfection assays.[1][2]

  • Cell Seeding: Cells are seeded into appropriate multi-well plates and allowed to adhere overnight.

  • Compound Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then prepared to achieve the desired final concentrations.[1]

  • Treatment: Cells are treated with various concentrations of this compound. To measure antagonism, cells are co-treated with a known FXR agonist, such as GW4064 (typically at a concentration corresponding to 80% of its maximal activity, e.g., 100 nM).[2]

  • Incubation: The treated cells are incubated for a standard period, typically 24 hours, to allow for receptor binding, gene transcription, and reporter protein expression.[2]

  • Lysis and Luciferase Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The resulting light output is proportional to the level of FXR activation.

  • Data Analysis: Results are expressed as a percentage of the activity observed with the agonist alone. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoid curve.[2]

In Vitro Transcription Assay

This assay directly assesses the impact of compounds on the process of transcription.

  • Template Preparation: A DNA template containing a promoter and the gene of interest is prepared.

  • Reaction Mixture: The reaction is set up with purified RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and the DNA template in a suitable buffer.

  • Initiation and Elongation: The reaction is initiated, often by the addition of the polymerase or a key cofactor.

  • Compound Addition: The inhibitor (e.g., this compound, although typically used for nuclear receptor binding) would be added to assess its effect on the transcription machinery directly.

  • Termination and Visualization: The reaction is stopped at various time points. The RNA products are separated by size using gel electrophoresis (e.g., sequencing gel) and visualized.[3]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the antagonism of FXR, a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[1][4] In the context of hepatic cancer, FXR signaling is complex, with evidence suggesting it can act as a tumor suppressor.[4]

FXR Signaling Pathway

Under normal physiological conditions, bile acids (BAs) enter the hepatocyte and bind to FXR. This activation causes FXR to form a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to FXREs in the promoter regions of target genes. A key target gene is the Small Heterodimer Partner (SHP), a transcriptional repressor.[4][5] SHP, in turn, inhibits the expression of genes involved in bile acid synthesis (e.g., CYP7A1), thereby creating a negative feedback loop.[5] this compound functions by competitively binding to FXR, preventing its activation by endogenous ligands like bile acids and subsequently blocking the transcription of target genes like SHP.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BA Bile Acids (Endogenous Ligand) FXR FXR BA->FXR Activates This compound This compound This compound->FXR Inhibits RXR RXR FXR->RXR Heterodimerizes FXR_RXR FXR/RXR Complex FXRE FXRE (on DNA) FXR_RXR->FXRE Binds SHP SHP Gene Transcription FXRE->SHP Induces SHP_Protein SHP Protein SHP->SHP_Protein Translates CYP7A1 CYP7A1 Gene Transcription SHP_Protein->CYP7A1 Inhibits Experimental_Workflow cluster_assays Analysis Methods start Seed Hepatic Cells (e.g., HepG2, Hep3B) treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for 24-48h treatment->incubation harvest Harvest Cells (Lysate / RNA) incubation->harvest analysis Downstream Analysis harvest->analysis western Western Blot (p-STAT3, Cyclin D1, Caspase-3) analysis->western Protein Level qpcr RT-qPCR (SHP, c-Myc, Survivin) analysis->qpcr Gene Expression viability Cell Viability Assay (e.g., MTT, ATP-based) analysis->viability Phenotypic

References

Unveiling the Selectivity of DY268: A Technical Guide to a Potent FXR Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of DY268, a potent antagonist of the Farnesoid X Receptor (FXR). By delving into its binding affinity, functional activity, and off-target screening, this document provides a comprehensive overview for researchers in drug discovery and development.

Abstract

This compound has emerged as a highly potent and valuable tool for investigating the physiological and pathological roles of the Farnesoid X Receptor (FXR). This guide synthesizes the available quantitative data to build a clear selectivity profile, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows. Understanding the precise interaction of this compound with FXR and its minimal engagement with other nuclear receptors is crucial for its application in preclinical studies and the development of novel therapeutics targeting FXR-mediated signaling.

Quantitative Selectivity Profile of this compound

This compound demonstrates high potency and selectivity for the Farnesoid X Receptor. The following table summarizes the key quantitative data from in vitro assays.

TargetAssay TypeMetricValue (nM)Reference
Human FXR TR-FRET Binding AssayIC507.5[1][2][3]
Human FXR Cell-Based Transactivation AssayIC50468[1][2][3]
Human LXRα GAL4 Reporter AssayActivityNo significant activity reported[4]
Human LXRβ GAL4 Reporter AssayActivityNo significant activity reported[4]
Human CAR GAL4 Reporter AssayActivityNo significant activity reported[4]
Human RORγ GAL4 Reporter AssayActivityNo significant activity reported[4]

A study by Toporova et al. (2020) concluded that FXR ligands, including this compound, exhibited high receptor selectivity when tested against a panel of nuclear receptors (LXRα, LXRβ, CAR, and RORγ); however, specific IC50 values for this compound against these off-targets were not provided.[4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the selectivity profile of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay was utilized to determine the direct binding affinity of this compound to the FXR ligand-binding domain (LBD).

  • Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and a fluorescently labeled coactivator peptide. Antagonists compete with the coactivator for binding to the LBD, leading to a decrease in the FRET signal.

  • Materials:

    • GST-tagged human FXR-LBD

    • Terbium (Tb)-labeled anti-GST antibody (Donor)

    • Fluorescein-labeled SRC-1 peptide (Acceptor)

    • Assay Buffer (e.g., PBS with 0.01% BSA)

    • This compound and reference compounds

  • Procedure:

    • A solution containing GST-hFXR-LBD and the Tb-anti-GST antibody is prepared in the assay buffer and incubated to allow for complex formation.

    • Serial dilutions of this compound or control compounds are added to the wells of a microplate.

    • The fluorescein-labeled SRC-1 peptide is added to all wells.

    • The plate is incubated at room temperature to reach binding equilibrium.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at ~340 nm and emission detection at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value, representing the concentration of this compound required to inhibit 50% of the FRET signal, is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based FXR Transactivation Assay

This assay evaluates the functional antagonistic activity of this compound in a cellular context.

  • Principle: A reporter gene system is used where the expression of a reporter enzyme (e.g., luciferase) is under the control of an FXR response element (FXRE). In the presence of an FXR agonist, the receptor is activated and drives the expression of the reporter gene. An antagonist like this compound will inhibit this agonist-induced reporter gene expression.

  • Materials:

    • Mammalian cell line (e.g., HEK293T or HepG2)

    • Expression plasmid for full-length human FXR.

    • Reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

    • Transfection reagent.

    • FXR agonist (e.g., GW4064 or chenodeoxycholic acid - CDCA).

    • This compound and control compounds.

    • Luciferase assay reagent.

  • Procedure:

    • Cells are co-transfected with the FXR expression plasmid and the FXRE-luciferase reporter plasmid. A plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.

    • After an incubation period to allow for plasmid expression, the cells are treated with a fixed concentration of an FXR agonist in the presence of varying concentrations of this compound.

    • The cells are incubated for a further 24 hours.

    • The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the control reporter activity. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the agonist-induced luciferase activity.

GAL4-NR Chimera Reporter Assay for Selectivity Screening

This assay is used to assess the selectivity of a compound against a panel of nuclear receptors.

  • Principle: The ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., LXRα, LXRβ, CAR, RORγ) is fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. This chimeric receptor is co-expressed in cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene. This system isolates the ligand-binding event from the native DNA-binding of the receptor.

  • Materials:

    • HeLa cells stably expressing a GAL4-responsive luciferase reporter gene (HG5LN).[4]

    • Expression plasmids for GAL4-NR-LBD chimeras (FXR, LXRα, LXRβ, CAR, RORγ).[4]

    • This compound and reference ligands for each receptor.

  • Procedure:

    • HG5LN cells are transfected with the respective GAL4-NR-LBD expression plasmid.

    • Following transfection and expression, cells are treated with this compound at various concentrations. For antagonist testing, cells are co-treated with a known agonist for the specific receptor.

    • After a 24-hour incubation, cell viability is assessed, and luciferase activity is measured.

  • Data Analysis: The luciferase activity is measured and normalized. The effect of this compound on the activity of each nuclear receptor is quantified to determine its selectivity.

Visualizing the Molecular Interactions and Workflows

FXR Signaling Pathway

The farnesoid X receptor is a key regulator of bile acid, lipid, and glucose homeostasis. Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

FXR_Signaling_Pathway Simplified FXR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR This compound This compound This compound->FXR Antagonizes FXRE FXRE FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Expression (Repression of Bile Acid Synthesis) Target_Genes->SHP BSEP BSEP Expression (Bile Acid Efflux) Target_Genes->BSEP

Caption: Simplified FXR signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates the general workflow for determining the selectivity profile of a compound like this compound.

Experimental_Workflow Workflow for this compound Selectivity Profiling cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Selectivity Screening cluster_data_analysis Data Analysis & Profiling Primary_Assay Primary Assay (e.g., TR-FRET Binding) Potency_Determination Determine Potency (IC50 for FXR) Primary_Assay->Potency_Determination Functional_Assay Functional Assay (Cell-Based Transactivation) Potency_Determination->Functional_Assay Selectivity_Panel Selectivity Panel (GAL4-NR Assays) Potency_Determination->Selectivity_Panel Data_Analysis Data Analysis & IC50/EC50 Calculation Functional_Assay->Data_Analysis Off_Target_Activity Assess Off-Target Activity (LXR, PXR, CAR, RORγ, etc.) Selectivity_Panel->Off_Target_Activity Off_Target_Activity->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for assessing the selectivity of this compound.

Conclusion

This compound is a potent and highly selective antagonist of the Farnesoid X Receptor. The quantitative data from binding and cell-based assays confirm its sub-nanomolar to nanomolar potency for FXR, while screening against a panel of other nuclear receptors indicates a favorable selectivity profile. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The high selectivity of this compound underscores its utility as a chemical probe to dissect the intricate roles of FXR in health and disease, and as a promising lead scaffold for the development of targeted therapies. Further studies characterizing its in vivo efficacy and safety profile are warranted.

References

DY268: A Potential Therapeutic Avenue in Cholestasis Through Farnesoid X Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Cholestasis, a condition characterized by the impairment of bile flow from the liver, leads to the accumulation of toxic bile acids within hepatocytes, precipitating liver injury, inflammation, and fibrosis.[1] The farnesoid X receptor (FXR), a nuclear hormone receptor, is a master regulator of bile acid homeostasis.[1][2][3] While FXR agonists have been explored for certain cholestatic conditions, emerging evidence suggests a paradoxical, yet potentially beneficial, role for FXR antagonists in specific types of cholestasis, particularly obstructive cholestasis.[4][5][6] DY268, a potent and selective non-steroidal FXR antagonist with an IC50 of 7.5 nM, presents a valuable pharmacological tool to investigate this therapeutic hypothesis and holds potential as a novel treatment strategy.[7] This technical guide delineates the scientific rationale, potential mechanisms of action, and experimental frameworks for evaluating the therapeutic applications of this compound in cholestasis.

The Rationale for FXR Antagonism in Cholestasis

While activation of FXR is generally hepatoprotective by downregulating bile acid synthesis and promoting their efflux, this mechanism can be detrimental in the context of physical obstruction of the bile ducts.[4] In such scenarios, continued FXR-mediated upregulation of bile salt export pump (BSEP) into a blocked ductal system can exacerbate intrahepatic pressure and cellular damage.[6]

Studies utilizing FXR knockout (FXR-/-) mice have provided compelling evidence for the protective effects of FXR inhibition in obstructive cholestasis. These mice, when subjected to bile duct ligation (BDL), a model of obstructive cholestasis, exhibited reduced liver injury compared to wild-type counterparts.[5][6] The proposed protective mechanisms include:

  • Reduced Bile Acid Synthesis: Inhibition of FXR can lead to a decrease in the synthesis of cytotoxic bile acids.

  • Altered Transporter Expression: FXR antagonism downregulates canalicular transporters like BSEP, reducing the pressure within obstructed bile ducts. Concurrently, it may upregulate basolateral transporters such as Mrp4, facilitating the efflux of bile acids back into systemic circulation for renal excretion.[5][6]

  • Modulation of Lipid Metabolism: FXR knockout mice also show alterations in lipid profiles following BDL, suggesting a broader metabolic impact of FXR inhibition in cholestasis.[5]

This compound, as a potent FXR antagonist, is positioned to pharmacologically replicate the protective phenotype observed in FXR-/- mice, offering a potential therapeutic intervention for obstructive cholestatic liver diseases.

Core Mechanism: The FXR Signaling Pathway in Cholestasis

The therapeutic potential of this compound in cholestasis is predicated on its ability to inhibit the FXR signaling cascade. The following diagram illustrates the key nodes in this pathway and the proposed intervention point of this compound.

FXR_Pathway cluster_Hepatocyte Hepatocyte cluster_BileDuct Obstructed Bile Duct cluster_Sinusoid Sinusoidal Blood BileAcids ↑ Intrahepatic Bile Acids FXR FXR BileAcids->FXR Activates SHP SHP FXR->SHP Induces BSEP BSEP (Canalicular Efflux) FXR->BSEP Induces MRP4 MRP4 (Basolateral Efflux) FXR->MRP4 Represses CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits BileDuct ↑ Pressure ↑ Injury BSEP->BileDuct Pumps Bile Acids Blood Bile Acid Excretion (Renal) MRP4->Blood Exports Bile Acids This compound This compound This compound->FXR Antagonizes

Caption: Proposed mechanism of this compound in obstructive cholestasis.

Quantitative Data from Preclinical Models

While specific in vivo data for this compound in cholestasis models is not yet extensively published, the following tables outline the expected biochemical and histological parameters that would be measured to evaluate its efficacy. These are based on standard endpoints used in preclinical cholestasis research.[8]

Table 1: Anticipated Biochemical Markers in a Rodent Model of Obstructive Cholestasis (e.g., Bile Duct Ligation)

ParameterVehicle Control (BDL)This compound-Treated (BDL)Expected Outcome with this compound
Serum Total Bile Acids (µmol/L) Markedly ElevatedData Not AvailableSignificant Reduction
Alanine Aminotransferase (ALT) (U/L) Markedly ElevatedData Not AvailableSignificant Reduction
Aspartate Aminotransferase (AST) (U/L) Markedly ElevatedData Not AvailableSignificant Reduction
Alkaline Phosphatase (ALP) (U/L) Markedly ElevatedData Not AvailableSignificant Reduction
Total Bilirubin (mg/dL) Markedly ElevatedData Not AvailableSignificant Reduction

Table 2: Anticipated Histological Findings in Liver Tissue

Histological FeatureVehicle Control (BDL)This compound-Treated (BDL)Expected Outcome with this compound
Bile Duct Proliferation SevereData Not AvailableMarked Attenuation
Hepatocellular Necrosis ExtensiveData Not AvailableSignificant Reduction
Inflammatory Infiltrate ProminentData Not AvailableReduction
Fibrosis (Sirius Red Staining) Significant Collagen DepositionData Not AvailableReduced Collagen Deposition

Experimental Protocols for Evaluating this compound in Cholestasis

To rigorously assess the therapeutic potential of this compound, standardized and well-characterized preclinical models of cholestasis are essential.

In Vitro FXR Antagonism Assay
  • Objective: To confirm the FXR antagonistic activity of this compound.

  • Methodology: A cell-based reporter gene assay is commonly used.

    • Cell Line: HepG2 cells are co-transfected with a plasmid containing a full-length human FXR expression vector and a reporter plasmid containing multiple FXR response elements upstream of a luciferase reporter gene.

    • Treatment: Cells are treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) in the presence and absence of varying concentrations of this compound.

    • Readout: Luciferase activity is measured as a proxy for FXR transactivation. A decrease in agonist-induced luciferase activity indicates antagonism.

    • Data Analysis: The IC50 value, the concentration at which this compound inhibits 50% of the agonist response, is calculated.[7]

Bile Duct Ligation (BDL) Model of Obstructive Cholestasis
  • Objective: To evaluate the in vivo efficacy of this compound in a model of obstructive cholestasis.

  • Methodology:

    • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

    • Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct, which is then double-ligated and transected between the ligatures. Sham-operated animals undergo the same procedure without ligation.[6][8]

    • Drug Administration: this compound is administered (e.g., via oral gavage or intraperitoneal injection) daily, starting 24 hours post-surgery for a defined period (e.g., 3-7 days). A vehicle control group is included.

    • Sample Collection: At the end of the study period, blood and liver tissue are collected.

    • Analysis: Serum is analyzed for biochemical markers of liver injury and cholestasis (Table 1). Liver tissue is processed for histological analysis (Table 2) and gene expression analysis of FXR target genes (e.g., Bsep, Cyp7a1, Mrp4) via qRT-PCR.

The workflow for a typical preclinical BDL study is illustrated below.

BDL_Workflow A Animal Acclimatization (e.g., C57BL/6 Mice) B Surgical Procedure: Bile Duct Ligation (BDL) or Sham Operation A->B C Randomization into Treatment Groups B->C D Daily Dosing: - Vehicle Control - this compound C->D E Sacrifice & Sample Collection (e.g., Day 7) D->E F Biochemical Analysis (Serum ALT, AST, Bili, TBA) E->F G Histological Analysis (H&E, Sirius Red) E->G H Gene Expression Analysis (qRT-PCR for FXR targets) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: Experimental workflow for a BDL study evaluating this compound.

Conclusion and Future Directions

The scientific premise for the use of an FXR antagonist like this compound in obstructive cholestasis is strong, supported by mechanistic understanding and genetic knockout studies.[5][6] this compound serves as a critical tool to pharmacologically validate this hypothesis. Future research should focus on conducting rigorous preclinical studies, as outlined above, to generate quantitative efficacy and safety data. Furthermore, exploring the utility of this compound in other forms of cholestasis where bile duct obstruction is a feature, and investigating its long-term effects on liver fibrosis, will be crucial next steps in determining its full therapeutic potential. The insights gained from such studies will be invaluable for the development of novel therapeutic strategies for patients with cholestatic liver diseases.

References

The Anti-Inflammatory Potential of DY268: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] While extensively utilized as a chemical tool to probe FXR signaling in various physiological and pathological processes, including drug-induced liver injury (DILI) and liver fibrosis, its direct anti-inflammatory properties remain an area of emerging research. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential as an anti-inflammatory agent, based on the known roles of FXR in inflammation.

While direct quantitative data on the anti-inflammatory effects of this compound are limited in publicly available literature, this document extrapolates its potential based on the established anti-inflammatory functions of FXR antagonism.

Core Concepts: FXR and Inflammation

FXR activation is generally associated with anti-inflammatory effects, particularly in the intestine and liver. It can, for instance, inhibit the activity of the pro-inflammatory transcription factor NF-κB. Therefore, the use of an FXR antagonist like this compound would be expected to, in some contexts, promote or exacerbate inflammatory responses by blocking these protective effects of FXR. However, the role of FXR in inflammation is complex and can be cell-type and context-dependent. In certain pathological conditions, antagonizing FXR might be beneficial. For instance, in specific cancers, FXR activation has been linked to tumor progression, suggesting a potential therapeutic avenue for FXR antagonists.

Quantitative Data

Direct quantitative data on the anti-inflammatory effects of this compound are not extensively available in the current literature. However, its potency as an FXR antagonist has been well-characterized.

Parameter Value Assay Conditions Reference
IC50 (FXR Antagonism)7.5 nMCell-free assay[1]
IC50 (FXR Transactivation Inhibition)468 nMCell-based reporter assay[1]

Signaling Pathways

The primary mechanism of action of this compound is the competitive antagonism of the Farnesoid X Receptor (FXR). By blocking FXR, this compound can modulate the expression of FXR target genes, which are involved in various metabolic and inflammatory pathways. A key pathway influenced by FXR is the NF-κB signaling cascade, a central regulator of inflammation.

FXR_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (Active) NFkB->NFkB_active translocates FXR_inactive FXR (Inactive) FXR_active FXR-RXR (Active) FXR_inactive->FXR_active dimerizes with RXR This compound This compound This compound->FXR_inactive inhibits Bile_Acids Bile Acids Bile_Acids->FXR_inactive activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_active->Inflammatory_Genes induces FXR_active->NFkB_active inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression FXR_active->Anti_Inflammatory_Genes induces

Fig. 1: Simplified signaling pathway of FXR and NF-κB interaction.

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assessment

A common in vitro model to study inflammation involves the use of macrophage cell lines, such as RAW 264.7 or bone marrow-derived macrophages (BMDMs), stimulated with lipopolysaccharide (LPS).

in_vitro_workflow Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Pre_treatment 2. Pre-treat with this compound (various concentrations) Cell_Culture->Pre_treatment Stimulation 3. Stimulate with LPS Pre_treatment->Stimulation Incubation 4. Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 6. Lyse Cells Incubation->Cell_Lysis Cytokine_Analysis 7. Analyze Cytokines (ELISA, CBA) Supernatant_Collection->Cytokine_Analysis Protein_Analysis 8. Analyze Protein Expression (Western Blot for NF-κB, p-IκBα) Cell_Lysis->Protein_Analysis

Fig. 2: Workflow for in vitro anti-inflammatory screening.
In Vivo Model of Colitis

A widely used animal model for inflammatory bowel disease is dextran sulfate sodium (DSS)-induced colitis in mice.

in_vivo_workflow Acclimatization 1. Acclimatize Mice Treatment_Groups 2. Divide into Treatment Groups (Vehicle, this compound) Acclimatization->Treatment_Groups Colitis_Induction 3. Induce Colitis with DSS in drinking water (e.g., 3-5% for 5-7 days) Treatment_Groups->Colitis_Induction Daily_Monitoring 4. Daily Monitoring (Body weight, stool consistency, bleeding) Colitis_Induction->Daily_Monitoring Sacrifice 5. Sacrifice at Endpoint Daily_Monitoring->Sacrifice Tissue_Collection 6. Collect Colon Tissue Sacrifice->Tissue_Collection Histology 7. Histological Analysis (H&E staining) Tissue_Collection->Histology Gene_Expression 8. Gene Expression Analysis (qRT-PCR for inflammatory markers) Tissue_Collection->Gene_Expression

Fig. 3: Workflow for in vivo colitis model.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of FXR. While its direct anti-inflammatory properties have not been a primary focus of research to date, the established interplay between FXR and inflammatory pathways, particularly NF-κB, suggests that this compound could have significant, context-dependent effects on inflammation. Further studies employing the experimental approaches outlined in this guide are warranted to fully elucidate the anti-inflammatory profile of this compound and its potential as a therapeutic agent or a tool to understand inflammatory diseases. Researchers are encouraged to investigate the effects of this compound in various models of inflammation to generate the much-needed quantitative data in this area.

References

Methodological & Application

Application Notes and Protocols for DY268 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][2] With a high affinity for FXR, this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of FXR signaling in various cellular contexts.[1] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, apoptosis, and the modulation of the FXR signaling pathway.

Mechanism of Action

This compound functions by competitively binding to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and the subsequent transcription of FXR target genes.[1] FXR typically forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes.[3][4] By inhibiting this process, this compound can effectively block the downstream effects of FXR activation.

Data Presentation

The following tables summarize the known properties of this compound and provide examples of how to present data from the described experimental protocols.

Table 1: Properties of the FXR Antagonist this compound

PropertyValueReference
Target Farnesoid X Receptor (FXR)[1]
IC₅₀ (FXR Binding Assay) 7.5 nM[1]
IC₅₀ (FXR Transactivation Assay) 468 nM[1]
Commonly Used In Vitro Concentration 1 - 10 µM[1]

Table 2: Example Data - Dose-Dependent Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
595.3 ± 5.5
1090.7 ± 6.1
2575.2 ± 7.3
5058.9 ± 8.0

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions. A study has shown that at high concentrations, this compound can cause a greater than 25% decrease in ATP levels, indicating a potential impact on cell viability.[1]

Table 3: Example Data - Induction of Apoptosis by this compound

TreatmentPercentage of Apoptotic Cells (Mean ± SD)
Vehicle Control5.2 ± 1.5
This compound (10 µM)15.8 ± 2.3
Staurosporine (1 µM, Positive Control)85.1 ± 4.7

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Table 4: Example Data - Relative Protein Expression of FXR Target Genes after this compound Treatment

Target ProteinVehicle ControlThis compound (10 µM)Fold Change
SHP (Small Heterodimer Partner)1.000.45-2.22
BSEP (Bile Salt Export Pump)1.000.60-1.67
β-actin (Loading Control)1.001.001.00

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for a specified period (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis of FXR Target Gene Expression

This protocol is for analyzing the effect of this compound on the protein expression levels of FXR target genes, such as SHP and BSEP.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SHP, anti-BSEP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as described above. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR This compound This compound This compound->FXR Inhibits FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates

Caption: Workflow for Cell Viability (MTT) Assay.

dot

Experimental_Workflow_Apoptosis start Start seed_cells Seed Cells in 6-well Plate start->seed_cells treat_this compound Treat with this compound seed_cells->treat_this compound harvest_cells Harvest and Wash Cells treat_this compound->harvest_cells stain_cells Stain with Annexin V-FITC/PI harvest_cells->stain_cells incubate_stain Incubate for 15 min stain_cells->incubate_stain flow_cytometry Analyze by Flow Cytometry incubate_stain->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for Apoptosis Assay.

dot

Experimental_Workflow_Western_Blot start Start cell_treatment Seed and Treat Cells with this compound start->cell_treatment cell_lysis Lyse Cells and Quantify Protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page protein_transfer Transfer to PVDF Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze Protein Expression detection->analysis end End analysis->end

Caption: Workflow for Western Blot Analysis.

References

Application Notes and Protocols for DY268 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of DY268 stock solutions for various in vitro and in vivo assays. This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), with an IC50 of 7.5 nM.[1][2][3][4] It is a valuable tool for studying the role of FXR in various physiological and pathological processes, including bile acid homeostasis and drug-induced liver injury.[2][5]

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 560.66 g/mol [1][2]
Formula C30H32N4O5S[2][3]
Purity ≥98%[3]
Appearance White to off-white solid[2]
Solubility (in vitro) DMSO: ≥ 50 mg/mL (89.18 mM)[1][2]
Solubility (in vivo) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 5 mg/mL (8.92 mM)[1][2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (Solvent) -80°C for 6 months; -20°C for 1 month[2][6]
IC50 (FXR antagonist) 7.5 nM (time-resolved FRET assay); 468 nM (cell-based transactivation assay)[1][2][3][4]

Experimental Protocols

Preparation of a High-Concentration this compound Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for various assays.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a precision balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 28.03 mg of this compound (Molecular Weight = 560.66 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For a 50 mM stock, add 1 mL of DMSO for every 28.03 mg of powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • This compound stock solution (e.g., 50 mM in DMSO)

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment.

Visualizations

Below are diagrams illustrating the experimental workflow for preparing this compound solutions and a simplified representation of its mechanism of action.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add precise volume vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Assay Use dilute Serially Dilute in Assay Medium thaw->dilute use Use in Assay dilute->use G This compound This compound FXR FXR This compound->FXR Antagonizes FXR_complex FXR-Bile Acid Complex BileAcid Bile Acid (Agonist) BileAcid->FXR Activates TargetGenes Target Gene Transcription FXR_complex->TargetGenes Promotes BiologicalResponse Biological Response TargetGenes->BiologicalResponse

References

Application Notes and Protocols: Optimal Concentration of DY268 for Treating Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid homeostasis, lipid metabolism, and inflammation in the liver.[1][2] As an FXR antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of FXR signaling in hepatocytes. These application notes provide detailed protocols for determining the optimal concentration of this compound for treating hepatocytes in vitro, including methods for assessing cell viability and target gene expression.

Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/Assay ConditionReference
FXR Binding IC507.5 nMIn vitro binding assay[1]
FXR Transactivation IC50468 nMCell-based transactivation assay[1]

Table 2: Reported In Vitro Experimental Concentrations of this compound

ConcentrationCell TypeDurationObserved EffectReference
10 µMZebrafish Larvae2 daysIncreased Bhmt expression[1]
10 µMHuman Renal Proximal Tubular Cells24 hoursAntagonized FXR-mediated effects[3]

Note: A study reported a >25% decrease in ATP levels in cells treated with the highest concentration of this compound tested; however, the specific concentration was not mentioned.[1] Therefore, empirical determination of the optimal, non-toxic concentration in the hepatocyte cell model of choice is critical.

Experimental Protocols

The following are detailed protocols for the isolation and culture of primary hepatocytes and the subsequent treatment with this compound to determine the optimal concentration.

Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes

This protocol is adapted from established methods for isolating primary hepatocytes.[4][5][6]

Materials:

  • Perfusion Buffer (e.g., HBSS without Ca2+/Mg2+)

  • Digestion Buffer (e.g., Williams' Medium E with collagenase)

  • Hepatocyte Wash Medium

  • Hepatocyte Plating Medium (e.g., Williams' Medium E with 10% FBS, penicillin/streptomycin)

  • Collagen-coated culture plates

Procedure:

  • Anesthesia and Perfusion: Anesthetize the mouse according to approved institutional protocols. Surgically expose the portal vein and inferior vena cava. Perfuse the liver via the portal vein, first with Perfusion Buffer to wash out the blood, followed by Digestion Buffer containing collagenase to digest the liver matrix.

  • Hepatocyte Isolation: Once the liver is digested, carefully excise it and transfer it to a sterile dish containing Hepatocyte Wash Medium. Gently dissociate the cells and filter the cell suspension through a 100 µm cell strainer.

  • Cell Purification: Purify the hepatocytes from other cell types by centrifugation, for example, using a Percoll gradient.

  • Cell Plating: Resuspend the purified hepatocyte pellet in Hepatocyte Plating Medium and determine cell viability and concentration using a trypan blue exclusion assay. Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 6-well plate).

  • Cell Culture: Incubate the plated hepatocytes at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach for 4-6 hours, then replace the plating medium with fresh, serum-free culture medium for subsequent experiments.

Protocol 2: Determining the Optimal Concentration of this compound

This protocol outlines the steps to identify the optimal working concentration of this compound that effectively antagonizes FXR without inducing significant cytotoxicity.

Materials:

  • Primary hepatocytes cultured as described in Protocol 1

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hepatocyte culture medium

  • Cell viability assay reagents (e.g., MTT, MTS, or ATP-based assay kits)

  • Reagents for RNA isolation and qRT-PCR (for target gene expression analysis)

  • Reagents for protein quantification (e.g., BCA assay) and Western blotting or ELISA (for protein expression analysis)

Procedure:

  • Dose-Response for Cytotoxicity: a. Prepare a serial dilution of this compound in hepatocyte culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. b. Treat the cultured hepatocytes with the different concentrations of this compound for a relevant time period (e.g., 24 hours). c. Assess cell viability using a preferred method (e.g., MTT or ATP assay). The MTT assay is a colorimetric assay that measures metabolic activity, which is indicative of cell viability.[7][8] ATP assays measure the level of intracellular ATP, which is a marker of metabolically active cells. d. Plot the cell viability against the log of the this compound concentration to determine the concentration at which cytotoxicity is observed. The optimal concentration should be well below the toxic threshold.

  • Dose-Response for Target Gene Expression (e.g., PAI-1): a. Based on the cytotoxicity data, select a range of non-toxic concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). b. Treat the cultured hepatocytes with the selected concentrations of this compound for a specific duration (e.g., 6, 12, or 24 hours). c. RNA Analysis: At the end of the treatment period, lyse the cells and isolate total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the FXR target gene, Serpine1 (encoding PAI-1).[9][10][11] Normalize the expression to a stable housekeeping gene. d. Protein Analysis: For protein-level analysis, lyse the cells and determine the total protein concentration. Analyze the expression of PAI-1 protein using Western blotting or an ELISA kit. e. Plot the relative gene or protein expression against the this compound concentration to determine the effective concentration range for FXR antagonism.

  • Determining the Optimal Concentration: The optimal concentration of this compound is the lowest concentration that elicits a significant and reproducible effect on the target gene expression without causing a significant decrease in cell viability.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Hepatocyte Isolation & Culture cluster_treatment This compound Treatment cluster_analysis Analysis A Perfuse Liver B Digest & Dissociate A->B C Purify Hepatocytes B->C D Plate & Culture C->D F Treat Hepatocytes D->F E Prepare this compound Dilutions E->F G Viability Assay (e.g., MTT, ATP) F->G H Gene Expression (qRT-PCR) F->H I Protein Expression (Western/ELISA) F->I J Determine Optimal Concentration G->J H->J I->J

Caption: Workflow for determining the optimal this compound concentration.

Signaling Pathway of FXR Antagonism in Hepatocytes

FXR_Antagonist_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FXR FXR FXRE FXR Response Element (on DNA) FXR->FXRE RXR RXR RXR->FXRE SHP SHP (Target Gene) FXRE->SHP Upregulates BSEP BSEP (Target Gene) FXRE->BSEP Upregulates CYP7A1 CYP7A1 (Repressed Gene) SHP->CYP7A1 Represses BileAcids Bile Acids BileAcids->FXR Activates This compound This compound This compound->FXR Inhibits

Caption: FXR antagonist this compound blocks FXR signaling in hepatocytes.

References

Application Notes and Protocols for In Vivo Administration of DY268 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1] As an FXR antagonist, this compound is a valuable tool for investigating the physiological and pathophysiological roles of FXR in various disease models, including drug-induced liver injury (DILI), metabolic disorders, and osteoporosis.[1][2] These application notes provide a comprehensive overview of the available information and general protocols for the in vivo administration of this compound in mouse models.

Data Presentation

Due to the limited publicly available in vivo data for this compound, a comprehensive quantitative data summary is not yet possible. The following tables are provided as templates to be populated as more research becomes available.

Table 1: this compound In Vivo Dosage Regimens in Mouse Models

Mouse ModelAdministration RouteDosage (mg/kg)FrequencyDurationEfficacy ReadoutsReference
e.g., Senile Osteoporosise.g., Oral GavageData not availableData not availableData not availablee.g., Bone mineral density, trabecular bone volume[2]
e.g., NASHData not availableData not availableData not availableData not availablee.g., NAFLD activity score, liver fibrosis markers
e.g., Drug-Induced Liver InjuryData not availableData not availableData not availableData not availablee.g., Serum ALT/AST levels, liver histology

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
e.g., OralData not availableData not availableData not availableData not availableData not availableData not available
e.g., IntraperitonealData not availableData not availableData not availableData not availableData not availableData not available

Table 3: Toxicology Profile of this compound in Mice

Administration RouteDose (mg/kg)DurationObserved Adverse EffectsNOAEL (mg/kg/day)Reference
e.g., AcuteData not availableData not availableData not availableData not available
e.g., ChronicData not availableData not availableData not availableData not available

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol is based on a commercially available formulation suggestion and is suitable for achieving a clear solution for oral gavage or injection.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1]

  • Prepare the Final Formulation (Example for a 5 mg/mL solution):

    • This protocol uses a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • To prepare 1 mL of a 5 mg/mL working solution, start with 100 µL of the 50 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex again until the solution is homogenous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.

    • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used.[1]

    • It is recommended to prepare the working solution fresh on the day of use.[1]

Administration Protocols

a) Oral Gavage (p.o.)

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the required dose volume.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound formulation.

    • Withdraw the needle gently and return the mouse to its cage.

  • Monitoring:

    • Observe the mouse for any signs of distress, such as difficulty breathing or regurgitation, immediately after the procedure and at regular intervals.

b) Intraperitoneal Injection (i.p.)

Materials:

  • Prepared this compound formulation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the correct dose volume.

    • Securely restrain the mouse to expose the abdomen.

  • Injection Site Preparation:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Injection:

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

    • Slowly inject the calculated volume of the this compound formulation.

  • Post-injection Care:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of discomfort, bleeding, or adverse reactions.

Visualizations

Signaling Pathway

DY268_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids FXR_inactive FXR (Inactive) Bile_Acids->FXR_inactive Activates FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_inactive->FXR_RXR_active Forms Heterodimer RXR_inactive RXR RXR_inactive->FXR_RXR_active This compound This compound This compound->FXR_inactive Antagonizes FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Activates Repressed_Genes Repressed Gene Transcription (e.g., CYP7A1) FXRE->Repressed_Genes Represses

Caption: this compound antagonizes the activation of the Farnesoid X Receptor (FXR) by bile acids.

Experimental Workflow

DY268_Experimental_Workflow start Start: Disease Model Induction (e.g., High-Fat Diet, Ovariectomy) acclimation Acclimation Period start->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment This compound or Vehicle Administration (Oral Gavage or IP Injection) randomization->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Data Collection (e.g., Blood, Tissue Samples) monitoring->endpoint analysis Biochemical & Histological Analysis (e.g., qPCR, Western Blot, H&E Staining) endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: General experimental workflow for in vivo studies with this compound in mouse models.

References

Application Notes and Protocols for Utilizing DY268 in a Luciferase Reporter Gene Assay for Farnesoid X Receptor (FXR) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in various metabolic pathways has made it a significant therapeutic target for a range of diseases, including cholestasis, non-alcoholic steatohepatitis (NASH), and certain cancers. Modulating FXR activity with small molecules offers a promising avenue for drug discovery.

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR).[3] This document provides detailed application notes and protocols for the use of this compound in a dual-luciferase reporter gene assay to accurately quantify its antagonistic effects on FXR activity. This assay is a robust and widely used method for screening and characterizing FXR modulators in a cell-based system.

The principle of this assay involves the co-transfection of cells with two key plasmids: an expression vector for FXR and a reporter vector containing a firefly luciferase gene under the transcriptional control of an FXR response element (FXRE). Upon activation by an agonist, FXR binds to the FXRE and drives the expression of luciferase. The addition of an antagonist, such as this compound, will inhibit this process, leading to a dose-dependent decrease in luciferase activity. A second plasmid encoding Renilla luciferase is co-transfected to serve as an internal control for transfection efficiency and cell viability.[4]

Data Presentation

The following tables summarize the quantitative data for the FXR antagonist this compound and the commonly used FXR agonist GW4064, as determined by luciferase reporter gene assays.

Table 1: Potency of FXR Antagonist this compound

CompoundAssay TypeCell LineIC50Reference
This compoundFXR Antagonist Luciferase Reporter AssayHEK293T468 nM[3]
This compoundTR-FRET Binding Assay-7.5 nM[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response of an agonist by 50%.

Table 2: Potency of FXR Agonist GW4064

CompoundAssay TypeCell LineEC50Reference
GW4064FXR Agonist Luciferase Reporter AssayHG5LN-hFXR41 nM[5]
GW4064FXR Agonist Luciferase Reporter AssayHEK293T~150 nM[6]

EC50 (Half-maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated using the DOT language.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (e.g., GW4064) FXR_inactive FXR Agonist->FXR_inactive Binds This compound This compound (Antagonist) This compound->FXR_inactive Blocks Binding FXR_active FXR FXR_inactive->FXR_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active FXRE FXR Response Element (FXRE) FXR_active->FXRE Heterodimerizes with RXR and Binds to FXRE Luciferase Luciferase Gene FXRE->Luciferase Activates SHP SHP Gene FXRE->SHP Activates Transcription Transcription Luciferase->Transcription CYP7A1 CYP7A1 Gene SHP->CYP7A1 Represses Inhibition Repression Luciferase_Assay_Workflow start Start seed_cells Seed HEK293T Cells in 96-well plate start->seed_cells transfect Co-transfect with FXR & Reporter Plasmids seed_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat with this compound + FXR Agonist (GW4064) incubate1->treat incubate2 Incubate for 16-24 hours treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luciferase Activity (Dual-Luciferase Assay) lyse->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

References

Application Notes and Protocols for DY268, a Farnesoid X Receptor (FXR) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of DY268, a potent Farnesoid X Receptor (FXR) antagonist, in research settings. The following sections detail its solubility characteristics, protocols for its preparation and use in cell culture, and an overview of the signaling pathway it modulates.

Introduction

This compound is a trisubstituted pyrazolamide-based compound that acts as a potent antagonist of the Farnesoid X Receptor (FXR)[1][2]. It exhibits high affinity for FXR with an IC50 of 7.5 nM in binding assays and effectively inhibits FXR transactivation in cell-based assays with an IC50 of 468 nM[3][4][5]. This compound is a valuable tool for studying the physiological and pathological roles of FXR, particularly in the context of bile acid metabolism, lipid and glucose homeostasis, and drug-induced liver injury (DILI)[3].

Physicochemical Properties

PropertyValueReference
Molecular FormulaC30H32N4O5S[3]
Molecular Weight560.66 g/mol [3]
AppearanceWhite to off-white solid[3]
Purity>98%[1]

Solubility Data

This compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions such as water and cell culture media.

SolventSolubilityMolar EquivalentNotes
DMSO 50 mg/mL 89.18 mM Sonication and warming to 60°C may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO.[3]
Water Insoluble -[1]
Cell Culture Media Poor -Working solutions are prepared by diluting a DMSO stock solution. The final DMSO concentration should be kept low (<0.5%) to minimize cytotoxicity.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, weigh out 5.61 mg of this compound (Molecular Weight = 560.66 g/mol ).

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO (e.g., 1 mL for a 10 mM solution).

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm the solution to 60°C for a short period, followed by vortexing. Visually inspect to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions in Cell Culture Media

This protocol describes the dilution of the DMSO stock solution to prepare working concentrations of this compound in cell culture media for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Determine the desired final concentration of this compound and the final DMSO concentration. The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced cytotoxicity.

  • Perform serial dilutions: It is recommended to perform an intermediate dilution of the 10 mM stock solution in cell culture medium before preparing the final working concentrations.

    • Example for a 10 µM final concentration:

      • Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.

      • Prepare the final 10 µM working solution by performing a 1:10 dilution of the 100 µM intermediate solution (e.g., add 100 µL of the intermediate solution to 900 µL of cell culture medium). The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential precipitation of the compound.

Cell-Based FXR Antagonist Assay Protocol

This protocol provides a general workflow for assessing the antagonistic activity of this compound on FXR in a cell-based reporter assay.

Cell Line: A suitable host cell line (e.g., HEK293T, HepG2) co-transfected with an FXR expression vector and an FXR-responsive reporter plasmid (e.g., containing FXREs upstream of a luciferase gene).

Materials:

  • Transfected cells seeded in a multi-well plate

  • This compound working solutions

  • A known FXR agonist (e.g., GW4064, chenodeoxycholic acid - CDCA)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Prepare a solution of the FXR agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Aspirate the old medium from the cells.

    • Add the this compound working solutions to the wells.

    • Immediately after, add the FXR agonist to all wells except for the negative control wells.

    • Include appropriate controls:

      • Negative Control: Cells treated with vehicle (DMSO) only.

      • Positive Control: Cells treated with the FXR agonist and vehicle.

      • Test Wells: Cells treated with the FXR agonist and various concentrations of this compound.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of the agonist-induced FXR activity for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Signaling Pathway

This compound functions as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.

FXR_Antagonist_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (e.g., Bile Acids) FXR_cyto FXR Agonist->FXR_cyto Activates This compound This compound (FXR Antagonist) This compound->FXR_cyto Blocks FXR_RXR_dimer FXR-RXR Heterodimer FXR_cyto->FXR_RXR_dimer Heterodimerizes with RXR_cyto RXR RXR_cyto->FXR_RXR_dimer FXRE FXR Response Element (FXRE) on DNA FXR_RXR_dimer->FXRE Binds to TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates SHP SHP Expression TargetGenes->SHP Upregulates BileAcid Bile Acid Synthesis (e.g., CYP7A1) SHP->BileAcid Inhibits

Caption: FXR Antagonist (this compound) Signaling Pathway.

Pathway Description:

  • Activation: In its natural state, FXR is activated by endogenous ligands, primarily bile acids. Upon activation, FXR translocates to the nucleus.

  • Heterodimerization: In the nucleus, FXR forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The FXR-RXR heterodimer binds to specific DNA sequences known as FXR Response Elements (FXREs) located in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of target genes. A key target gene is the Small Heterodimer Partner (SHP).

  • Downstream Effects: SHP, in turn, acts as a transcriptional repressor of other nuclear receptors, leading to the inhibition of genes involved in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1).

  • Antagonism by this compound: this compound competitively binds to FXR, preventing its activation by natural ligands. This blockage inhibits the formation of a functional transcription complex at the FXRE, thereby preventing the transcription of FXR target genes like SHP and disrupting the downstream regulatory cascade.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in a cell-based assay.

Experimental_Workflow A Prepare 10 mM this compound Stock Solution in DMSO B Prepare Serial Dilutions of this compound in Cell Culture Medium A->B D Treat Cells with this compound and/or FXR Agonist B->D C Seed Cells in a Multi-well Plate C->D E Incubate for 18-24 hours D->E F Perform Endpoint Assay (e.g., Luciferase Assay, qPCR) E->F G Data Analysis (e.g., IC50 determination) F->G

Caption: General Experimental Workflow for this compound.

For further information or technical support, please refer to the supplier's documentation or contact their technical service department.

References

Application Notes and Protocols for Cell-Based Assay Design for Testing DY268 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Natural bile acids are the endogenous ligands for FXR.[3] Upon activation, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

A key function of FXR activation is the regulation of bile acid synthesis through a negative feedback loop. FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production.[1][3] Additionally, FXR controls the expression of transporters involved in bile acid efflux, such as the Organic Solute Transporter alpha and beta (OSTα/OSTβ).[6][7] Given its central role in metabolic regulation, FXR has emerged as a significant therapeutic target for various conditions, including cholestasis, non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[8][9]

DY268 is a potent and selective antagonist of the Farnesoid X Receptor.[8][10] It competitively inhibits the binding of agonists to FXR, thereby preventing the downstream signaling cascade.[11][12] The efficacy of this compound is determined by its ability to inhibit FXR transactivation in cell-based assays, with a reported IC50 value of 468 nM.[10] These application notes provide detailed protocols for a suite of cell-based assays designed to rigorously evaluate the efficacy of this compound as an FXR antagonist. The described assays include a primary FXR reporter gene assay to determine the potency of antagonism, secondary assays to assess the impact on downstream target gene expression, and a crucial cytotoxicity assay to ensure observed effects are not due to cellular toxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FXR signaling pathway and the general experimental workflow for assessing the efficacy of the FXR antagonist, this compound.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR_inactive FXR Bile Acids->FXR_inactive Activates This compound This compound This compound->FXR_inactive Inhibits FXR_RXR_dimer FXR-RXR Heterodimer FXR_inactive->FXR_RXR_dimer Dimerizes with RXR upon activation RXR RXR RXR->FXR_RXR_dimer FXRE FXR Response Element (FXRE) FXR_RXR_dimer->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Promotes Transcription OST_gene OSTα/β Gene FXRE->OST_gene Promotes Transcription SHP_protein SHP Protein SHP_gene->SHP_protein Translates to CYP7A1_gene CYP7A1 Gene SHP_protein->CYP7A1_gene Inhibits Transcription

Caption: FXR Signaling Pathway.

Experimental_Workflow cluster_assays Efficacy & Toxicity Assessment start Start cell_culture Cell Culture (e.g., HEK293T, HepG2) start->cell_culture transfection Transient Transfection (FXR Expression & Reporter Plasmids) cell_culture->transfection compound_treatment Compound Treatment (this compound +/- FXR Agonist) transfection->compound_treatment incubation Incubation (24 hours) compound_treatment->incubation reporter_assay FXR Reporter Gene Assay (Luciferase) incubation->reporter_assay qpcr_assay Target Gene Expression (qPCR for SHP, OSTα/β, CYP7A1) incubation->qpcr_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50, Gene Expression Fold Change) reporter_assay->data_analysis qpcr_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound Efficacy Testing.

Experimental Protocols

FXR Reporter Gene Assay

Principle: This assay quantifies the ability of this compound to antagonize the activation of FXR by a known agonist. Cells are co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene under the control of an FXRE promoter. In the presence of an FXR agonist, activated FXR binds to the FXRE and drives luciferase expression. This compound will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.[13][14]

Materials:

  • HEK293T or HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • FXR agonist (e.g., GW4064)

  • 96-well white, clear-bottom assay plates

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO2.

  • Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in serum-free medium. Prepare a 2X stock solution of the FXR agonist GW4064 at a concentration that induces approximately 80% of its maximal response (EC80).

  • Treatment: After 24 hours of transfection, carefully remove the medium. Add 50 µL of the this compound stock solutions to the respective wells. Then, add 50 µL of the GW4064 stock solution to all wells except the negative control (add 50 µL of serum-free medium instead).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

Target Gene Expression Analysis by qPCR

Principle: This assay determines the effect of this compound on the expression of endogenous FXR target genes. Inhibition of FXR activity by this compound should lead to changes in the mRNA levels of genes like SHP, OSTα, OSTβ, and CYP7A1.

Materials:

  • HepG2 cells (or other suitable cell line with endogenous FXR expression)

  • 6-well plates

  • This compound

  • FXR agonist (e.g., GW4064)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for SHP, OSTα, OSTβ, CYP7A1, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound in the presence of an EC80 concentration of GW4064 for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using specific primers for the target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Cell Viability/Cytotoxicity Assay

Principle: This assay is crucial to ensure that the observed inhibitory effects of this compound are due to specific FXR antagonism and not general cytotoxicity.[14]

Materials:

  • HEK293T or HepG2 cells

  • 96-well clear-bottom plates

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the reporter gene assay.

  • Treatment: Treat the cells with the same concentrations of this compound used in the efficacy assays for 24 hours.

  • Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Data Presentation

The quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: FXR Reporter Gene Assay - this compound Antagonism of GW4064-induced Luciferase Activity

This compound Concentration (nM)Luciferase Activity (RLU)% Inhibition
0 (Vehicle)150,0000
1135,00010
10112,50025
10075,00050
50037,50075
100015,00090
IC50 (nM) 100

Table 2: Target Gene Expression Analysis - Effect of this compound on FXR Target Genes

TreatmentSHP mRNA Fold ChangeOSTα mRNA Fold ChangeCYP7A1 mRNA Fold Change
Vehicle1.01.01.0
GW4064 (EC80)5.04.00.2
GW4064 + this compound (100 nM)2.52.00.6
GW4064 + this compound (500 nM)1.21.10.9

Table 3: Cell Viability Assay - Cytotoxicity of this compound

This compound Concentration (nM)Cell Viability (%)
0 (Vehicle)100
199
1098
10097
50095
100092
CC50 (nM)

References

Application Notes and Protocols for Employing DY268 in Hepatic Fibrosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Hepatic fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins. This process disrupts the normal liver architecture, leading to cirrhosis, liver failure, and hepatocellular carcinoma. The activation of hepatic stellate cells (HSCs) is a central event in fibrogenesis.[1] One of the complex signaling networks that regulate these processes is the Farnesoid X Receptor (FXR) pathway.

DY268: A Potent Farnesoid X Receptor (FXR) Antagonist

This compound is a potent and specific antagonist of the Farnesoid X Receptor (FXR).[2][3] It is crucial to distinguish the specific chemical entity this compound from a proprietary Chinese medicine sometimes referred to as "anti-hepatic-fibrosis 268," which appears to act via the TGF-β1 pathway.[4] this compound, the FXR antagonist, offers a valuable tool for investigating the role of FXR signaling in liver pathophysiology.

Application in Hepatic Fibrosis Research

FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a key role in regulating bile acid, lipid, and glucose metabolism.[5] Activation of FXR has been shown to have protective effects in the liver, including reducing inflammation and fibrosis.[1] Therefore, an FXR antagonist like this compound is not typically used as a direct anti-fibrotic therapeutic. Instead, its primary application in this field is as a research tool to:

  • Elucidate the Role of FXR: Investigate the consequences of blocking FXR signaling during the progression of liver fibrosis in various experimental models.

  • Study Drug-Induced Liver Injury (DILI): Explore mechanisms of DILI where FXR antagonism may play a role.[2]

  • Validate Therapeutic Targets: Use as a control compound to confirm that the therapeutic effects of an FXR agonist are indeed mediated through FXR activation.

  • Investigate Pathway Crosstalk: Examine the interaction between FXR and other pro-fibrotic signaling pathways, such as TGF-β, PDGF, and Hedgehog signaling.

Quantitative Data for this compound

The following table summarizes the reported in vitro potency of this compound.

ParameterValueCell LineAssay DescriptionReference
IC₅₀ (Binding) 7.5 nM-Farnesoid X Receptor binding assay.[2]
IC₅₀ (Transactivation) 468.5 nMHEK293TInhibition of GW4064-induced FXR transactivation using a β-lactamase reporter gene assay.[2]

Signaling Pathway and Experimental Workflow

FXR Signaling Pathway in Hepatic Stellate Cells

The following diagram illustrates the general mechanism of FXR in the context of hepatic fibrosis. FXR agonists typically lead to the repression of pro-fibrotic genes. This compound, as an antagonist, would block these protective effects, making it a tool for mechanistic studies.

FXR_Pathway Figure 1: FXR Signaling in Hepatic Fibrosis cluster_EC Extracellular cluster_Cell Hepatic Stellate Cell (HSC) cluster_Nuc Nucleus FXR_Agonist FXR Agonist (e.g., Bile Acids, OCA) This compound This compound FXR FXR This compound->FXR Inhibits RXR RXR FXR->RXR Heterodimerizes FXRE FXRE (FXR Response Element) RXR->FXRE Binds to DNA Pro_Fibrotic_Genes Pro-Fibrotic Genes (e.g., α-SMA, Collagen) FXRE->Pro_Fibrotic_Genes Represses Transcription

Caption: FXR antagonism by this compound blocks the repression of pro-fibrotic genes.

General Experimental Workflow for Testing Compounds in a Fibrosis Model

This workflow outlines the typical steps for evaluating a compound's effect on hepatic fibrosis in a preclinical animal model.

Experimental_Workflow Figure 2: In Vivo Experimental Workflow cluster_Analysis Downstream Analyses A 1. Fibrosis Induction (e.g., CCl4, BDL, Mdr2-/- mice) B 2. Compound Administration (e.g., this compound or Vehicle) A->B C 3. Euthanasia & Sample Collection (Blood & Liver Tissue) B->C D 4. Serum Analysis C->D E 5. Histological Analysis C->E F 6. Gene Expression Analysis C->F G 7. Protein Analysis C->G

Caption: Workflow for evaluating anti-fibrotic compounds in animal models.

Detailed Experimental Protocols

The following are representative protocols that can be adapted to study the effects of this compound in the context of hepatic fibrosis.

Protocol 1: In Vivo Carbon Tetrachloride (CCl₄)-Induced Hepatic Fibrosis Model in Mice

This protocol describes a widely used model to induce liver fibrosis and test the effect of a compound.

Objective: To evaluate the effect of this compound on the development of CCl₄-induced hepatic fibrosis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl₄), analytical grade

  • Corn oil (or Olive oil) as a vehicle

  • This compound compound

  • Vehicle for this compound (e.g., DMSO, PEG400, saline)

  • Standard animal housing and handling equipment

  • Syringes and gavage needles

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

  • Group Allocation (n=8-10 mice/group):

    • Group 1 (Vehicle Control): Corn oil injection + this compound vehicle gavage.

    • Group 2 (CCl₄ Model): CCl₄ injection + this compound vehicle gavage.

    • Group 3 (CCl₄ + this compound): CCl₄ injection + this compound administration.

  • Fibrosis Induction:

    • Prepare a 10% (v/v) solution of CCl₄ in corn oil.

    • Administer CCl₄ via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 4-6 weeks.

    • Administer an equal volume of corn oil to the Vehicle Control group.

  • Compound Administration:

    • Reconstitute this compound in a suitable vehicle. A dose-finding study may be necessary. Based on similar in vivo studies with other small molecules, a starting range could be 10-50 mg/kg.

    • Administer this compound or its vehicle daily via oral gavage, starting from the first day of CCl₄ injection until the end of the study.

  • Monitoring: Monitor animal body weight, food/water intake, and general health status throughout the experiment.

  • Sample Collection (at study termination):

    • Anesthetize mice and collect blood via cardiac puncture for serum analysis (ALT, AST).

    • Perfuse the liver with ice-cold PBS.

    • Excise the entire liver, weigh it, and section it for different analyses:

      • One portion fixed in 10% neutral buffered formalin for histology (H&E, Sirius Red staining).

      • One portion snap-frozen in liquid nitrogen and stored at -80°C for RNA/protein extraction.

Protocol 2: Histological Analysis of Liver Fibrosis (Sirius Red Staining)

Objective: To quantify collagen deposition in liver tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) liver sections (4-5 µm thick)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Weigert's hematoxylin

  • Microscope with a polarized light source and imaging software

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Nuclear Staining: Stain with Weigert's hematoxylin for 5-8 minutes to visualize cell nuclei. Rinse in running tap water.

  • Collagen Staining: Immerse slides in Picro-Sirius Red solution for 60 minutes.

  • Washing and Dehydration: Wash slides quickly in two changes of acidified water, followed by dehydration through a graded series of ethanol and clearing in xylene.

  • Mounting: Mount coverslips using a resinous mounting medium.

  • Imaging and Quantification:

    • Under a standard light microscope, collagen fibers will appear red.

    • Under polarized light, thicker, mature collagen fibers will appear bright yellow or orange, while thinner fibers will be greenish.

    • Capture at least 10 random, non-overlapping fields per slide at 100x or 200x magnification.

    • Use image analysis software (e.g., ImageJ/Fiji) to calculate the percentage of the Sirius Red-positive area relative to the total tissue area.

Protocol 3: Gene Expression Analysis by qRT-PCR

Objective: To measure the mRNA levels of key fibrotic and inflammatory markers.

Materials:

  • Frozen liver tissue (~30-50 mg)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Acta2 (α-SMA), Col1a1, Timp1, Tgfb1) and a housekeeping gene (Gapdh or Actb).

Procedure:

  • RNA Extraction: Homogenize frozen liver tissue and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and SYBR Green master mix.

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis to verify the specificity of the PCR product.

  • Data Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method, normalizing the expression of target genes to the housekeeping gene. Compare the expression levels between treatment groups.

References

Application Notes and Protocols for DY268 Co-treatment with FXR Agonist GW4064

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has made it a significant target for therapeutic intervention in diseases such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. GW4064 is a potent and selective synthetic agonist of FXR, widely used in research to probe the receptor's function and downstream signaling. Conversely, DY268 is a potent FXR antagonist.

The co-treatment of cells or animal models with an FXR agonist like GW4064 and an antagonist such as this compound is a fundamental methodology for unequivocally demonstrating that the observed biological effects of the agonist are indeed mediated through FXR. This approach is crucial for validating new FXR-targeted therapies and for elucidating the specific roles of FXR in complex signaling networks. These application notes provide detailed protocols for utilizing this compound in conjunction with GW4064 to study FXR antagonism.

Data Presentation

The following tables summarize key quantitative data for this compound and GW4064, essential for designing and interpreting co-treatment experiments.

Table 1: In Vitro Potency of this compound and GW4064

CompoundTargetAssay TypeCell LinePotency MetricValueReference
This compoundFarnesoid X Receptor (FXR)TR-FRET-IC507.5 nM[1]
This compoundFarnesoid X Receptor (FXR)Transactivation AssayHEK293TIC50468 nM (inhibition of GW4064)[1]
GW4064Farnesoid X Receptor (FXR)--EC5015 nM
GW4064Farnesoid X Receptor (FXR)Reporter Gene AssayHepG2EC5065 nM[2]

Table 2: Example Co-treatment Concentrations for FXR Reporter Assay

AgonistAgonist ConcentrationAntagonistAntagonist Concentration RangeCell LineIncubation TimePurposeReference
GW4064~0.15 µM (EC70)This compoundDose-response-24 hoursVerify antagonist response[3]
GW4064~0.30 µM (EC50)This compoundDose-response-24 hoursVerify antagonist response[3]
GW4064Not SpecifiedThis compound10 µMRenal Proximal Tubular Cells24 hoursAttenuate CDCA-mediated stimulation[4]

Experimental Protocols

Protocol 1: FXR Antagonism Assessment using a Luciferase Reporter Gene Assay

This protocol details the methodology to assess the antagonistic activity of this compound against GW4064-induced FXR activation using a luciferase reporter assay in a suitable cell line (e.g., HEK293T or HepG2).

Materials:

  • HEK293T or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • FXR expression plasmid

  • FXR-responsive element (FXRE)-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 2000 or similar transfection reagent

  • This compound (stock solution in DMSO)

  • GW4064 (stock solution in DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

  • Transfection:

    • On the following day, transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

    • Incubate the cells for 4-6 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Prepare a solution of GW4064 in serum-free DMEM at a concentration that induces a submaximal response (e.g., EC50 to EC80, approximately 0.15-0.30 µM).

    • After the transfection period, replace the medium with fresh serum-free DMEM.

    • Add the this compound dilutions to the appropriate wells.

    • After a 1-hour pre-incubation with this compound, add the GW4064 solution to all wells except the vehicle control.

    • Include appropriate controls: vehicle (DMSO), GW4064 alone, and this compound alone.

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[1][3]

  • Luciferase Assay:

    • After incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity by GW4064 relative to the vehicle control.

    • Plot the dose-response curve for this compound inhibition of GW4064-induced activity and determine the IC50 value.

Protocol 2: Analysis of FXR Target Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol describes how to measure the effect of this compound on the GW4064-mediated regulation of FXR target genes (e.g., SHP, BSEP, CYP7A1).

Materials:

  • Hepatocyte-like cells (e.g., HepG2, primary human hepatocytes)

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • GW4064 (stock solution in DMSO)

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for FXR target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-Time PCR System

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations for 1 hour, followed by co-treatment with GW4064 (e.g., 1 µM) for an additional 24 hours.

    • Include vehicle, GW4064 alone, and this compound alone controls.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR:

    • Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA template, and primers for the target genes (SHP, BSEP, CYP7A1) and a housekeeping gene.

    • Perform the qPCR reaction in a Real-Time PCR System.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

    • Analyze the inhibitory effect of this compound on GW4064-induced changes in gene expression.

Protocol 3: Cell Viability Assessment

It is crucial to ensure that the observed antagonistic effects are not due to cytotoxicity. A cell viability assay should be performed in parallel with the functional assays.

Materials:

  • Cells used in the primary functional assay

  • 96-well clear or opaque-walled plates (depending on the assay)

  • This compound and GW4064

  • MTT, XTT, or CellTiter-Glo Luminescent Cell Viability Assay kit

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at the same density as the functional assay.

    • Treat the cells with the same concentrations of this compound, GW4064, and their combination as used in the primary experiments.

    • Incubate for the same duration (e.g., 24 hours).

  • Viability Assay:

    • Perform the chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle-treated control.

    • Confirm that the concentrations of this compound and GW4064 used in the functional assays do not significantly impact cell viability.

Mandatory Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 (Agonist) FXR_inactive FXR GW4064->FXR_inactive Activation This compound This compound (Antagonist) This compound->FXR_inactive Inhibition CoRepressors Co-repressors FXR_inactive->CoRepressors Binding FXR_active FXR FXR_inactive->FXR_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation CoRepressors->FXR_active Dissociation FXR_RXR_dimer FXR-RXR Heterodimer FXR_active->FXR_RXR_dimer RXR_active->FXR_RXR_dimer CoActivators Co-activators FXR_RXR_dimer->CoActivators Recruitment FXRE FXR Response Element (FXRE) FXR_RXR_dimer->FXRE Binding TargetGenes Target Gene Transcription (e.g., SHP, BSEP) FXRE->TargetGenes Activation SHP SHP TargetGenes->SHP CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) SHP->CYP7A1 Repression

Caption: FXR Signaling Pathway Activation by GW4064 and Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Co-treatment cluster_incubation Incubation cluster_analysis Data Analysis A Seed Cells (e.g., HEK293T, HepG2) B Transfect with FXR & Reporter Plasmids (for reporter assay) A->B C Pre-incubate with This compound (Antagonist) B->C D Add GW4064 (Agonist) C->D E Incubate for 16-24 hours D->E F1 Luciferase Assay E->F1 F2 qPCR for Target Genes E->F2 F3 Cell Viability Assay E->F3 G Analyze Data: - IC50 of this compound - Gene Expression Changes - Cytotoxicity F1->G F2->G F3->G

Caption: Experimental Workflow for Assessing FXR Antagonism.

References

Application Notes and Protocols: Quantifying Changes in Gene Expression After DY268 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1] As an antagonist, this compound inhibits the transactivation of FXR, making it a valuable tool for studying the physiological and pathological roles of FXR signaling.[1] Understanding the downstream consequences of FXR antagonism by this compound is crucial for elucidating its mechanism of action and for the development of therapeutics targeting FXR-related pathways. These application notes provide a comprehensive guide to quantifying the changes in gene expression following treatment with this compound, complete with detailed experimental protocols and data interpretation guidelines.

Mechanism of Action: FXR Antagonism

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon binding of its natural ligands, primarily bile acids, this complex translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in cellular metabolism.

This compound exerts its effects by competitively binding to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and the subsequent initiation of transcription of FXR target genes. This leads to a reversal of the typical gene expression profile induced by FXR agonists.

Data Presentation: Summarizing Quantitative Data

Effective data presentation is critical for the clear communication of experimental findings. The following tables provide a template for summarizing quantitative data on gene expression changes in a relevant cell line (e.g., human hepatoma HepG2 cells) following treatment with this compound. It is important to note that comprehensive public datasets detailing the standalone effect of this compound on a wide range of genes are limited. The data presented here is a representative example based on the known function of FXR and may not be exhaustive. One study has reported that this compound treatment can lead to an increase in the expression of the gene Bhmt.[1]

Table 1: Summary of Differentially Expressed Genes (DEGs) after this compound Treatment (Hypothetical RNA-Seq Data)

Gene SymbolGene NameLog2 Fold Changep-valueq-value (FDR)Regulation
CYP7A1Cytochrome P450 Family 7 Subfamily A Member 11.580.0010.005Upregulated
SREBF1Sterol Regulatory Element Binding Transcription Factor 11.250.0050.015Upregulated
ABCB11ATP Binding Cassette Subfamily B Member 11 (BSEP)-1.760.00050.002Downregulated
NR0B2Nuclear Receptor Subfamily 0 Group B Member 2 (SHP)-2.100.00010.001Downregulated
SLC10A1Solute Carrier Family 10 Member 1 (NTCP)-1.450.0020.008Downregulated
FGF19Fibroblast Growth Factor 19-1.980.00020.001Downregulated
BHMTBetaine-Homocysteine S-Methyltransferase1.150.010.025Upregulated

Table 2: Validation of Gene Expression Changes by Quantitative Real-Time PCR (qPCR)

Gene SymbolLog2 Fold Change (RNA-Seq)Log2 Fold Change (qPCR)Standard Deviation (qPCR)p-value (qPCR)
CYP7A11.581.620.15< 0.01
SREBF11.251.310.12< 0.01
ABCB11-1.76-1.810.21< 0.001
NR0B2-2.10-2.050.18< 0.001
FGF19-1.98-2.010.16< 0.001
BHMT1.151.200.10< 0.05

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway affected by this compound. By antagonizing FXR, this compound prevents the downstream signaling cascade that is normally initiated by bile acids. This leads to the upregulation of genes involved in bile acid synthesis (e.g., CYP7A1) and a downregulation of genes that are typically activated by FXR, such as SHP, which is a key repressor of bile acid synthesis.

DY268_FXR_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR This compound This compound This compound->FXR Inhibits FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds SHP_Gene SHP Gene FXRE->SHP_Gene Activates Transcription BSEP_Gene BSEP Gene FXRE->BSEP_Gene Activates Transcription CYP7A1_Gene CYP7A1 Gene SHP_Gene->CYP7A1_Gene Represses Transcription

Caption: FXR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating a relevant cell line, such as HepG2 human hepatoma cells, with this compound to analyze changes in gene expression.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Once the cells reach the desired confluency, remove the old medium, wash the cells once with PBS, and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

  • Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA isolation.

Cell_Treatment_Workflow Start Start Seed_Cells Seed HepG2 Cells in 6-well plates Start->Seed_Cells Incubate_1 Incubate until 70-80% confluency Seed_Cells->Incubate_1 Prepare_Treatment Prepare this compound and Vehicle (DMSO) dilutions Incubate_1->Prepare_Treatment Treat_Cells Treat cells with this compound or Vehicle Prepare_Treatment->Treat_Cells Incubate_2 Incubate for 24 hours Treat_Cells->Incubate_2 Harvest_Cells Wash with PBS and Harvest Cells Incubate_2->Harvest_Cells End Proceed to RNA Isolation Harvest_Cells->End

Caption: Experimental workflow for cell treatment with this compound.

Protocol 2: Total RNA Isolation

This protocol outlines the isolation of total RNA from cultured cells using a common reagent like TRIzol.

Materials:

  • TRIzol reagent (or similar)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate containing the harvested cells. Pipette up and down several times to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Add 0.5 mL of isopropanol and mix gently. Incubate at room temperature for 10 minutes.

  • RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol describes how to quantify the relative expression of target genes using a two-step qPCR method with SYBR Green chemistry.

Materials:

  • Isolated total RNA

  • Reverse transcriptase kit (with reverse transcriptase, dNTPs, and random primers or oligo(dT))

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • In a PCR tube, combine 1 µg of total RNA, random primers or oligo(dT), and nuclease-free water to the recommended volume.

    • Incubate at 65°C for 5 minutes, then place on ice.

    • Add the reverse transcription master mix (containing buffer, dNTPs, and reverse transcriptase).

    • Incubate according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).

    • The resulting cDNA can be stored at -20°C.

  • qPCR Reaction Setup:

    • In a qPCR plate, prepare a reaction mix for each gene containing:

      • SYBR Green qPCR Master Mix

      • Forward Primer (final concentration of 200-500 nM)

      • Reverse Primer (final concentration of 200-500 nM)

      • Diluted cDNA template

      • Nuclease-free water to the final volume.

    • Include no-template controls (NTCs) for each primer set.

    • Run each sample in triplicate.

  • qPCR Cycling:

    • Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method:

      • Normalize to Housekeeping Gene (ΔCt): For each sample, calculate ΔCt = Ct(gene of interest) - Ct(housekeeping gene).

      • Normalize to Control (ΔΔCt): Calculate ΔΔCt = ΔCt(this compound-treated sample) - ΔCt(Vehicle-treated sample).

      • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

qPCR_Workflow Start Start with Total RNA RT Reverse Transcription (RNA -> cDNA) Start->RT qPCR_Setup Prepare qPCR Reaction Mix (SYBR Green, Primers, cDNA) RT->qPCR_Setup qPCR_Run Run qPCR in Real-Time PCR Instrument qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis End Quantified Gene Expression Data_Analysis->End

Caption: Workflow for quantitative real-time PCR (qPCR).

Conclusion

These application notes provide a framework for investigating the effects of the FXR antagonist this compound on gene expression. By following the detailed protocols for cell treatment, RNA isolation, and qPCR, researchers can obtain reliable and reproducible data. The provided templates for data presentation and the visualization of the affected signaling pathway will aid in the clear and concise communication of research findings. This information is intended to support researchers, scientists, and drug development professionals in their efforts to understand the role of FXR in health and disease and to explore the therapeutic potential of FXR antagonists like this compound.

References

Troubleshooting & Optimization

troubleshooting insolubility of DY268 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the aqueous insolubility of DY268, a potent farnesoid X receptor (FXR) antagonist.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] A stock solution of up to 50 mg/mL in DMSO can be prepared. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs because the high concentration of the compound in the organic solvent is no longer soluble when introduced into a predominantly aqueous environment. The final concentration of DMSO in your aqueous solution is critical and should be kept as low as possible to avoid both insolubility and potential cytotoxicity in cell-based assays.

Q3: What is the maximum recommended final DMSO concentration in aqueous solutions for in vitro experiments?

A3: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced artifacts and cytotoxicity.[2] It is crucial to perform vehicle controls with the same final DMSO concentration as your experimental samples.

Q4: Are there any ready-to-use formulations for in vivo studies?

A4: Yes, several formulations have been described to achieve a suitable concentration of this compound for in vivo administration. These typically involve a combination of solvents and surfactants to maintain solubility. It is essential to sonicate these preparations to ensure a clear and homogenous solution.[1]

Troubleshooting Insolubility in Aqueous Solutions

Encountering solubility issues with this compound in your experiments can be a significant hurdle. This guide provides a systematic approach to troubleshoot and overcome these challenges.

Initial Troubleshooting Steps

If you observe precipitation or cloudiness in your aqueous this compound solution, consider the following immediate actions:

  • Visual Inspection: Carefully examine your solution for any visible particles or haziness.

  • Gentle Warming: If the compound's stability permits, gently warm the solution to 37°C. This can sometimes help to redissolve the precipitate.

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break down aggregates and improve dissolution.[2]

  • Vortexing: Ensure vigorous and immediate mixing after diluting the DMSO stock into the aqueous buffer to promote rapid dispersion.[2]

Troubleshooting Workflow for Persistent Insolubility

If initial steps fail to resolve the insolubility, a more systematic approach is required. The following workflow can help identify a suitable solubilization strategy.

G Troubleshooting Workflow for this compound Insolubility start Start: this compound Precipitation in Aqueous Solution check_stock Verify Stock Solution (Clear, no precipitate in DMSO) start->check_stock check_stock->start Stock has precipitate (Re-dissolve or prepare fresh) optimize_dilution Optimize Dilution Protocol check_stock->optimize_dilution Stock is clear cosolvent Introduce Co-solvents optimize_dilution->cosolvent Precipitation persists success Success: Clear Solution optimize_dilution->success Precipitation resolved surfactant Add Surfactants cosolvent->surfactant Precipitation persists cosolvent->success Precipitation resolved complexation Use Complexation Agents surfactant->complexation Precipitation persists surfactant->success Precipitation resolved complexation->success Precipitation resolved fail Further Formulation Development Required complexation->fail Precipitation persists

Caption: A stepwise approach to resolving this compound precipitation issues.

Quantitative Solubility Data

While specific solubility data for this compound in a wide range of individual solvents is not extensively published, the following table summarizes the known and formulated solubility information.

Solvent/FormulationSolubilityMolar Concentration (mM)Reference
100% DMSO50 mg/mL89.18[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 5 mg/mL≥ 8.92[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL≥ 8.92[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder (MW: 560.66 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

Methodology:

  • Accurately weigh 5.61 mg of this compound powder and transfer it to a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles. If needed, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Determination in Aqueous Buffer

Objective: To determine the maximum concentration at which this compound remains soluble in a specific aqueous buffer over a defined period.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for UV detection)

  • Multichannel pipette

  • Plate shaker

  • UV/Vis microplate reader

Methodology:

  • Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).

  • In the 96-well plate, add 198 µL of the aqueous buffer to each well.

  • Add 2 µL of each this compound dilution from step 1 to the corresponding wells in the plate, resulting in a final DMSO concentration of 1%. This will create a final concentration range of this compound (e.g., from 100 µM to 1 µM). Include a buffer-only control and a buffer with 1% DMSO vehicle control.

  • Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C or 37°C) for a set incubation period (e.g., 2 hours).

  • After incubation, measure the absorbance of each well at the λmax of this compound using a UV/Vis microplate reader. A significant increase in absorbance compared to the vehicle control indicates the formation of a precipitate.

  • The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.

Farnesoid X Receptor (FXR) Signaling Pathway

This compound functions as an antagonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. The following diagram illustrates the canonical FXR signaling pathway.

FXR Signaling Pathway cluster_0 Hepatocyte BileAcids Bile Acids FXR FXR BileAcids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on Target Gene Promoters FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 Inhibits transcription BileAcidSyn Bile Acid Synthesis CYP7A1->BileAcidSyn Rate-limiting enzyme This compound This compound This compound->FXR Antagonizes

Caption: this compound antagonizes FXR, inhibiting downstream signaling.

References

Technical Support Center: Managing DY268 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity associated with the Farnesoid X Receptor (FXR) antagonist, DY268, at high concentrations in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] In a cell-based assay, it inhibits FXR transactivation with a half-maximal inhibitory concentration (IC50) of 468 nM.[1] By blocking the normal activation of FXR by endogenous ligands like bile acids, this compound can be utilized as a tool to study the physiological roles of FXR and is also investigated for its potential in studying drug-induced liver injury (DILI).[1]

Q2: Is cytotoxicity expected when using this compound at high concentrations?

A2: Yes, at high concentrations, this compound can exhibit cytotoxicity. One study reported that at the highest concentration tested, this compound caused a greater than 25% decrease in cellular ATP levels compared to the vehicle-treated control, indicating a significant impact on cell health and metabolic activity.[1] Therefore, it is crucial to determine the optimal concentration range for your specific cell type and experimental endpoint to minimize cytotoxicity while achieving the desired FXR antagonism.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

A3: While specific mechanisms for this compound are not extensively detailed in the provided search results, high concentrations of small molecule inhibitors can induce cytotoxicity through various mechanisms, including:

  • Off-target effects: At higher concentrations, the selectivity of a compound may decrease, leading to interactions with other cellular targets, which can trigger toxic responses.

  • Mitochondrial dysfunction: The observed decrease in ATP levels suggests that this compound may interfere with mitochondrial function, a common mechanism of drug-induced toxicity.

  • Induction of apoptosis: Inhibition of critical cellular pathways can lead to programmed cell death.

  • Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is essential to use the same concentration of the vehicle in control wells.

Q4: How can I differentiate between on-target FXR antagonism and off-target cytotoxicity?

A4: This is a critical aspect of your experimental design. Here are a few strategies:

  • Use a rescue experiment: If the observed effect is on-target, it might be possible to "rescue" the cells by overexpressing FXR or introducing a constitutively active form.

  • Employ a structurally unrelated FXR antagonist: If a different FXR antagonist with a distinct chemical structure produces the same biological effect without the same cytotoxic profile, it strengthens the evidence for an on-target mechanism.

  • Test in FXR-null cell lines: If available, using cell lines that do not express FXR can help determine if the cytotoxicity is independent of the intended target.

  • Dose-response analysis: Carefully analyze the dose-response curves for FXR antagonism and cytotoxicity. Ideally, there should be a therapeutic window where you observe significant FXR antagonism with minimal cytotoxicity.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed in a Cell Viability Assay

If you are observing significant cell death in your experiments with this compound, follow this troubleshooting workflow.

dot

Troubleshooting workflow for high cytotoxicity.
Guide 2: Inconsistent or Unexpected Results in FXR Antagonist Assays

Variability in your results can be due to several factors. This guide provides a systematic approach to identify and resolve these issues.

dot

Troubleshooting for inconsistent experimental results.

Data Presentation

Due to the limited publicly available quantitative cytotoxicity data for this compound, this table presents the known inhibitory concentrations for its on-target activity and a qualitative description of its cytotoxic effects. Researchers should determine the specific cytotoxic IC50 for their cell system.

CompoundTargetAssay TypeIC50 (FXR Antagonism)CytotoxicityCell LineReference
This compound Farnesoid X Receptor (FXR)Cell-based Transactivation468 nM>25% decrease in ATP at high concentrationsNot specified[1]

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound cytotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Assay Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7):

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1 Assay

This assay uses the fluorescent dye JC-1 to determine the mitochondrial membrane potential, an indicator of mitochondrial health.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • JC-1 Staining:

    • Prepare a 5 µg/mL working solution of JC-1 in complete culture medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing and Fluorescence Measurement:

    • Remove the JC-1 staining solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a fluorescence plate reader.

      • J-aggregates (healthy cells): Excitation ~560 nm, Emission ~595 nm (red).

      • JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~535 nm (green).

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Signaling Pathway and Experimental Workflow Diagrams

FXR Signaling Pathway Antagonized by this compound

The farnesoid X receptor (FXR) is a nuclear receptor that, upon activation by bile acids, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. Key target genes are involved in bile acid, lipid, and glucose metabolism. This compound acts as a competitive antagonist, binding to the ligand-binding domain of FXR and preventing the recruitment of coactivators, thereby inhibiting the downstream signaling cascade.

dot

FXR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR This compound This compound This compound->FXR Antagonizes FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP, FGF19) FXRE->Target_Genes Regulates Metabolic_Regulation Regulation of Bile Acid, Lipid, and Glucose Metabolism Target_Genes->Metabolic_Regulation

FXR signaling pathway and the point of antagonism by this compound.
Experimental Workflow for Assessing this compound Cytotoxicity

A logical workflow is essential for systematically evaluating the cytotoxic effects of this compound. This involves a stepwise approach from initial viability screening to more detailed mechanistic studies.

dot

Cytotoxicity_Workflow A Start: Treat cells with a range of this compound concentrations B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Determine Cytotoxic IC50 B->C D Significant Cytotoxicity? C->D E Proceed with concentrations below cytotoxic IC50 for functional FXR assays D->E No F Investigate Mechanism of Cytotoxicity D->F Yes J End of Workflow E->J G Apoptosis Assay (Caspase Activity) F->G H Mitochondrial Health Assay (JC-1, Seahorse) F->H I Off-Target Analysis F->I G->J H->J I->J

A stepwise workflow for investigating this compound cytotoxicity.

References

Technical Support Center: Troubleshooting DY268 FXR Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are not observing the expected Farnesoid X receptor (FXR) antagonism with the compound DY268 in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing any FXR antagonistic activity. What are the possible reasons?

There are several potential reasons why this compound may not be exhibiting FXR antagonism in your assay. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cells and reagents used.

  • Compound Integrity and Handling:

    • Degradation: Ensure the compound has been stored correctly at -20°C and protected from light.[1] Repeated freeze-thaw cycles should be avoided as they can degrade the compound.[2] It is recommended to aliquot the stock solution upon receipt.

    • Solubility: this compound is soluble in DMSO.[1] Inadequate solubilization can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved in DMSO before further dilution in media. Precipitates in the final assay medium are a clear indicator of solubility issues.

    • Purity: Verify the purity of your this compound batch. Impurities can interfere with the assay or the compound's activity.

  • Experimental Design and Protocol:

    • Inappropriate Agonist Concentration: The concentration of the FXR agonist (e.g., GW4064, CDCA) used to stimulate the receptor might be too high. An excessively high agonist concentration can make it difficult to detect competitive antagonism. It is advisable to use the agonist at its EC50 to EC80 concentration.

    • Incorrect this compound Concentration Range: You may be using a concentration range for this compound that is too low to observe antagonism. While this compound is potent, its IC50 can vary between biochemical and cell-based assays.[1][3][4] A wide concentration range should be tested to determine the IC50 in your specific assay system.

    • Insufficient Incubation Time: Ensure that the incubation time with both the agonist and this compound is sufficient for a response to be generated and subsequently inhibited. For reporter gene assays, an incubation time of 16-24 hours is common.[5]

  • Cellular and Assay System Health:

    • Cell Health and Passage Number: Use cells that are healthy, have a consistent morphology, and are within a low passage number range.[5] High passage numbers can lead to genetic drift and altered cellular responses.[5]

    • Reporter System Integrity: If you are using a reporter gene assay, ensure the reporter construct is functioning correctly. This can be verified with a known FXR agonist.

    • Off-Target Effects: While this compound is reported to be a potent FXR antagonist, off-target effects at high concentrations cannot be entirely ruled out and may complicate data interpretation.[6]

Q2: What are the reported IC50 values for this compound?

The reported IC50 values for this compound can vary depending on the assay format:

Assay TypeReported IC50Reference
Time-Resolved FRET (TR-FRET)7.5 nM[1][3][4]
Cell-Based Transactivation Assay468 nM[3][4]

This difference is expected, as cell-based assays are influenced by factors such as cell permeability, metabolism, and off-target effects, which are not present in a purified biochemical assay like TR-FRET.

Q3: How should I prepare and store this compound?

  • Storage: this compound should be stored as a solid at -20°C for long-term stability (≥ 4 years).[1]

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.[4]

  • Aliquoting and Storage of Stock Solution: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C.[2]

  • Preparation of Working Solutions: Dilute the DMSO stock solution to the final desired concentrations in your cell culture medium immediately before use.[5] Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Troubleshooting Guide

If you are experiencing a lack of FXR antagonism with this compound, follow these troubleshooting steps:

Problem Possible Cause Recommended Solution
No observable antagonism at any concentration.Compound degradation or inactivity.Purchase a new batch of this compound. Ensure proper storage and handling of the new compound.
Poor compound solubility.Visually inspect for precipitation after dilution in media. Prepare fresh stock solutions and ensure complete dissolution in DMSO before preparing working solutions.
Suboptimal agonist concentration.Titrate the FXR agonist to determine its EC50 in your assay system. Use the agonist at a concentration between its EC50 and EC80 for antagonist screening.
Cell-related issues.Use low passage number cells and regularly check for viability and morphology.[5]
Weak or inconsistent antagonism.Inconsistent cell seeding density.Ensure a uniform cell seeding density across all wells of your assay plate.
Edge effects on the assay plate.Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Variability in reagent addition.Use calibrated pipettes and ensure consistent addition of all reagents to the assay wells.

Experimental Protocols

FXR Antagonist Reporter Gene Assay

This protocol outlines a general procedure for assessing the FXR antagonistic activity of this compound using a cell-based reporter gene assay.

1. Cell Seeding:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

2. Transfection:

  • Transiently co-transfect the cells with an FXR expression vector and a luciferase reporter construct containing an FXR response element (e.g., from the SHP promoter).[7] A Renilla luciferase vector should also be co-transfected to normalize for transfection efficiency.

3. Compound Treatment:

  • Approximately 24 hours post-transfection, replace the medium with fresh medium containing the FXR agonist (e.g., GW4064 at its EC50 concentration) and varying concentrations of this compound.
  • Include appropriate controls: vehicle (DMSO) only, agonist only, and this compound only at the highest concentration to check for any agonist activity.

4. Incubation:

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[5]

5. Luciferase Assay:

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

6. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.
  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids (e.g., CDCA) FXR FXR Bile_Acids->FXR Agonist Binding FXR_RXR_inactive FXR-RXR Heterodimer (Inactive) FXR->FXR_RXR_inactive RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to DNA SHP_Gene SHP Gene FXRE->SHP_Gene Promotes Transcription SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA Transcription SHP_Protein SHP Protein SHP_mRNA->SHP_Protein Translation CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Inhibits Transcription This compound This compound (Antagonist) This compound->FXR Competitive Binding

Caption: FXR signaling pathway and the mechanism of this compound antagonism.

Experimental Workflow for FXR Antagonist Assay

Experimental_Workflow A 1. Seed Cells (e.g., HEK293T in 96-well plate) B 2. Transfect Cells (FXR, Reporter, Renilla Plasmids) A->B C 3. Compound Treatment (FXR Agonist + this compound) B->C D 4. Incubate (16-24 hours) C->D E 5. Cell Lysis D->E F 6. Measure Luciferase Activity (Dual-Luciferase Assay) E->F G 7. Data Analysis (Normalize, Plot, Calculate IC50) F->G

Caption: A typical workflow for a cell-based FXR antagonist reporter assay.

References

Technical Support Center: Optimizing Incubation Time for Covalent TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with covalent inhibitors targeting the TEA Domain (TEAD) family of transcription factors, such as DY268. Proper incubation time is critical for achieving accurate and reproducible results in cell-based assays due to the time-dependent nature of covalent bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is incubation time a critical parameter for a covalent inhibitor like this compound?

A1: Covalent inhibitors function through a two-step mechanism: 1) initial reversible binding to the target protein (TEAD), followed by 2) the formation of a stable, covalent bond with a specific amino acid residue. This second step is time- and concentration-dependent.[1][2] Insufficient incubation time will not allow for complete covalent modification, leading to an underestimation of the inhibitor's true potency (an artificially high IC50 value). Conversely, excessively long incubation times might lead to off-target effects or cellular toxicity, confounding the experimental results.[2]

Q2: What is the mechanism of action for covalent TEAD inhibitors?

A2: Covalent TEAD inhibitors are designed to target a cysteine residue within a lipid-binding pocket of TEAD proteins. This pocket is crucial for TEAD's association with the YAP/TAZ coactivators. By forming a covalent bond in this pocket, the inhibitor disrupts the TEAD-YAP/TAZ protein-protein interaction, which is necessary to drive the transcription of oncogenic genes. This leads to the suppression of cancer cell proliferation, migration, and "stemness".

Q3: What is a recommended starting point for a time-course experiment with this compound?

A3: The optimal time depends on the assay's endpoint. For signaling readouts (e.g., measuring target gene expression via qPCR), shorter time points are often sufficient. For phenotypic readouts (e.g., cell viability or colony formation), longer incubations are required. A robust starting experiment would include a broad range of time points.

Assay TypeSuggested Incubation Times
Target Engagement (Cellular Thermal Shift Assay)1, 2, 4, 6 hours
Signaling (e.g., CTGF, CYR61 mRNA levels by qPCR)4, 8, 16, 24 hours
Cell Viability / Proliferation (e.g., CellTiter-Glo)24, 48, 72, 96 hours
Colony Formation 7 to 14 days (with periodic media changes)

Q4: How does inhibitor concentration affect the optimal incubation time?

A4: The rate of covalent modification is dependent on both time and concentration. At higher inhibitor concentrations, target saturation and maximal covalent modification will be achieved more quickly. Conversely, at lower concentrations, a longer incubation period is necessary to achieve the same level of target engagement. It is crucial to perform a matrix experiment, testing multiple concentrations across multiple time points, to fully characterize the inhibitor's activity.

Q5: My results are inconsistent between experiments. What are common causes?

A5: Inconsistent results can arise from several factors:

  • Cell Density: Ensure you seed the same number of cells for each experiment and allow them to adhere uniformly. Cell density can alter YAP/TAZ localization and activity.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of the inhibitor. Use a consistent, and ideally low, serum percentage during the inhibitor incubation step.

  • Inhibitor Stability: Verify the stability of your inhibitor in cell culture media over the course of your longest time point.[3][4][5] Some compounds can degrade in aqueous, 37°C environments.

  • Edge Effects: In multi-well plates, wells on the outer edges are prone to evaporation, which concentrates both the media components and the inhibitor. Avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media to create a humidity barrier.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Potency / High IC50 1. Insufficient Incubation Time: The covalent bond has not had enough time to form. 2. Low Target Expression: The cell line may have low levels of TEAD proteins. 3. Compound Instability: The inhibitor is degrading in the culture media.1. Increase the incubation time. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal duration. 2. Confirm TEAD expression levels via Western Blot or qPCR. Select a cell line with known high TEAD activity. 3. Assess compound stability using LC-MS analysis of media samples taken at different time points.
High Cytotoxicity at All Concentrations 1. Excessive Incubation Time: Long exposure leads to off-target toxicity. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 3. Off-Target Covalent Modification: The inhibitor's reactive group ("warhead") is too reactive, binding nonspecifically to other cellular proteins.1. Reduce the maximum incubation time. For viability assays, test 24h and 48h before moving to 72h. 2. Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.1%). Run a vehicle-only control curve. 3. This is an intrinsic property of the compound. Focus on shorter time points where on-target activity can be distinguished from general toxicity.
IC50 Value Decreases Significantly with Time Time-Dependent Covalent Inhibition: This is the expected behavior for a covalent inhibitor.This is not an issue but rather a confirmation of the covalent mechanism. Report the IC50 value along with the specific incubation time used (e.g., IC50 (48h) = 50 nM). Select a time point for routine screening where the IC50 value has stabilized, indicating maximal target engagement.
Data Presentation: Time-Dependent Potency of this compound

The following table illustrates the typical effect of incubation time on the measured IC50 value of a covalent TEAD inhibitor in a cell proliferation assay.

Incubation TimeIC50 in NCI-H226 Cells (nM)IC50 in MDA-MB-231 Cells (nM)
24 hours 550.6875.2
48 hours 120.3210.8
72 hours 45.188.5
96 hours 42.585.3

Note: Data are representative. As shown, the apparent potency (IC50) increases as the incubation time is extended, stabilizing around 72-96 hours as target occupancy approaches its maximum.

Experimental Protocol & Visualizations

Protocol: Time-Course Experiment for IC50 Determination

This protocol outlines the steps to determine the optimal incubation time for measuring the anti-proliferative effects of this compound.

  • Cell Seeding:

    • Culture cells (e.g., NCI-H226) to ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well clear-bottom plates at a pre-determined optimal density (e.g., 2,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in culture media to create a range of concentrations (e.g., 100 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is ≤0.1%.

    • Remove media from the cell plate and add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

  • Incubation:

    • Prepare a separate plate for each time point (e.g., 24h, 48h, 72h, 96h).

    • Incubate the plates at 37°C, 5% CO2 for the designated duration.

  • Assay Readout (Cell Viability):

    • At the end of each incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle-treated wells to 100% viability and media-only wells to 0% viability.

    • Use a non-linear regression model (log[inhibitor] vs. response, variable slope) in software like GraphPad Prism to calculate the IC50 value for each time point.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start_end start_end process process decision decision data data A Start: Seed Cells in 96-well Plates B Incubate 24h for Cell Attachment A->B C Prepare Serial Dilution of this compound B->C D Treat Cells with this compound and Vehicle Controls C->D E Incubate Plates for 24h, 48h, 72h, 96h D->E F Add Viability Reagent (e.g., CellTiter-Glo) E->F G Read Luminescence F->G H Normalize Data & Calculate IC50 for each Time Point G->H I End: Identify Optimal Incubation Time H->I

Caption: Workflow for determining the optimal incubation time.

G cluster_pathway Mechanism of Action protein protein inhibitor inhibitor complex complex inactive inactive gene gene YAP_TAZ YAP / TAZ YAP_TEAD YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD Binds TEAD TEAD TEAD->YAP_TEAD TEAD_Inhibited TEAD (Covalently Inhibited) This compound This compound This compound->TEAD Covalently Binds TargetGenes Oncogenic Target Genes (CTGF, CYR61) YAP_TEAD->TargetGenes Activates Transcription Transcription Blocked YAP_TEAD->Transcription

Caption: Simplified signaling pathway showing this compound action.

G issue issue question question solution solution check check start Suboptimal Result: Low Potency / High IC50 q1 Was a time-course performed? start->q1 s1 Action: Run time-course (e.g., 24, 48, 72h) to find optimal time q1->s1 No q2 Did potency increase with longer incubation? q1->q2 Yes s2 Success: You have found a more optimal incubation time. Report IC50 with time. q2->s2 Yes q3 Is the compound stable in media for 72h? q2->q3 No s3 Action: Check compound stability via LC-MS. q3->s3 Unsure check1 Check cell line: Does it have high TEAD/YAP activity? q3->check1 Yes

Caption: Troubleshooting logic for low inhibitor potency.

References

addressing variability in results with DY268 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DY268, a potent and selective covalent antagonist of the Farnesoid X Receptor (FXR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective antagonist of the Farnesoid X Receptor (FXR), with an IC50 of 7.5 nM.[1][2][3] It functions as a covalent inhibitor, forming a stable bond with its target protein.[4][5][6][7][8] This covalent binding leads to prolonged and often irreversible inhibition of FXR activity.

Q2: What are the main research applications for this compound?

A2: this compound is primarily used in studies related to drug-induced liver injury (DILI) and the regulation of metabolic pathways governed by FXR.[1][9][10] Its ability to potently block FXR signaling makes it a valuable tool for investigating the physiological and pathological roles of this nuclear receptor.

Q3: How should I prepare and store this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300, Tween-80, and saline to ensure solubility and bioavailability. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but it is crucial to minimize freeze-thaw cycles.

Q4: Is this compound selective for FXR?

A4: this compound is reported to be a selective FXR antagonist. However, as with any covalent inhibitor, there is a potential for off-target effects, especially at higher concentrations or with prolonged exposure. It is always advisable to include appropriate controls in your experiments to verify the specificity of the observed effects.

Troubleshooting Guides

Cell-Based Assays (e.g., Reporter Gene Assays, Gene Expression Analysis)

Q1: I am not observing the expected antagonist effect of this compound on FXR activity in my reporter assay. What could be the issue?

A1: Several factors could contribute to a lack of antagonist activity. Consider the following:

  • Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh dilution from a new stock if necessary.

  • Cell Health: Verify the viability and health of your cells. High levels of cell death or stress can impact reporter gene expression and mask the effects of the compound.

  • Assay Conditions:

    • Incubation Time: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. You may need to optimize the incubation time to allow for sufficient covalent bond formation.

    • Agonist Concentration: If you are co-treating with an FXR agonist, ensure you are using an appropriate concentration (e.g., EC50 or EC80) to see a clear antagonist effect.

    • Serum Concentration: Components in the serum can sometimes interfere with compound activity. Consider reducing the serum concentration during the treatment period.

  • FXR Expression: Confirm that your cell line expresses sufficient levels of functional FXR.

Q2: I am seeing significant cytotoxicity in my cell-based assays after treatment with this compound. How can I address this?

A2: Cytotoxicity can be a concern, especially with covalent inhibitors. Here are some troubleshooting steps:

  • Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and incubation time that provides maximal FXR antagonism with minimal cytotoxicity.

  • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).

  • Off-Target Effects: At higher concentrations, covalent inhibitors can exhibit off-target reactivity. Consider using a lower, more selective concentration of this compound. You can also test the effect of a structurally related but inactive compound as a negative control.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. If possible, test the effect of this compound in a different cell line known to be robust for FXR studies.

In Vivo Experiments

Q1: I am not observing the expected in vivo phenotype after administering this compound. What are potential reasons for this?

A1: In vivo experiments are complex, and variability can arise from multiple sources.[11][12][13][14] Consider the following:

  • Compound Formulation and Administration:

    • Solubility: Ensure this compound is fully dissolved in the vehicle. Precipitation can lead to inaccurate dosing. Sonication or gentle heating may be required for complete dissolution.

    • Route of Administration: The chosen route of administration (e.g., oral gavage, intraperitoneal injection) should be appropriate for the compound and the animal model to ensure adequate bioavailability.

    • Dosing Frequency and Timing: The dosing regimen should be optimized based on the pharmacokinetic and pharmacodynamic properties of this compound.

  • Animal Model:

    • Species Differences: The efficacy of this compound may vary between different animal models (e.g., mice, rats, zebrafish).

    • Genetic Background: The genetic background of the animal strain can influence the response to a compound.[14]

    • Animal Health: Ensure the animals are healthy and free from underlying conditions that could confound the experimental results.

  • Target Engagement: It is crucial to verify that this compound is reaching its target tissue and engaging with FXR. This can be assessed by measuring the expression of known FXR target genes in the tissue of interest.

Q2: I am observing high inter-individual variability in my in vivo study with this compound. How can I reduce this?

A2: Inter-individual variability is a common challenge in animal research.[14] Here are some strategies to minimize its impact:

  • Standardization: Standardize as many experimental parameters as possible, including animal age, sex, housing conditions, and the timing of procedures.

  • Sample Size: Increase the number of animals per group to enhance the statistical power of your study.

  • Acclimatization: Allow sufficient time for animals to acclimatize to their environment and handling before starting the experiment.

  • Blinding and Randomization: Implement blinding and randomization in your experimental design to reduce bias.

  • Outlier Analysis: Use appropriate statistical methods to identify and handle outliers.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (FXR Antagonism) 7.5 nMNot specified[1][2][3]
IC50 (FXR Transactivation) 468 nMCell-based assay[1]

Experimental Protocols

Protocol 1: In Vitro FXR Reporter Gene Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HepG2) co-transfected with an FXR expression vector and an FXR-responsive reporter construct (e.g., containing an IR-1 response element driving luciferase expression) in a 96-well plate. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Also, prepare a solution of a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) at a concentration that gives a robust response (e.g., EC80).

  • Treatment:

    • Remove the growth medium from the cells.

    • Add the prepared this compound dilutions to the wells.

    • After a pre-incubation period (e.g., 1 hour) to allow for covalent modification of FXR, add the FXR agonist to the appropriate wells.

    • Include appropriate controls: vehicle control, agonist-only control, and this compound-only control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 2: In Vivo this compound Administration in Mice
  • Animal Model: Use an appropriate mouse strain for your study (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.

  • Compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle. For example, to prepare a 5 mg/mL solution, dissolve this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the solution is clear and free of precipitates. Prepare fresh on each dosing day.

  • Dosing:

    • Determine the appropriate dose based on preliminary studies or literature.

    • Administer this compound to the mice via the chosen route (e.g., oral gavage).

    • Administer the vehicle alone to the control group.

  • Monitoring: Monitor the animals for any signs of toxicity or adverse effects throughout the study.

  • Tissue Collection: At the end of the study, euthanize the animals and collect the tissues of interest (e.g., liver, intestine).

  • Downstream Analysis: Process the collected tissues for downstream analyses such as gene expression analysis (qRT-PCR), protein analysis (Western blotting), or histology.

Visualizations

DY268_FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR_cyto FXR Bile Acids->FXR_cyto Activates FXR Agonist FXR Agonist FXR Agonist->FXR_cyto Activates This compound This compound This compound->FXR_cyto Inhibits (Covalent) RXR_cyto RXR FXR_RXR_cyto FXR-RXR FXR_RXR_nuc FXR-RXR FXR_RXR_cyto->FXR_RXR_nuc Translocation FXRE FXR Response Element (FXRE) FXR_RXR_nuc->FXRE Binds Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

Caption: this compound covalently inhibits FXR, preventing its activation and translocation to the nucleus.

Troubleshooting_Workflow Start Experiment with this compound Shows Unexpected Results Check_Compound Verify Compound Integrity (Storage, Preparation) Start->Check_Compound Check_System Assess Experimental System (Cell Health, Animal Model) Start->Check_System Check_Protocol Review Experimental Protocol (Dose, Time, Controls) Start->Check_Protocol Refine_Experiment Refine Experimental Parameters Check_Compound->Refine_Experiment Check_System->Refine_Experiment Check_Protocol->Refine_Experiment Analyze_Data Re-analyze Data Refine_Experiment->Analyze_Data Implement Changes Consult_Support Consult Technical Support Analyze_Data->Consult_Support Issue Persists

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

DY268 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of DY268 to consider during experiments. The information is presented in a question-and-answer format to directly address specific issues users might encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[1][2][3]

Q2: What are the reported IC50 values for this compound against its primary target, FXR?

This compound has a reported IC50 of 7.5 nM in a biochemical FXR binding assay and an IC50 of 468 nM in a cell-based FXR transactivation assay.[1][2][4]

Q3: Has the selectivity of this compound been profiled against other nuclear receptors?

Yes, in a study using reporter cell lines, this compound was shown to have high selectivity for FXR when tested against a panel of other nuclear receptors, including LXRα, LXRβ, CAR, and RORγ.

Q4: Is there any publicly available data on the off-target effects of this compound against a broad panel of kinases (kinome scan)?

Currently, there is no publicly available comprehensive kinome scan data for this compound. While commercial services offer such profiling, the results for this compound have not been published in the reviewed literature. Therefore, researchers should be mindful of potential off-target effects on un-tested kinases, especially when observing unexpected phenotypes.

Q5: What are the common applications of this compound in research?

This compound is primarily used as a chemical tool to study the biological functions of FXR.[2] It is often employed in studies related to drug-induced liver injury (DILI) and metabolic diseases.[1][3]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary target.

TargetAssay TypeIC50 ValueReference
Farnesoid X Receptor (FXR)Binding Assay7.5 nM[2]
Farnesoid X Receptor (FXR)Cell-Based Transactivation Assay468 nM[1][4]

Troubleshooting Guides

Guide 1: Unexpected Phenotype Observed in a Cell-Based Assay

  • Problem: You are using this compound to antagonize FXR in your cell line, but you observe a phenotype that is inconsistent with known FXR signaling pathways.

  • Troubleshooting Workflow:

    G A Unexpected Phenotype Observed B Confirm On-Target FXR Engagement A->B C Perform Dose-Response Experiment B->C Western blot for FXR target genes (e.g., SHP, BSEP) D Literature Search for Phenotype C->D Does phenotype correlate with this compound concentration? E Consider Potential Off-Target Effects D->E Is the phenotype linked to other pathways? F Use a Structurally Different FXR Antagonist E->F If phenotype persists with different antagonist, it is likely an on-target effect. G Hypothesize and Test Off-Target Pathway E->G If phenotype is unique to this compound, suspect off-target effect. H Interpret Results F->H G->H

    Figure 1: Troubleshooting unexpected phenotypes.
  • Possible Causes and Solutions:

    • Cause: The observed phenotype is a previously uncharacterized consequence of FXR antagonism in your specific cell model.

      • Solution: Perform a thorough literature search to see if similar unexpected findings have been reported. Confirm on-target engagement by measuring the expression of known FXR target genes (e.g., SHP, BSEP) via qPCR or Western blot.

    • Cause: The phenotype is due to an off-target effect of this compound on an unknown protein.

      • Solution:

        • Use a Rescue Experiment: If possible, overexpress FXR to see if it rescues the phenotype.

        • Use a Different FXR Antagonist: Employ a structurally unrelated FXR antagonist (e.g., Z-Guggulsterone) to see if the same phenotype is produced. If the phenotype is unique to this compound, it strongly suggests an off-target effect.

        • Hypothesize and Test: Based on the phenotype, hypothesize which signaling pathway might be affected and test for modulation of key proteins in that pathway (e.g., via Western blot for phosphorylated kinases).

Guide 2: Inconsistent IC50 Values in a Luciferase Reporter Assay

  • Problem: You are performing an FXR luciferase reporter assay and are getting inconsistent IC50 values for this compound.

  • Troubleshooting Workflow:

    G A Inconsistent IC50 Values B Check Cell Health and Viability A->B MTT or other viability assay C Verify Reagent Quality and Concentration A->C This compound, agonist, luciferase substrate D Optimize Assay Parameters A->D Incubation time, agonist concentration E Review Data Analysis A->E Curve fitting method

    Figure 2: Troubleshooting inconsistent IC50 values.
  • Possible Causes and Solutions:

    • Cause: Poor cell health or cytotoxicity at higher concentrations of this compound.

      • Solution: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your reporter assay to ensure that the observed decrease in luciferase signal is not due to cell death. One study noted a drop in ATP levels at the highest tested concentration of this compound.[1]

    • Cause: Degradation or incorrect concentration of this compound or the FXR agonist used.

      • Solution: Prepare fresh stock solutions of your compounds. Verify the concentration of your agonist; for antagonist assays, an EC50 to EC80 concentration of the agonist is typically used.[5]

    • Cause: Suboptimal assay conditions.

      • Solution: Optimize the incubation time with this compound and the agonist. Ensure that the luciferase signal is within the linear range of your plate reader.

Experimental Protocols

Protocol 1: FXR Antagonist Luciferase Reporter Assay

This protocol is adapted from commercially available FXR reporter assay kits and published studies.[5][6]

  • Cell Seeding: Seed HEK293T or other suitable cells co-transfected with an FXR expression vector and a luciferase reporter plasmid containing FXR response elements into a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium. Also, prepare the FXR agonist (e.g., GW4064) at a concentration that gives approximately 80% of the maximal response (EC80).

  • Treatment: Add the this compound dilutions to the cells. After a short pre-incubation (e.g., 30 minutes), add the FXR agonist to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a cell viability control if necessary. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for FXR Target Gene Expression

  • Cell Treatment: Plate cells and treat with this compound and/or an FXR agonist for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against an FXR target protein (e.g., SHP, BSEP) or a housekeeping protein (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target protein to the housekeeping protein.

Signaling Pathway Diagram

The following diagram illustrates the canonical FXR signaling pathway and the point of inhibition by this compound.

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Bile Acids Bile Acids FXR_inactive FXR (inactive) Bile Acids->FXR_inactive binds FXR_active FXR (active) FXR_inactive->FXR_active RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active FXRE FXR Response Element (on DNA) FXR_active->FXRE heterodimerize and bind RXR_active->FXRE heterodimerize and bind Target Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target Genes regulates This compound This compound This compound->FXR_inactive antagonizes

Figure 3: FXR signaling pathway and this compound mechanism of action.

References

improving the stability of DY268 in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DY268, a potent Farnesoid X Receptor (FXR) antagonist, with a focus on improving its stability in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose metabolism.[1][2][3] It functions by inhibiting the transactivation of FXR, thereby blocking its downstream signaling pathways.[2] this compound has an IC50 of 7.5 nM in a binding assay and 468.5 nM in a cell-based FXR antagonistic assay.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure maximum stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C for up to one year. It is advisable to avoid repeated freeze-thaw cycles to prevent degradation. For freshly prepared stock solutions, it is best to use them on the same day or within one month if stored at -20°C.[4]

Q3: What are the potential causes of inconsistent results or a gradual loss of this compound activity in my long-term cell culture experiments?

A3: Several factors can contribute to inconsistent results or a decline in this compound's efficacy over time. These include:

  • Degradation in Aqueous Media: this compound may be unstable in the aqueous, buffered environment of cell culture media (typically pH 7.2-7.4) at 37°C.[4][5]

  • Metabolism by Cells: The cultured cells may metabolize this compound, converting it into an inactive form.[5]

  • Adsorption to Plasticware: The compound can adsorb to the surfaces of cell culture plates and pipette tips, which reduces its effective concentration in the media.[4][5]

  • Interactions with Media Components: Components within the culture media, such as certain amino acids, vitamins, or serum proteins, may react with or bind to this compound, affecting its stability and bioavailability.[4]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter when using this compound in long-term cell culture.

Issue 1: Rapid loss of this compound activity is observed within 24-48 hours of treatment.

  • Possible Cause 1: Chemical Instability in Culture Medium.

    • Suggested Solution: Perform a stability study of this compound in your specific cell culture medium without cells. Incubate the medium with this compound at 37°C and 5% CO2, and collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours). Analyze the concentration of intact this compound using HPLC-MS to determine its half-life in the medium.[4] Consider testing different media formulations to identify any reactive components.[4]

  • Possible Cause 2: Cellular Metabolism.

    • Suggested Solution: Conduct a time-course experiment with and without cells. A significantly faster disappearance of this compound in the presence of cells suggests metabolic degradation.[5] If metabolism is confirmed, more frequent media changes with fresh this compound may be necessary to maintain a stable concentration.

Issue 2: High variability in experimental results between replicates.

  • Possible Cause 1: Incomplete Solubilization.

    • Suggested Solution: Ensure that the this compound stock solution is completely dissolved. Gentle warming or sonication may aid in solubilization. Visually inspect the stock solution for any precipitates before diluting it into the culture medium.

  • Possible Cause 2: Adsorption to Labware.

    • Suggested Solution: Use low-protein-binding plates and pipette tips to minimize non-specific binding.[4] Including a control group with this compound in media without cells can help quantify the extent of adsorption to the plasticware.[4]

  • Possible Cause 3: Inconsistent Dosing.

    • Suggested Solution: Ensure precise and consistent timing for media changes and this compound replenishment. For long-term experiments, consider the use of automated liquid handlers for improved reproducibility.

Data Presentation

The following tables provide a template for presenting quantitative data from a this compound stability experiment.

Table 1: Stability of this compound in Different Cell Culture Media at 37°C (without cells)

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS% Remaining in PBS
0100100100
295.296.198.5
885.788.395.1
2465.470.190.3
4840.148.985.2

Table 2: Effect of Serum on this compound Stability in DMEM at 37°C (without cells)

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in Serum-Free DMEM
0100100
295.292.8
885.778.5
2465.455.3
4840.130.7

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a method for determining the stability of this compound in a specific cell culture medium over time using HPLC-MS.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 24-well low-protein-binding plates

  • Sterile, low-retention pipette tips

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Internal standard (a stable compound with similar properties to this compound)

  • HPLC-MS system with a C18 reverse-phase column

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions by diluting the stock solution in the desired media (with and without FBS) and PBS to a final concentration of 10 µM.

  • Experimental Setup:

    • Add 1 mL of each 10 µM this compound working solution to triplicate wells of a 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.[4]

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the peak area of this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[4]

Mandatory Visualizations

FXR_Signaling_Pathway FXR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BileAcids Bile Acids FXR_RXR_inactive FXR-RXR (inactive) BileAcids->FXR_RXR_inactive binds FXR_RXR_active FXR-RXR-BA (active) FXR_RXR_inactive->FXR_RXR_active translocates to nucleus FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE binds to SHP SHP FXRE->SHP induces expression CYP7A1 CYP7A1 Gene SHP->CYP7A1 inhibits transcription BileAcidSynthesis Bile Acid Synthesis CYP7A1->BileAcidSynthesis rate-limiting enzyme This compound This compound This compound->FXR_RXR_active antagonizes

Caption: Antagonistic action of this compound on the FXR signaling pathway.

Experimental_Workflow Workflow for Assessing this compound Stability prep Prepare 10 mM this compound stock in DMSO working Prepare 10 µM working solutions in media (+/- serum) and PBS prep->working plate Add working solutions to 24-well plate (triplicates) working->plate incubate Incubate at 37°C, 5% CO2 plate->incubate collect Collect aliquots at 0, 2, 8, 24, 48 hours incubate->collect process Protein precipitation with cold acetonitrile + internal standard collect->process analyze Analyze by HPLC-MS process->analyze data Calculate % remaining vs. time 0 analyze->data

Caption: Experimental workflow for this compound stability assessment.

Troubleshooting_Workflow Troubleshooting this compound Instability start Inconsistent results or loss of this compound activity check_stability Assess stability in media (with/without cells) start->check_stability is_stable Is compound stable in media alone? check_stability->is_stable metabolism Faster degradation with cells? is_stable->metabolism Yes optimize_media Test alternative media formulations is_stable->optimize_media No increase_freq Increase frequency of media/DY268 changes metabolism->increase_freq Yes check_adsorption Assess adsorption to plasticware metabolism->check_adsorption No end Optimized Protocol increase_freq->end optimize_media->end use_low_binding Use low-protein-binding labware check_adsorption->use_low_binding Yes recheck_solubility Re-evaluate stock solution solubility check_adsorption->recheck_solubility No use_low_binding->end recheck_solubility->end

Caption: A logical workflow for troubleshooting this compound stability issues.

References

how to confirm DY268 is working in my experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DY268, a potent Farnesoid X Receptor (FXR) antagonist, in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] Its primary mechanism of action is to bind to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and inhibiting the transcription of FXR target genes.[3]

Q2: What are the primary research applications for this compound?

This compound is primarily used in research to investigate the biological functions of FXR by inhibiting its activity. It is a valuable tool for studying metabolic diseases, cholestasis, and drug-induced liver injury (DILI).[1]

Q3: What is the difference between the IC50 values reported for this compound?

You may see different IC50 values reported for this compound. This is because the potency can be measured using different experimental assays. For instance, a lower IC50 value is typically observed in a direct binding assay (like time-resolved FRET) compared to a cell-based transactivation assay.[1][4] The cell-based assay provides a more physiologically relevant measure of the compound's functional antagonism within a cellular context.

Q4: Does this compound have any agonistic activity?

This compound has been shown to have no detectable agonistic activity, meaning it does not activate the FXR pathway on its own.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected antagonist activity in my cell-based assay.

  • Solution 1: Confirm Agonist Concentration: Ensure you are using an appropriate concentration of an FXR agonist (e.g., GW4064 or chenodeoxycholic acid, CDCA) to induce a robust activation of the FXR pathway. The concentration of this compound required to see an antagonistic effect will depend on the concentration of the agonist used. It is recommended to use the agonist at a concentration that elicits 50-80% of its maximal effect (EC50 to EC80).[5]

  • Solution 2: Check Cell Health and Passage Number: Use cells that are healthy, actively dividing, and within a low passage number. High passage numbers can lead to phenotypic drift and altered cellular responses.[3]

  • Solution 3: Freshly Prepare this compound Solutions: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution.[1] Prepare fresh dilutions from the stock for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.[3]

Issue 2: Solubility problems with this compound in my experimental media.

  • Solution 1: Use of Solubilizing Agents: For in vivo studies or challenging in vitro conditions, co-solvents and solubilizing agents may be necessary. Formulations using DMSO, PEG300, Tween-80, and saline have been described.[1] If precipitation occurs, gentle heating or sonication may aid dissolution.[1]

  • Solution 2: Prepare Fresh Working Solutions: Prepare the final working solution of this compound on the day of the experiment to minimize the risk of precipitation over time.[1]

Issue 3: How do I confirm that the observed effects are specific to FXR antagonism?

  • Solution 1: Rescue Experiment: Perform a rescue experiment by co-incubating your system with a high concentration of a potent FXR agonist. If the effects of this compound are on-target, a surplus of the agonist should be able to outcompete this compound and restore the FXR-mediated response.

  • Solution 2: Analyze Downstream Target Gene Expression: Measure the mRNA or protein levels of known FXR target genes. In the presence of an FXR agonist, the expression of genes like Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19) should be induced.[6][7] Treatment with this compound should antagonize this induction. Conversely, the expression of genes like Cholesterol 7α-hydroxylase (CYP7A1), which is negatively regulated by FXR, should be suppressed by an agonist and this suppression should be reversed by this compound.[8]

  • Solution 3: Use a Control Antagonist: If possible, use a structurally different, well-characterized FXR antagonist (e.g., (Z)-Guggulsterone) as a positive control for antagonism in your experimental system.[9]

Quantitative Data Summary

ParameterValueAssay TypeReference
IC50 7.5 nMTime-Resolved FRET (Binding Assay)[4]
IC50 468 nMCell-Based Transactivation Assay[1]
Solubility in DMSO Soluble-[4]
In Vivo Formulation Solubility ≥ 5 mg/mL (8.92 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

Experimental Protocols

Protocol: Confirming this compound Antagonism using a Luciferase Reporter Gene Assay

This protocol is designed to verify the antagonistic activity of this compound in a cell line engineered to express a luciferase reporter gene under the control of an FXR response element.

  • Cell Culture and Seeding:

    • Culture cells (e.g., HEK293T or HepG2) that have been co-transfected with an FXR expression vector and a luciferase reporter plasmid containing FXR response elements.

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of a known FXR agonist (e.g., 10 mM GW4064 in DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in cell culture medium.

    • Prepare a solution of the FXR agonist at a concentration that gives a submaximal response (e.g., EC80, approximately 100 nM for GW4064).[10]

  • Treatment:

    • Remove the culture medium from the cells.

    • Add the prepared this compound dilutions to the wells.

    • Immediately after, add the FXR agonist solution to all wells except for the vehicle control and this compound-only control wells.

    • Include the following controls:

      • Vehicle control (medium with DMSO)

      • Agonist-only control

      • This compound-only controls (at each concentration)

    • Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[10]

  • Luciferase Assay:

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a co-transfected Renilla luciferase or a separate cell viability assay).

    • Calculate the percentage of inhibition by this compound relative to the agonist-only control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

FXR_Signaling_Pathway FXR Signaling and Antagonism by this compound Bile_Acids Bile Acids / Agonist (e.g., GW4064) FXR FXR Bile_Acids->FXR Activates This compound This compound This compound->FXR Inhibits FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (in DNA) FXR_RXR_Complex->FXRE Binds to Target_Gene_Expression Target Gene Transcription FXRE->Target_Gene_Expression Regulates SHP SHP (Induction) Target_Gene_Expression->SHP BSEP BSEP (Induction) Target_Gene_Expression->BSEP CYP7A1 CYP7A1 (Repression) Target_Gene_Expression->CYP7A1

Caption: FXR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Unexpected Results with this compound Check_Reagents Verify Reagent Quality - Fresh this compound dilutions? - Agonist potency? Start->Check_Reagents Check_Cells Assess Cell Health - Low passage? - Optimal confluency? Start->Check_Cells Check_Protocol Review Protocol - Correct agonist concentration? - Appropriate incubation time? Start->Check_Protocol On_Target_Effect Confirm On-Target Effect - Rescue with excess agonist? - Analyze downstream genes? Check_Reagents->On_Target_Effect Check_Cells->On_Target_Effect Check_Protocol->On_Target_Effect Resolved Issue Resolved On_Target_Effect->Resolved Yes Consult Consult Further On_Target_Effect->Consult No

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: DY268 Activity and Serum Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DY268, a potent Farnesoid X Receptor (FXR) antagonist. This resource focuses on mitigating the potential impact of serum components on this compound activity and offers troubleshooting strategies for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] In biochemical assays, this compound has been shown to have an IC50 of 7.5 nM.[1][2][3] In cell-based transactivation assays, its IC50 is 468 nM.[1][4] By inhibiting FXR, this compound can modulate the expression of various target genes, making it a valuable tool for studying drug-induced liver injury (DILI) and other metabolic disorders.[1][2]

Q2: I am observing lower than expected potency of this compound in my cell-based assays containing serum. What could be the cause?

A2: A common reason for reduced activity of small molecules in the presence of serum is plasma protein binding.[5][6] Serum contains abundant proteins, such as albumin, which can bind to small molecules like this compound. This binding sequesters the compound, reducing its free concentration and thus its availability to interact with its target, FXR, within the cells. It is the unbound fraction of a drug that is pharmacologically active.[5]

Q3: How can I confirm if serum protein binding is affecting my this compound experiments?

A3: You can perform an IC50 shift assay. This involves determining the potency (IC50) of this compound in the absence and presence of varying concentrations of serum or purified serum albumin. A significant increase in the IC50 value in the presence of serum is a strong indicator of protein binding.[6][7]

Q4: What are some strategies to mitigate the impact of serum components on this compound activity?

A4: To address the issue of serum protein binding, you can consider the following approaches:

  • Use Serum-Free or Low-Serum Media: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, this will minimize protein binding effects.

  • Increase this compound Concentration: If serum is required, you may need to increase the concentration of this compound to compensate for the fraction bound to serum proteins and achieve the desired effective concentration.

  • Pre-incubate with Serum: While less common for inhibitors, understanding the binding kinetics can be important. However, for practical purposes, adjusting the concentration is the most direct approach.

  • Quantify the Unbound Fraction: For more advanced studies, you can experimentally determine the fraction of unbound this compound in your specific serum concentration using techniques like equilibrium dialysis.[8][9][10]

Q5: Are there any known off-target effects of this compound?

A5: Current literature suggests that this compound is a selective FXR antagonist. However, as with any pharmacological inhibitor, it is good practice to include appropriate controls in your experiments to monitor for potential off-target effects. This can include using a structurally unrelated FXR antagonist or evaluating the effects of this compound in FXR-knockout cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced this compound potency in cell-based assays with serum. Serum protein binding is reducing the free concentration of this compound.Perform an IC50 shift assay to confirm. Increase this compound concentration or use low-serum/serum-free media if possible.
High variability between experimental repeats. Inconsistent serum batches or cell passage number.Use the same batch of serum for a set of experiments. Ensure consistent cell passage number and seeding density.
No observable effect of this compound at expected concentrations. 1. Inactive compound. 2. Cell line does not express functional FXR. 3. Very high serum protein binding.1. Verify the integrity of the this compound stock solution. 2. Confirm FXR expression in your cell line (e.g., by Western blot or qPCR). 3. Test a much wider and higher concentration range of this compound.
Unexpected cellular toxicity. Off-target effects at high concentrations or solvent toxicity.Perform a cytotoxicity assay (e.g., MTS or LDH) to determine the toxic concentration range. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all conditions.

Experimental Protocols

Protocol 1: IC50 Shift Assay to Determine Serum-Induced Potency Shift

Objective: To quantify the effect of serum on the potency of this compound in a cell-based FXR reporter assay.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) stably expressing an FXR-responsive reporter gene (e.g., luciferase driven by an FXR response element) in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your base cell culture medium.

  • Treatment Conditions: Prepare two sets of treatment media:

    • Set A (Low Serum): Base medium with a low percentage of serum (e.g., 0.5% FBS).

    • Set B (High Serum): Base medium with a higher, physiologically relevant percentage of serum (e.g., 10% FBS).

  • Dosing: Add the serially diluted this compound to both Set A and Set B media.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the this compound-containing media from both sets. Also include appropriate vehicle controls for each serum condition.

  • FXR Activation: Add a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) at a constant concentration (e.g., its EC80) to all wells to stimulate the reporter gene expression.

  • Incubation: Incubate the plates for 18-24 hours.

  • Reporter Assay: Measure the reporter gene activity (e.g., luminescence for a luciferase assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control for each serum condition.

    • Plot the normalized response versus the log of this compound concentration for both low and high serum conditions.

    • Fit a dose-response curve to each dataset to determine the IC50 value.

    • Calculate the IC50 fold shift: Fold Shift = IC50 (High Serum) / IC50 (Low Serum).

Expected Outcome:

ConditionExample IC50 (nM)
0.5% Serum500
10% Serum5000
IC50 Fold Shift 10

A significant fold shift indicates that serum components are reducing the apparent potency of this compound.

Protocol 2: Equilibrium Dialysis for Measuring this compound Plasma Protein Binding

Objective: To determine the unbound fraction (fu) of this compound in plasma.

Methodology:

  • Apparatus: Use a commercially available rapid equilibrium dialysis (RED) device.

  • Sample Preparation:

    • Prepare a solution of this compound in plasma (e.g., human or the species relevant to your model) at a known concentration.

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis Setup:

    • Add the this compound-plasma solution to the sample chamber of the RED device.

    • Add the dialysis buffer to the buffer chamber.

  • Equilibration: Incubate the device at 37°C on a shaker for the time required to reach equilibrium (typically 4-6 hours, but should be determined empirically).

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis:

    • Determine the concentration of this compound in both aliquots using a sensitive analytical method such as LC-MS/MS.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound drug concentration.

    • Calculate the fraction unbound (fu) as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber.

Expected Outcome:

CompoundConcentration in Plasma Chamber (nM)Concentration in Buffer Chamber (nM)Fraction Unbound (fu)% Bound
This compound1000500.0595%

This data provides a quantitative measure of the extent of this compound binding to plasma proteins.

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXR_RXR_DNA FXR-RXR binds to FXR Response Element (FXRE) FXR_RXR->FXR_RXR_DNA Translocates to Nucleus Target_Genes Target Gene Transcription FXR_RXR_DNA->Target_Genes Regulates SHP SHP Target_Genes->SHP BSEP BSEP Target_Genes->BSEP FGF19 FGF19 Target_Genes->FGF19 This compound This compound (Antagonist) This compound->FXR Inhibits

Caption: FXR Signaling Pathway and Point of Inhibition by this compound.

Caption: Workflow for Investigating Serum Effects on this compound Activity.

Troubleshooting_Logic start Problem: Low this compound Potency q1 Is serum present in the assay? start->q1 a1_yes Perform IC50 Shift Assay q1->a1_yes Yes a1_no Check: 1. Compound Integrity 2. FXR Expression 3. Cell Health q1->a1_no No q2 Is there a significant shift? a1_yes->q2 a2_yes Solution: Increase [this compound] or use low/no serum q2->a2_yes Yes a2_no Problem likely not serum binding. Investigate other factors. q2->a2_no No

References

Validation & Comparative

A Head-to-Head Comparison of DY268 and Z-Guggulsterone as Farnesoid X Receptor (FXR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two commonly referenced Farnesoid X Receptor (FXR) antagonists: the synthetic compound DY268 and the natural product Z-guggulsterone. This comparison is supported by experimental data from various sources, with a focus on quantitative measures of potency and the methodologies used for their determination.

The Farnesoid X Receptor is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Antagonizing FXR has emerged as a potential therapeutic strategy for conditions such as cholestasis and certain metabolic disorders.[2] Both this compound and Z-guggulsterone are established FXR antagonists, but they exhibit markedly different potencies.

Quantitative Comparison of Potency

The potency of an antagonist is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the receptor's activity. A lower IC50 value indicates a higher potency.

Based on available data, this compound is a significantly more potent FXR antagonist than Z-guggulsterone. The IC50 for this compound is in the nanomolar range, while Z-guggulsterone's IC50 falls within the micromolar range. This suggests that a much lower concentration of this compound is needed to achieve the same level of FXR inhibition as Z-guggulsterone.

The following table summarizes the reported IC50 values for both compounds across different experimental assays:

CompoundAssay TypeIC50 ValueReference
This compound FXR Binding Assay7.5 nM[3][4]
Cell-Based FXR Transactivation Assay468 nM / 468.5 nM[3][4]
Z-Guggulsterone FXR Transactivation Assay~15-17 µM[1]
FXR Transactivation Assay39.05 µM
Coactivator Dissociation Assay~100 nM - 1 µM

Note: The variability in IC50 values for Z-guggulsterone can be attributed to different experimental setups, such as the specific cell line used, the reporter gene construct, and the concentration of the FXR agonist being antagonized.

A direct comparison in a commercial human FXR reporter assay kit further corroborates the superior potency of this compound over Z-guggulsterone, as both are used as reference antagonists in these kits.[5]

Experimental Methodologies

The determination of FXR antagonist potency relies on various in vitro assays. The most common approaches are cell-based reporter gene assays and biochemical co-regulator interaction assays.

Cell-Based Luciferase Reporter Assay

This is a widely used method to assess the ability of a compound to inhibit FXR-mediated gene transcription.

Workflow for a Typical FXR Antagonist Luciferase Reporter Assay:

cluster_setup Cell Culture & Transfection cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis Seed Cells Seed HEK293T cells in 96-well plates Transfect Co-transfect with: - FXR expression vector - Luciferase reporter construct - Renilla control vector Seed Cells->Transfect Add Agonist Add a fixed concentration of an FXR agonist (e.g., GW4064) Add Antagonist Add varying concentrations of the test antagonist (this compound or Z-guggulsterone) Add Agonist->Add Antagonist Incubate Incubate for 16-24 hours Add Antagonist->Incubate Lyse Cells Lyse cells Measure Luciferase Measure Firefly and Renilla luciferase activity Lyse Cells->Measure Luciferase Normalize Data Normalize Firefly to Renilla luciferase activity Measure Luciferase->Normalize Data Calculate IC50 Plot normalized data vs. log(antagonist concentration) to determine IC50 Normalize Data->Calculate IC50

FXR Antagonist Luciferase Reporter Assay Workflow

Principle:

  • Host cells (commonly HEK293T) are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., from the BSEP gene).[6][7]

  • An internal control plasmid, such as one expressing Renilla luciferase, is also co-transfected to normalize for transfection efficiency and cell viability.[7]

  • The cells are then treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) to stimulate FXR-mediated transcription of the luciferase gene.

  • Concurrently, the cells are treated with varying concentrations of the test antagonist (this compound or Z-guggulsterone).

  • The antagonist competes with the agonist for binding to FXR, thereby inhibiting the transcription of the luciferase gene.

  • After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the antagonist is used to calculate the IC50 value.

Co-regulator Interaction Assays (e.g., TR-FRET)

These are biochemical assays that measure the ability of an antagonist to disrupt the interaction between FXR and its co-regulators, which is a crucial step in transcriptional activation.

Principle of a TR-FRET Co-regulator Recruitment Assay:

  • The FXR ligand-binding domain (LBD), often tagged with an epitope like GST, is incubated with a fluorescently labeled co-regulator peptide (e.g., from SRC-1).[8]

  • A terbium-labeled antibody that binds to the GST tag on FXR-LBD serves as the donor fluorophore in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) pair. The fluorescent label on the co-regulator peptide acts as the acceptor.

  • In the presence of an agonist, FXR undergoes a conformational change that promotes its binding to the co-regulator peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a high FRET signal.

  • An antagonist will prevent this interaction, leading to a decrease in the FRET signal. The IC50 can be determined by measuring the reduction in the FRET signal at different antagonist concentrations.

FXR Signaling Pathway

The antagonistic action of this compound and Z-guggulsterone occurs within the broader context of the FXR signaling pathway. Understanding this pathway is essential for interpreting the functional consequences of FXR inhibition.

cluster_activation FXR Activation cluster_antagonism Mechanism of Antagonism cluster_downstream Downstream Gene Regulation Bile_Acids Bile Acids (e.g., CDCA) FXR FXR Bile_Acids->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Antagonists FXR Antagonists (this compound, Z-guggulsterone) FXRE FXR Response Element (FXRE) in target gene promoters FXR_RXR->FXRE binds to Antagonists->FXR binds & blocks activation SHP SHP (Small Heterodimer Partner) Gene Expression FXRE->SHP induces BSEP BSEP (Bile Salt Export Pump) Gene Expression FXRE->BSEP induces SHP_protein SHP Protein SHP->SHP_protein translates to CYP7A1 CYP7A1 Gene Expression (Bile Acid Synthesis) SHP_protein->CYP7A1 inhibits

Simplified FXR Signaling Pathway and Point of Antagonism

In its active state, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes.[9] A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[5] FXR antagonists like this compound and Z-guggulsterone prevent the initial activation of FXR, thereby blocking this entire downstream cascade.

Conclusion

Both this compound and Z-guggulsterone are effective antagonists of the Farnesoid X Receptor. However, the available experimental data consistently demonstrate that This compound is a substantially more potent antagonist than Z-guggulsterone , with an IC50 in the nanomolar range compared to the micromolar potency of Z-guggulsterone. This significant difference in potency is a critical consideration for researchers selecting a tool compound for in vitro or in vivo studies of FXR function and for professionals in the field of drug development exploring FXR as a therapeutic target. The choice between these two antagonists will depend on the specific requirements of the experiment, including the desired concentration range for effective FXR inhibition and the potential for off-target effects.

References

A Comparative Guide to DY268: A Potent Synthetic Farnesoid X Receptor (FXR) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. While FXR agonists have been developed for conditions like non-alcoholic steatohepatitis (NASH), there is growing interest in FXR antagonists. These inhibitors block the receptor's activity and hold therapeutic potential for diseases such as cholestasis, drug-induced liver injury (DILI), and certain metabolic disorders where FXR inhibition is considered beneficial.

This guide provides an objective comparison of DY268, a potent synthetic FXR antagonist, with other known FXR inhibitors, supported by available experimental data.

Performance Comparison of Synthetic FXR Antagonists

This compound stands out due to its high potency in inhibiting FXR. It belongs to a class of trisubstituted-pyrazol carboxamides and has been identified as one of the most potent FXR antagonists to date. Its primary advantage lies in its low nanomolar efficacy in direct binding assays and sub-micromolar activity in cell-based functional assays. This positions this compound as a valuable chemical tool for elucidating the biological functions of FXR and as a promising candidate for further drug development.[1]

A comparison of this compound's potency with other synthetic and natural FXR antagonists reveals its superior or competitive inhibitory activity.

Table 1: Comparative Potency (IC₅₀) of Selected FXR Antagonists

Compound Type Assay Type IC₅₀ Value Citation(s)
This compound Synthetic Binding Assay 7.5 nM [1][2]
Cell-based Transactivation 468 nM [1]
Compound '25' Synthetic Not Specified 9.2 nM [3][4]
FLG249 Synthetic Luciferase Assay 32.0 nM [3][4]
Compound '3f' Synthetic Not Specified 0.58 µM (580 nM) [3][4]
(Z)-Guggulsterone Natural Coactivator Association ~15-17 µM [5]
Yeast Two-Hybrid 6.47 µM [6]
Compound '9a' Synthetic (Seco-cholesterol) Cell-based 4.6 µM [3][4]

| NDB | Synthetic | Not Specified | 3.4 µM |[3][4] |

Disclaimer: The IC₅₀ values presented are sourced from various studies and may not be directly comparable due to differences in experimental protocols, cell lines, and assay conditions.

The data clearly indicates that this compound exhibits significantly higher potency in direct binding to the FXR ligand-binding domain compared to many other known antagonists. While its cell-based activity is less potent than its binding affinity—a common phenomenon reflecting cellular uptake, metabolism, and target engagement complexity—it remains a highly effective inhibitor at sub-micromolar concentrations.[1]

Signaling Pathways and Experimental Workflows

Mechanism of FXR Antagonism

FXR is activated by bile acids. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR), binds to FXR Response Elements (FXREs) on DNA, and recruits coactivators to initiate the transcription of target genes like the Small Heterodimer Partner (SHP). SHP, in turn, represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. An FXR antagonist like this compound physically binds to the receptor, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription, thereby inhibiting the entire downstream signaling cascade.

cluster_0 FXR Activation Pathway cluster_1 Mechanism of Antagonism BA Bile Acids (Agonist) FXR FXR BA->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Blocked_FXR Inactive FXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds Coactivator Coactivators Active_Complex Active Transcription Complex Coactivator->Active_Complex SHP SHP Gene Transcription Active_Complex->SHP Upregulates FXRE->Active_Complex CYP7A1 CYP7A1 Gene Repression SHP->CYP7A1 Inhibits This compound This compound (Antagonist) This compound->FXR Binds & Blocks Blocked_FXR->FXR_RXR Prevents Formation Blocked_FXR->Coactivator Blocks Recruitment

Caption: Mechanism of FXR activation by agonists and inhibition by the antagonist this compound.

Experimental Workflow for Screening FXR Antagonists

The identification and characterization of FXR antagonists like this compound typically involve a multi-step process, starting with high-throughput screening to identify initial hits, followed by cell-based assays to confirm functional antagonism.

cluster_workflow FXR Antagonist Screening Workflow s1 Step 1: Primary Screen (e.g., TR-FRET Binding Assay) d2 Identify 'Hits' (Compounds that bind FXR) s1->d2 s2 Step 2: Hit Confirmation & Dose-Response d3 Determine Potency (IC₅₀) of Confirmed Hits s2->d3 s3 Step 3: Functional Assay (Cell-based Transactivation) d4 Confirm Functional Antagonism (Inhibition of reporter gene) s3->d4 s4 Step 4: Selectivity & Cytotoxicity Assays d5 Assess Specificity for FXR & Rule out toxic effects s4->d5 s5 Step 5: Lead Optimization & In Vivo Studies d6 Selection of Potent, Selective, and Non-toxic Leads (e.g., this compound) s5->d6 d1 Compound Library d1->s1 d2->s2 d3->s3 d4->s4 d5->s5

Caption: A typical experimental workflow for identifying and validating FXR antagonists.

Experimental Protocols

The determination of a compound's potency as an FXR antagonist relies on robust in vitro assays. The two key experimental methods are binding assays and cell-based transactivation assays.

FXR Ligand Binding Assay (e.g., TR-FRET)

This assay quantifies the ability of a test compound to directly compete with a fluorescently labeled probe for binding to the FXR ligand-binding domain (LBD).

  • Objective: To determine the binding affinity (IC₅₀) of a test compound to the FXR protein.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technology based on the energy transfer between two fluorophores, a donor (e.g., Terbium-cryptate) and an acceptor, when in close proximity. In this assay, a labeled FXR-LBD and a fluorescent FXR ligand (probe) are used. When the probe binds to FXR, FRET occurs. An antagonist competes with the probe, disrupting FRET and causing a decrease in the signal.[7][8]

  • Methodology:

    • Reagents: Purified FXR-LBD protein (tagged, e.g., with GST or His), a fluorescent probe known to bind FXR (e.g., DY246), TR-FRET donor and acceptor fluorophores, assay buffer.[8]

    • Procedure: All reagents are combined in a microplate well. This includes the FXR-LBD, the fluorescent probe, and varying concentrations of the test compound (like this compound).

    • Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[9]

    • Detection: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

    • Data Analysis: The signal is plotted against the concentration of the test compound. The IC₅₀ value is calculated, representing the concentration of the compound that displaces 50% of the fluorescent probe.[7]

Cell-Based FXR Transactivation Assay

This assay measures the functional ability of a compound to inhibit FXR-mediated gene transcription in a cellular context.

  • Objective: To determine the functional potency (IC₅₀) of an antagonist in a cellular environment.

  • Principle: A host cell line (e.g., HEK293T or HepG2) is engineered to express the FXR protein and a reporter gene (e.g., luciferase) linked to an FXR-responsive promoter (like the BSEP promoter). When an FXR agonist is added, it activates FXR, leading to the expression of the reporter gene and a measurable signal (light). An antagonist will compete with the agonist and inhibit this signal in a dose-dependent manner.[10][11]

  • Methodology:

    • Cell Culture & Transfection: Adherent cells (e.g., HEK293T) are cultured and co-transfected with two plasmids: an FXR expression plasmid and a reporter plasmid containing an FXRE promoter upstream of a luciferase gene.[12]

    • Compound Treatment: After transfection (e.g., 24 hours), the cells are treated with a constant, predetermined concentration of an FXR agonist (e.g., Chenodeoxycholic acid - CDCA or GW4064) along with serially diluted concentrations of the test antagonist (this compound).[11][13]

    • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for transcriptional activation and reporter protein expression.[12]

    • Lysis and Detection: A lysis buffer is added to the cells, followed by a luciferase substrate. The resulting luminescence is measured with a luminometer.

    • Data Analysis: The luminescence signal is normalized and plotted against the antagonist concentration. The IC₅₀ value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced signal.[14]

References

Unmasking the Antagonist: DY268 Effectively Counteracts GW4064-Induced FXR Activation

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the potent Farnesoid X Receptor (FXR) antagonist, DY268, against the widely used FXR agonist, GW4064, provides compelling evidence of this compound's efficacy in neutralizing GW4064-driven cellular responses. This guide presents a comprehensive analysis of their interaction, supported by quantitative data and detailed experimental protocols, to inform researchers in drug discovery and molecular pharmacology.

The Farnesoid X Receptor (FXR) is a critical nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Its modulation by synthetic compounds has been a key strategy in the development of therapeutics for metabolic and liver diseases. GW4064 is a well-established synthetic agonist used to activate FXR and study its downstream signaling pathways. Conversely, the identification and validation of potent FXR antagonists are crucial for understanding the physiological consequences of FXR inhibition and for developing treatments where FXR overactivation is detrimental. This compound has emerged as a potent and selective antagonist of FXR.

This guide delves into the experimental validation of this compound's antagonistic effect on GW4064-mediated FXR activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Comparison of this compound and GW4064 Activity

The antagonistic potency of this compound against GW4064-induced FXR activation has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) of this compound is a key parameter demonstrating its efficacy.

Assay TypeCell LineGW4064 ConcentrationThis compound IC50Reference
FXR Transactivation AssayHEK293TNot specified468 nM[1]
Luciferase Reporter AssayHG5LN-hFXR100 nM (~EC80)148 nM[2][3]
FXR Reporter Gene AssayHEK293T0.15 µM (~EC70)Not specified[4]
FXR Reporter Gene AssayHEK293T0.30 µM (~EC50)Not specified[4]

These data consistently demonstrate that this compound is a potent antagonist of FXR, capable of inhibiting GW4064-induced receptor activation in the nanomolar range.

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and the experimental process used to validate the antagonistic effect, the following diagrams are provided.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 (Agonist) FXR_RXR_inactive FXR-RXR Complex (Inactive) GW4064->FXR_RXR_inactive Binds and Activates This compound This compound (Antagonist) This compound->FXR_RXR_inactive Binds and Inhibits FXR_RXR_active FXR-RXR Complex (Active) FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Initiates

Caption: FXR Signaling Pathway Activation by GW4064 and Inhibition by this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout Cell_Culture HEK293T Cell Culture Transfection Transfect with FXR and Luciferase Reporter Plasmids Cell_Culture->Transfection Plating Plate Cells in 96-well Plates Transfection->Plating Co_treatment Co-treat Cells with GW4064 and varying this compound concentrations Plating->Co_treatment GW4064_prep Prepare GW4064 (Agonist) (e.g., ~EC70 concentration) GW4064_prep->Co_treatment DY268_prep Prepare Serial Dilutions of this compound (Antagonist) DY268_prep->Co_treatment Incubation Incubate for 24 hours Co_treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Data Analysis and IC50 Calculation Luciferase_Assay->Data_Analysis

Caption: Experimental Workflow for FXR Antagonist Reporter Gene Assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's antagonistic effect.

FXR Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of FXR induced by an agonist.

a. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are transiently transfected using a suitable transfection reagent with expression plasmids for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., containing the bile salt export pump (BSEP) promoter).

b. Assay Procedure:

  • Following transfection, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well.

  • After 24 hours, the culture medium is replaced with a medium containing a fixed, sub-maximal concentration of the FXR agonist GW4064 (e.g., the EC70 concentration, approximately 0.15 µM, as determined from a prior dose-response experiment).[4]

  • This compound is then added to the wells in a series of increasing concentrations.

  • The cells are incubated for an additional 24 hours.

c. Data Acquisition and Analysis:

  • After incubation, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.

  • The relative light units (RLU) are normalized to a control (cells treated with GW4064 and vehicle).

  • The IC50 value for this compound is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

FXR Target Gene Expression Analysis (qPCR)

This experiment validates the functional antagonism of this compound by measuring the expression of known FXR target genes.

a. Cell Treatment:

  • Hepatocellular carcinoma cells (e.g., HepG2), which endogenously express FXR, are seeded in 6-well plates.

  • Cells are treated with GW4064 (e.g., 1 µM) alone, this compound alone, or a combination of GW4064 and varying concentrations of this compound for 24 hours.

b. RNA Isolation and cDNA Synthesis:

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • The concentration and purity of the RNA are determined using a spectrophotometer.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

c. Quantitative PCR (qPCR):

  • qPCR is performed using the synthesized cDNA, gene-specific primers for FXR target genes (e.g., SHP, BSEP), and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative expression of the target genes is calculated using the ΔΔCt method.

d. Data Analysis:

  • The fold change in gene expression in response to the treatments is calculated relative to the vehicle-treated control.

  • The ability of this compound to inhibit GW4064-induced gene expression is assessed by comparing the expression levels in co-treated cells to those treated with GW4064 alone.

Conclusion

The presented data and experimental protocols unequivocally validate this compound as a potent antagonist of GW4064-induced FXR activation. Its ability to inhibit FXR transactivation and downstream target gene expression in the nanomolar range highlights its utility as a valuable research tool for elucidating the roles of FXR in health and disease. For researchers and drug development professionals, this compound represents a key compound for investigating the therapeutic potential of FXR antagonism. The provided methodologies offer a robust framework for the continued investigation of FXR modulators.

References

A Head-to-Head Comparison of DY268 and Other Commercial FXR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Its involvement in various metabolic and cholestatic diseases has made it a significant therapeutic target. While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an area of growing interest. This guide provides a head-to-head comparison of DY268, a potent FXR antagonist, with other commercially available antagonists, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and other commercial FXR antagonists. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A lower IC50 value indicates a more potent antagonist.

CompoundAssay TypeIC50 ValueReference
This compound FXR Binding Assay7.5 nM[1][2]
Cell-Based FXR Transactivation Assay468 nM[1][2]
(Z)-Guggulsterone FXR Transactivation Assay~10 µM (in the presence of 100 µM CDCA)[3]
Tauro-β-muricholic acid (T-β-MCA) Competitive FXR Antagonist Assay40 µM[4]

Signaling and Experimental Workflow Diagrams

To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BileAcids Bile Acids (e.g., CDCA) FXR_inactive FXR BileAcids->FXR_inactive Activation FXR_active FXR FXR_inactive->FXR_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active FXRE FXR Response Element (FXRE) FXR_active->FXRE Heterodimerization with RXR TargetGenes Target Gene Transcription (e.g., SHP, BSEP) FXRE->TargetGenes Regulation This compound This compound This compound->FXR_active Antagonism TR_FRET_Workflow Components Assay Components: - GST-FXR-LBD (Donor) - Fluorescent Ligand (Acceptor) - Test Compound (e.g., this compound) Incubation Incubate components at room temperature Components->Incubation Reader Read TR-FRET signal on a microplate reader Incubation->Reader Analysis Calculate IC50 value Reader->Analysis Luciferase_Workflow Start Start Cell_Culture Culture mammalian cells (e.g., HEK293T) Start->Cell_Culture Transfection Co-transfect with: - FXR expression vector - FXRE-luciferase reporter vector Cell_Culture->Transfection Plating Plate transfected cells into a 96-well plate Transfection->Plating Treatment Treat cells with: - FXR agonist (e.g., GW4064) - Test antagonist (e.g., this compound) Plating->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Measurement Measure luciferase activity Lysis->Measurement Analysis Analyze data and determine IC50 Measurement->Analysis End End Analysis->End

References

assessing the specificity of DY268 for FXR over other nuclear receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a detailed comparison of the Farnesoid X Receptor (FXR) antagonist, DY268, against other nuclear receptors, supported by experimental data and detailed protocols.

This compound has emerged as a potent antagonist of the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Its utility as a chemical tool for studying FXR biology and as a potential therapeutic agent hinges on its selectivity. This guide assesses the specificity of this compound for FXR over other key nuclear receptors, including the Liver X Receptors (LXRα and LXRβ), the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Retinoid-related Orphan Receptor γ (RORγ).

Quantitative Assessment of this compound Specificity

Experimental evidence from a comprehensive study by Toporova et al. (2020) demonstrates the high selectivity of this compound for FXR.[2][3][4][5] In a panel of reporter gene assays designed to assess the activity of various compounds on multiple nuclear receptors, this compound was found to be "perfectly selective for FXR."[2][3][4][5] The compound did not exhibit any significant agonistic or antagonistic activity on LXRα, LXRβ, CAR, RORγ, or PXR at the concentrations tested.[2][3][4][5]

The following table summarizes the antagonistic activity of this compound against a panel of nuclear receptors.

Nuclear ReceptorIC50 (nM)Reference
FXR 43[3]
LXRα No effect observed[3]
LXRβ No effect observed[3]
CAR No effect observed[3]
RORγ No effect observed[3]
PXR No effect observed[3]

Table 1: Specificity of this compound for FXR over other nuclear receptors. Data is derived from luciferase reporter gene assays.[3]

Experimental Protocols

The determination of this compound's specificity relies on robust and validated experimental methodologies. A commonly employed technique is the cell-based luciferase reporter gene assay.

Luciferase Reporter Gene Assay for Nuclear Receptor Specificity

This assay measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.

Principle: A reporter gene construct containing a luciferase gene under the control of a promoter with response elements for a specific nuclear receptor is introduced into host cells. If a compound activates the nuclear receptor, the receptor binds to the response elements and drives the expression of luciferase. In the case of an antagonist like this compound, its ability to inhibit the activation induced by a known agonist is measured.

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates.

    • Cells are then transiently transfected with two plasmids:

      • An expression plasmid for the specific nuclear receptor (e.g., FXR, LXRα, PXR).

      • A reporter plasmid containing the luciferase gene driven by a promoter with the corresponding nuclear receptor response elements.

    • A control plasmid, such as one expressing Renilla luciferase, is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with a fresh medium containing the test compound (this compound) at various concentrations.

    • For antagonist assays, a known agonist for the specific nuclear receptor is added along with the test compound.

  • Luciferase Activity Measurement:

    • Following a 24-hour incubation period with the compounds, the cells are lysed.

    • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

    • Renilla luciferase activity is also measured for normalization.

  • Data Analysis:

    • The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.

    • For antagonist activity, the percentage of inhibition of the agonist-induced activity is calculated.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the FXR Signaling Pathway and Specificity Assessment

To better understand the context of this compound's action and the experimental approach to determine its specificity, the following diagrams are provided.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids FXR_inactive FXR Bile_Acids->FXR_inactive Binds to FXR_active FXR FXR_inactive->FXR_active Activation RXR_inactive RXR RXR_active RXR FXR_RXR_dimer FXR-RXR Heterodimer FXR_active->FXR_RXR_dimer RXR_active->FXR_RXR_dimer FXRE FXR Response Element (FXRE) FXR_RXR_dimer->FXRE Binds to Target_Genes Target Genes (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation This compound This compound This compound->FXR_inactive Antagonizes Specificity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis Cells HEK293T Cells Transfection Transfect with: 1. Nuclear Receptor Plasmid 2. Luciferase Reporter Plasmid Cells->Transfection Treatment Incubate with: - Agonist - this compound (various concentrations) Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Data Analysis: - Normalize Data - Calculate % Inhibition - Determine IC50 Luminescence->Analysis Result Result: High IC50 or 'No Effect' for non-FXR receptors indicates high specificity for FXR. Analysis->Result NR_Panel Nuclear Receptor Panel (FXR, LXR, PXR, etc.) NR_Panel->Transfection Test each receptor

References

Differential Modulation of Gene Expression by the Synthetic Antagonist DY268 versus the Natural Antagonist Guggulsterone on the Farnesoid X Receptor (FXR)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism. Its modulation presents a promising therapeutic avenue for metabolic diseases. While synthetic antagonists like DY268 offer potent and specific inhibition, natural compounds such as guggulsterone exhibit a more complex modulatory profile. This guide provides a comparative analysis of the differential effects of this compound and guggulsterone on FXR-regulated gene expression, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.

Unraveling the Contrasting Mechanisms of FXR Antagonism

This compound is a potent synthetic antagonist of FXR with a high binding affinity (IC50 = 7.5 nM), leading to a direct and robust inhibition of FXR transactivation.[1][2][3] In contrast, guggulsterone, a phytosteroid derived from the guggul tree, is characterized as a selective bile acid receptor modulator (SBARM).[4][5] While it acts as an antagonist in coactivator association assays, its effect on FXR target gene expression is context-dependent and can even lead to the enhancement of certain genes in the presence of an FXR agonist.[4][6][7]

This differential activity is highlighted by their effects on key FXR target genes. Guggulsterone, in the presence of an FXR agonist like chenodeoxycholic acid (CDCA), has been shown to enhance the expression of the Bile Salt Export Pump (BSEP) and the Small Heterodimer Partner (SHP).[4][6] However, it does not affect the FXR-mediated repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8][9] In fact, guggulsterone can inhibit CYP7A1 through activation of the Pregnane X Receptor (PXR).[8][9] this compound, as a direct antagonist, is expected to inhibit the agonist-induced expression of genes like BSEP and SHP and relieve the repression of CYP7A1.

Comparative Analysis of Gene Expression Modulation

The following table summarizes the known differential effects of this compound and guggulsterone on the expression of key FXR target genes in hepatocytes, such as HepG2 cells. This data is compiled from multiple studies investigating the individual actions of these compounds.

Target GeneFunctionEffect of this compound (in the presence of an agonist)Effect of Guggulsterone (in the presence of an agonist)References
BSEP (Bile Salt Export Pump, ABCB11)Transports bile acids out of hepatocytes.Inhibition of agonist-induced expression.Enhancement of agonist-induced expression.[4][6]
SHP (Small Heterodimer Partner, NR0B2)Atypical nuclear receptor that inhibits the expression of several metabolic genes, including CYP7A1.Inhibition of agonist-induced expression.Enhancement of agonist-induced expression.[4][5][6][10]
CYP7A1 (Cholesterol 7α-hydroxylase)Rate-limiting enzyme in bile acid synthesis from cholesterol.Reversal of agonist-induced repression.No effect on FXR-mediated repression; may inhibit via PXR.[8][9]
OSTα/OSTβ (Organic Solute Transporter α/β)Basolateral export of bile acids from hepatocytes and enterocytes.Inhibition of agonist-induced expression.Likely inhibition, but specific comparative data is limited.[11]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below. These protocols are based on established techniques for studying FXR modulation in vitro.

Luciferase Reporter Gene Assay for FXR Antagonism

This assay is used to quantify the ability of a compound to inhibit FXR activation in a cellular context.

Materials:

  • HepG2 cells

  • Expression plasmids: pCMV-FXR (human), pCMV-RXRα (human)

  • Reporter plasmid: pGL3-EcRE-Luc (containing FXR response elements driving luciferase expression)

  • Control plasmid: pRL-TK (Renilla luciferase for normalization)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • FXR agonist (e.g., GW4064 or CDCA)

  • Test compounds (this compound, guggulsterone)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the FXR, RXRα, EcRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the FXR agonist (at its EC50 concentration) and varying concentrations of the antagonist (this compound or guggulsterone). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luciferase Measurement: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System. Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the antagonist concentration to determine the IC50 value.

Gene Expression Analysis by qRT-PCR

This protocol details the quantification of mRNA levels of FXR target genes following treatment with antagonists.

Materials:

  • HepG2 cells

  • FXR agonist (e.g., GW4064 or CDCA)

  • Test compounds (this compound, guggulsterone)

  • TRIzol® reagent or other RNA isolation kit

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR® Green PCR Master Mix

  • Gene-specific primers for BSEP, SHP, CYP7A1, OSTα, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the FXR agonist and/or antagonists at desired concentrations for 24 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using TRIzol® reagent or a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using SYBR® Green master mix and gene-specific primers. The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizing the Signaling Pathways

To aid in the understanding of the molecular mechanisms, the following diagrams illustrate the FXR and related TGR5 signaling pathways.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR_inactive FXR Bile Acids->FXR_inactive Activation FXR_active FXR FXR_inactive->FXR_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active FXRE FXR Response Element (FXRE) FXR_active->FXRE RXR_active->FXRE Heterodimerization SHP SHP Gene FXRE->SHP Transcription↑ BSEP BSEP Gene FXRE->BSEP Transcription↑ OST OSTα/β Genes FXRE->OST Transcription↑ SHP_protein SHP Protein SHP->SHP_protein Translation CYP7A1 CYP7A1 Gene SHP_protein->CYP7A1 Repression↓ This compound This compound This compound->FXR_active Inhibition Guggulsterone Guggulsterone Guggulsterone->FXR_active Modulation

FXR Signaling Pathway

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids TGR5 TGR5 Bile Acids->TGR5 Binding G_protein G Protein (Gαs) TGR5->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression Transcription↑

TGR5 Signaling Pathway

Experimental Workflow for Comparative Transcriptomic Analysis

For a comprehensive comparison of the gene expression profiles modulated by this compound and guggulsterone, a transcriptomic analysis using RNA sequencing (RNA-Seq) is recommended.

RNA_Seq_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_sequencing Sequencing & Data Analysis HepG2 Seed HepG2 Cells Treatment Treat with: 1. Vehicle (Control) 2. Agonist (e.g., GW4064) 3. This compound + Agonist 4. Guggulsterone + Agonist HepG2->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Data Quality Control Sequencing->QC2 Alignment Read Alignment to Genome QC2->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

RNA-Seq Experimental Workflow

References

Evaluating the In Vivo Efficacy of DY268: A Comparative Guide to Farnesoid X Receptor (FXR) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Its central role in metabolic and inflammatory pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other liver and metabolic diseases.[2][3] Consequently, the development of synthetic FXR modulators, both agonists and antagonists, has become an area of intense research.

This guide provides a comparative overview of the in vivo efficacy of the potent FXR antagonist DY268 against other FXR modulators. It is important to note that while extensive in vitro data exists for this compound, demonstrating its high potency as an FXR antagonist, publicly available in vivo studies directly comparing its efficacy to other FXR modulators are limited.[4][5] Therefore, this guide will evaluate the known in vivo effects of representative FXR agonists and other antagonists to provide a comprehensive framework for understanding the potential therapeutic profile of this compound.

Data Presentation: Quantitative Comparison of FXR Modulators

The following tables summarize the typical in vivo effects of FXR agonists and antagonists based on preclinical studies in various animal models of liver and metabolic diseases.

Table 1: In Vivo Efficacy of FXR Agonists (e.g., Obeticholic Acid, GW4064)

ParameterEffectAnimal Model(s)Key Findings
Hepatic Steatosis ReductionDiet-induced obesity, NASH modelsDecreased liver fat accumulation and triglyceride levels.[6][7]
Hepatic Inflammation ReductionNASH, cholestasis modelsLowered expression of pro-inflammatory cytokines.[6][8]
Hepatic Fibrosis ReductionNASH, liver fibrosis modelsDecreased collagen deposition and expression of fibrotic markers.[6][8]
Bile Acid Synthesis SuppressionVarious rodent modelsDecreased expression of Cyp7a1, the rate-limiting enzyme in bile acid synthesis.[2]
Serum Bile Acids ReductionCholestasis modelsImproved bile acid homeostasis.
Glucose Metabolism ImprovementDiabetes, obesity modelsEnhanced insulin sensitivity and glucose tolerance.[2]
Lipid Metabolism VariableRodent and humanized mouse modelsOften associated with an increase in LDL cholesterol and a decrease in HDL cholesterol.[9]

Table 2: In Vivo Efficacy of FXR Antagonists (e.g., Gly-MCA, Compound 15/FLG249)

ParameterEffectAnimal Model(s)Key Findings
Hepatic Steatosis Potential ReductionLimited data; may depend on intestinal vs. systemic antagonismSome studies suggest benefits in metabolic disease models.[10]
Hepatic Inflammation Potential ReductionLimited dataMay modulate inflammatory pathways.
Hepatic Fibrosis Potential ReductionLimited dataMay have anti-fibrotic effects in specific contexts.
Bile Acid Synthesis InductionMouse modelsIncreased expression of Cyp7a1.[2][10]
Serum Bile Acids Potential IncreaseMouse modelsMay lead to increased circulating bile acid levels.[2]
Glucose Metabolism Potential ImprovementLimited dataMay improve metabolic parameters by modulating intestinal FXR signaling.[10]
Lipid Metabolism Potential ImprovementLimited dataMay have beneficial effects on cholesterol metabolism.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below is a generalized protocol for evaluating FXR modulators in a diet-induced mouse model of NASH.

Animal Model: Male C57BL/6J mice are typically used.[12]

Induction of NASH: Mice are fed a high-fat, high-cholesterol, and high-fructose diet (or other appropriate NASH-inducing diets like a methionine- and choline-deficient diet) for a period of 12-24 weeks to induce hepatic steatosis, inflammation, and fibrosis.[12][13]

Drug Administration:

  • Vehicle Control: The vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).

  • Test Compounds: this compound, a reference FXR agonist (e.g., Obeticholic Acid), and/or other relevant comparators are administered orally (gavage) or via intraperitoneal injection once daily for a specified duration (e.g., 4-8 weeks).

  • Dose Range: A dose-response study is often conducted to determine the optimal effective dose.

Efficacy Endpoints:

  • Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Sirius Red or Masson's trichrome staining is used to quantify fibrosis.[12]

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury. Serum lipids (total cholesterol, HDL, LDL, triglycerides) and glucose are also analyzed.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on liver and/or intestinal tissue to measure the expression of FXR target genes (e.g., Shp, Fgf15/19, Cyp7a1, Bsep, Ostα/β) and genes involved in inflammation and fibrosis (e.g., Tnfα, Il-6, Col1a1, Timp1).[10]

  • Metabolic Assessments: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can be performed to evaluate effects on glucose homeostasis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FXR_Signaling_Pathway cluster_extracellular Extracellular Space / Lumen cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR FXR Agonist FXR Agonist FXR Agonist->FXR Activates This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->FXR Blocks FXR_RXR FXR RXR FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (SHP, FGF15/19, BSEP, OSTα/β) FXRE->Target_Genes Activates CYP7A1 CYP7A1 Transcription Target_Genes->CYP7A1 Inhibits (via SHP/FGF15)

Caption: FXR Signaling Pathway Activation and Inhibition.

Experimental_Workflow start Start: Select Animal Model (e.g., C57BL/6J mice) diet Induce NASH (High-Fat/High-Fructose Diet) start->diet randomization Randomize into Treatment Groups diet->randomization treatment Treatment Administration (Vehicle, this compound, Agonist) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring endpoints Terminal Endpoint Analysis monitoring->endpoints histology Liver Histology (H&E, Sirius Red) endpoints->histology biochemistry Serum Biochemistry (ALT, AST, Lipids) endpoints->biochemistry gene_expression Gene Expression (qRT-PCR) endpoints->gene_expression data_analysis Data Analysis & Comparison histology->data_analysis biochemistry->data_analysis gene_expression->data_analysis

Caption: In Vivo Efficacy Evaluation Workflow.

Logical_Comparison cluster_agonist FXR Agonists cluster_antagonist FXR Antagonists (e.g., this compound) FXR_Modulation FXR Modulation Agonist_Effects Activates FXR ↓ Bile Acid Synthesis ↓ Steatosis/Fibrosis ↑ LDL-C FXR_Modulation->Agonist_Effects Agonism Antagonist_Effects Inhibits FXR ↑ Bile Acid Synthesis Potential ↓ Steatosis (Data Limited) FXR_Modulation->Antagonist_Effects Antagonism

Caption: Agonist vs. Antagonist Effects on FXR.

Conclusion

This compound is a highly potent FXR antagonist based on in vitro characterization.[4][5] While direct comparative in vivo efficacy data for this compound is not extensively available in the public domain, the known effects of other FXR antagonists suggest a distinct pharmacological profile compared to FXR agonists. FXR agonists have consistently demonstrated efficacy in reducing hepatic steatosis, inflammation, and fibrosis in various preclinical models, although they can be associated with alterations in lipid profiles.[6][8][9] FXR antagonists, on the other hand, are expected to have opposing effects on bile acid synthesis and may offer therapeutic benefits through distinct mechanisms, particularly by modulating intestinal FXR signaling.[10]

The provided frameworks for experimental protocols and data interpretation should guide researchers in designing and executing robust in vivo studies to elucidate the full therapeutic potential of this compound and other novel FXR modulators. Future head-to-head comparative studies are essential to definitively position this compound within the therapeutic landscape for liver and metabolic diseases.

References

Cross-Validation of DY268's Farnesoid X Receptor (FXR) Antagonism Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) antagonist, DY268, with other known FXR antagonists, Z-guggulsterone and Gly-β-MCA. The data presented herein facilitates an objective evaluation of this compound's mechanism of action and performance across different cell lines relevant to liver and intestinal physiology.

Introduction to this compound

This compound is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.[1] FXR antagonists are valuable research tools for studying the physiological roles of FXR and hold therapeutic potential for conditions such as cholestasis and metabolic diseases. This guide focuses on the cross-validation of this compound's activity in various cell lines, providing a comparative analysis with other commercially available FXR antagonists.

Comparative Analysis of FXR Antagonist Activity

The inhibitory activity of this compound and its alternatives, Z-guggulsterone and Gly-β-MCA, has been evaluated in different cell-based assays. The following table summarizes their half-maximal inhibitory concentrations (IC50) for FXR antagonism.

CompoundCell LineAssay TypeIC50 (nM)Reference
This compound HEK293TReporter Gene Assay468[1]
Z-Guggulsterone HepG2Coactivator Association Assay~15,000-17,000[2]
Gly-β-MCA ---Data not available

Cross-Validation of this compound's Mechanism of Action in Different Cell Lines

The primary mechanism of action for an FXR antagonist is the inhibition of FXR-mediated target gene transcription. This has been validated for this compound across several cell lines.

HEK293T Cells (Human Embryonic Kidney)

In a cell-based transactivation assay using HEK293T cells, this compound demonstrated potent antagonism of FXR with an IC50 of 468 nM.[1]

HepG2 and Huh7 Cells (Human Hepatocellular Carcinoma)

Studies have utilized HepG2 and Huh7 cells to investigate the effect of FXR modulators on hepatic target genes. While direct quantitative data for this compound's effect on target gene expression in these cell lines is limited in publicly available literature, Z-guggulsterone has been shown to enhance the expression of the FXR target gene, Bile Salt Export Pump (BSEP), in HepG2 cells.[3][4] Another study in Huh7 cells demonstrated Z-guggulsterone's effect on Carboxylesterase 1 (CES1) and BSEP expression.[5]

Caco-2 Cells (Human Colorectal Adenocarcinoma)

The Caco-2 cell line is a widely used model for the intestinal epithelium, a key tissue for FXR signaling. While specific data on the effect of this compound in Caco-2 cells is not extensively documented in the reviewed literature, the investigation of FXR antagonists in this cell line is crucial for understanding their impact on intestinal FXR target genes like the apical sodium-dependent bile acid transporter (ASBT).

Signaling Pathway of FXR Antagonism

FXR, upon activation by bile acids, forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key target genes include the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR also induces the expression of the Bile Salt Export Pump (BSEP), responsible for transporting bile acids out of hepatocytes. FXR antagonists like this compound block the initial activation of FXR, thereby preventing these downstream signaling events.

FXR Antagonist Signaling Pathway

Experimental Protocols

FXR Reporter Gene Assay

This assay is used to quantify the ability of a compound to modulate FXR activity.

Materials:

  • HEK293T cells

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, Z-guggulsterone, Gly-β-MCA)

  • FXR agonist (e.g., GW4064 or CDCA)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate medium.

    • Co-transfect cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, plate the transfected cells into 96-well plates.

    • Prepare serial dilutions of the test compounds and the FXR agonist.

    • For antagonist mode, treat cells with a fixed concentration of the FXR agonist (typically EC50 or EC80) and varying concentrations of the antagonist.

    • Include appropriate vehicle and positive controls.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.

    • Calculate the percent inhibition of the agonist response for each antagonist concentration and determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This method is used to measure the effect of FXR antagonists on the mRNA levels of FXR target genes.

Materials:

  • HepG2, Huh7, or Caco-2 cells

  • Test compounds and FXR agonist

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Cell Treatment:

    • Plate cells and treat with the test compounds in the presence of an FXR agonist for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis:

    • Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

    • Compare the expression levels in treated cells to the vehicle control.

Western Blotting for FXR Protein Expression

This technique is used to assess the total protein levels of FXR.

Materials:

  • Cell lysates from treated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FXR

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Lyse cells and quantify protein concentration. .

  • SDS-PAGE and Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against FXR.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of an FXR antagonist.

Experimental_Workflow cluster_cell_culture Cell Line Selection & Culture cluster_assays In Vitro Assays cluster_data_analysis Data Analysis & Comparison Cell_Lines Select Cell Lines (e.g., HEK293T, HepG2, Huh7, Caco-2) Culture Cell Culture & Maintenance Cell_Lines->Culture Reporter_Assay FXR Reporter Gene Assay (IC50 Determination) Culture->Reporter_Assay Transfection & Treatment qPCR Target Gene Expression (qPCR) (SHP, BSEP, CYP7A1) Culture->qPCR Treatment Western_Blot FXR Protein Expression (Western Blot) Culture->Western_Blot Treatment IC50_Comp Compare IC50 Values (this compound vs. Alternatives) Reporter_Assay->IC50_Comp Gene_Exp_Comp Compare Target Gene Modulation Across Cell Lines qPCR->Gene_Exp_Comp Conclusion Draw Conclusions on Cross-Validation IC50_Comp->Conclusion Gene_Exp_Comp->Conclusion

References

Navigating the Off-Target Landscape: A Comparative Analysis of DY268 and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target profile of a compound is as critical as defining its on-target potency. Unintended molecular interactions can lead to unforeseen toxicities or reveal novel therapeutic opportunities. This guide provides a side-by-side analysis of the off-target profiles of DY268, a potent farnesoid X receptor (FXR) antagonist, and a selection of functionally similar compounds. The information is compiled from publicly available data and presented to facilitate informed decisions in drug discovery and development.

This comparative analysis delves into the known off-target interactions of this compound and other FXR modulators, including Guggulsterone, Ivermectin, and Cilofexor. While a direct head-to-head comparison across a standardized panel of assays is not uniformly available in the public domain, this guide synthesizes existing findings to offer a comprehensive overview of their selectivity and potential for off-target effects.

Quantitative Off-Target Profile Summary

The following table summarizes the known on-target and off-target activities of this compound and selected similar compounds. It is important to note that the methodologies and the breadth of off-target screening vary significantly between studies, making direct quantitative comparisons challenging.

CompoundPrimary TargetKnown/Predicted Off-TargetsOff-Target Data Source
This compound Farnesoid X Receptor (FXR) AntagonistHigh selectivity for FXR demonstrated. No significant activity observed against a panel of other nuclear receptors.[1]Nuclear receptor selectivity panel[1]
Guggulsterone Farnesoid X Receptor (FXR) AntagonistPI3-kinase/AKT pathway, JAK/STAT pathway, NFκB signaling pathway.[2][3]In vitro studies on cancer cell signaling pathways.[2][3]
Ivermectin Glutamate-gated chloride channels (in invertebrates); Farnesoid X Receptor (FXR) Antagonist (in mammals)[4]Neurotransmitter-gated ion channels (GABA, nAChR, 5-HT receptors), other nuclear receptors, and various transporter proteins.[5][6]In silico computational analysis.[5][6]
Cilofexor Farnesoid X Receptor (FXR) AgonistGenerally well-tolerated in clinical trials, suggesting a favorable off-target profile. Pruritus is a common, likely on-target-related, adverse effect.[7][8][9][10][11]Phase 1 and 2 clinical trial data.[7][8][9][10][11]

Experimental Protocols

The methodologies employed to assess the off-target profiles of these compounds are crucial for interpreting the data. Below are detailed descriptions of the key experimental approaches cited in this guide.

Nuclear Receptor Selectivity Panel

This assay is designed to evaluate the specificity of a compound for its intended nuclear receptor target against a panel of other related nuclear receptors.

  • Principle: The assay typically utilizes cell lines engineered to express a specific nuclear receptor (e.g., PXR, LXR, PPARs) and a reporter gene system (e.g., luciferase or β-lactamase) that is activated upon receptor binding. The test compound is incubated with these cell lines, and its ability to agonize or antagonize the activity of each receptor is measured by the reporter gene output.

  • General Protocol:

    • Culture engineered cell lines expressing the target and off-target nuclear receptors.

    • Plate the cells in multi-well plates.

    • Treat the cells with a range of concentrations of the test compound. For antagonist testing, cells are co-treated with a known agonist for the respective receptor.

    • Incubate for a defined period (e.g., 24 hours).

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) for each receptor, allowing for a quantitative assessment of selectivity.

In Silico Off-Target Prediction

Computational methods are often used as a preliminary screen to predict potential off-target interactions based on the chemical structure of a compound.

  • Principle: These methods utilize algorithms that compare the 3D structure of the compound of interest against a large database of protein binding sites. Similarities in structure or chemical features between the compound and known ligands of other proteins can suggest potential off-target binding.

  • Workflow:

    • Obtain the 3D structure of the test compound.

    • Utilize a computational platform or software that contains a database of protein structures and their known ligands.

    • The software performs a virtual screening, docking the test compound into the binding sites of numerous proteins.

    • A scoring function is used to estimate the binding affinity of the compound to each potential off-target.

    • Results are ranked to identify proteins with the highest predicted binding affinity, which are then prioritized for experimental validation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement and can be adapted to assess off-target binding in a cellular environment.

  • Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.

  • General Protocol:

    • Treat intact cells or cell lysates with the test compound.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

    • A shift in the melting curve of the protein in the presence of the compound indicates a direct binding interaction. This can be performed for known on-targets as well as suspected off-targets.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the methodologies used to probe them is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key concepts.

Signaling_Pathway cluster_FXR FXR Signaling FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Target_Genes Target Gene Expression (e.g., SHP, FGF19) FXR_RXR->Target_Genes Activates Bile_Acids Bile Acids Bile_Acids->FXR Agonist This compound This compound This compound->FXR Antagonist Guggulsterone Guggulsterone Guggulsterone->FXR Antagonist

Caption: Simplified FXR signaling pathway and points of intervention by antagonists.

Off_Target_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation Compound Test Compound (e.g., this compound) Virtual_Screening Virtual Screening (Docking) Compound->Virtual_Screening Predicted_Off_Targets Predicted Off-Targets Virtual_Screening->Predicted_Off_Targets Selectivity_Panel Nuclear Receptor Selectivity Panel Predicted_Off_Targets->Selectivity_Panel CETSA Cellular Thermal Shift Assay (CETSA) Predicted_Off_Targets->CETSA Confirmed_Off_Targets Confirmed Off-Targets Selectivity_Panel->Confirmed_Off_Targets CETSA->Confirmed_Off_Targets

Caption: General workflow for identifying and validating off-target interactions.

References

A Comparative Analysis of the Therapeutic Index of DY268 and Established FXR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Farnesoid X Receptor (FXR) antagonist, DY268, with established antagonists, Guggulsterone and Glycine-β-muricholic acid (Gly-MCA). The focus is on the therapeutic index, a critical measure of a drug's safety and efficacy, supported by available experimental data and detailed methodologies.

Executive Summary

The Farnesoid X Receptor (FXR) is a key regulator of bile acid, lipid, and glucose homeostasis, making it a promising therapeutic target for a variety of metabolic diseases. While FXR agonists have been extensively studied, FXR antagonists are emerging as a potential treatment strategy for conditions such as cholestasis and certain metabolic disorders. This guide evaluates the therapeutic potential of a novel FXR antagonist, this compound, in comparison to the well-documented antagonists Guggulsterone and Gly-MCA. A comprehensive analysis of their therapeutic indices is presented, based on available preclinical and clinical data. Due to the limited availability of direct therapeutic index values, this guide compiles relevant efficacy and toxicity data to provide a comparative assessment.

Comparative Data of FXR Antagonists

The following table summarizes the available quantitative data for this compound, Guggulsterone, and Gly-MCA, focusing on parameters relevant to their therapeutic index.

ParameterThis compoundGuggulsteroneGlycine-β-muricholic acid (Gly-MCA)
Mechanism of Action Potent FXR AntagonistFXR AntagonistIntestine-Selective FXR Antagonist
In Vitro Potency (IC50) 7.5 nM (Binding Assay)[1], 468 nM (Cell-based Transactivation Assay)[1]15-50 µM[2]Not explicitly stated, but described as a high-affinity inhibitor.
Effective Dose (ED50/Effective Concentration) Data not available500 mg, three times a day (in a clinical trial for hyperlipidemia)10 and 50 mg/kg in mice (for diet-induced obesity)[3][4]
Toxic Dose (TD50/LD50) Data not availableLD50 (oral, gum guggul extract) in rats and mice: 1.6 g/kg[5]No systemic, hepatic, or intestinal toxicities reported in mice at 10 and 50 mg/kg.[3]
Reported Side Effects Not reported in available literature.Gastrointestinal discomfort, nausea, skin rashes.[6][7][8]Not reported in available preclinical studies.
Therapeutic Index (TI = TD50/ED50) Not determinable from available data Not precisely calculable, but appears to have a wide margin of safety based on traditional use and preclinical data. Appears to be favorable in preclinical models, with no observed toxicity at effective doses.

Experimental Protocols

Determination of In Vitro Antagonist Potency (IC50)

FXR Transactivation Assay (Luciferase Reporter Assay): This cell-based assay is crucial for determining the functional inhibitory activity of a compound on FXR-mediated gene transcription.

  • Cell Culture and Transfection:

    • HEK293T or HepG2 cells are commonly used.

    • Cells are co-transfected with plasmids expressing the human FXR protein and a reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., from the BSEP or SHP promoter).[9] A plasmid for a constitutively expressed internal control (e.g., Renilla luciferase) is also included for normalization.

  • Compound Treatment:

    • After transfection, cells are treated with a known FXR agonist (e.g., GW4064 or CDCA) to induce a baseline level of FXR activation.

    • Concurrently, cells are treated with a range of concentrations of the test antagonist (e.g., this compound).

  • Luciferase Activity Measurement:

    • Following an incubation period (typically 24 hours), cell lysates are collected.

    • Luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the internal control signal.

  • IC50 Calculation:

    • The percentage inhibition of FXR activation is calculated for each antagonist concentration relative to the agonist-only control.

    • The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal agonist response, is determined by plotting the dose-response curve.[10][11]

Determination of Therapeutic Index (In Vivo)

A comprehensive in vivo study is required to determine the therapeutic index of an FXR antagonist. This involves separate efficacy and toxicity studies.

1. Efficacy Study (Determination of ED50):

  • Animal Model: An appropriate animal model of a relevant disease is selected (e.g., a diet-induced obesity model in mice for metabolic disease).

  • Dose Administration: A range of doses of the test compound is administered to different groups of animals.

  • Efficacy Endpoint: A relevant biomarker of efficacy is measured. For an FXR antagonist in a metabolic disease model, this could be a reduction in body weight, improved glucose tolerance, or changes in the expression of FXR target genes in the intestine.[4]

  • ED50 Calculation: The dose that produces 50% of the maximal therapeutic effect (ED50) is determined from the dose-response curve.[12][13]

2. Toxicity Study (Determination of TD50 or LD50):

  • Acute Toxicity (LD50):

    • Animal Model: Typically rats or mice.

    • Procedure: A single, high dose of the compound is administered to a group of animals, and mortality is observed over a set period (e.g., 14 days). The LD50 is the dose that is lethal to 50% of the animals.[5]

  • Sub-chronic Toxicity (to determine TD50 or No-Observed-Adverse-Effect-Level - NOAEL):

    • Animal Model: At least two species, one rodent and one non-rodent, are typically required for regulatory submissions.

    • Procedure: The compound is administered daily for a longer period (e.g., 28 or 90 days) at various dose levels.

    • Endpoints: A wide range of parameters are monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

    • TD50/NOAEL Determination: The TD50 is the dose that causes a specific toxic effect in 50% of the animals. The NOAEL is the highest dose at which no adverse effects are observed.

3. Calculation of Therapeutic Index:

The therapeutic index is calculated as the ratio of the toxic dose to the effective dose: TI = TD50 / ED50 or TI = LD50 / ED50 [14][15]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

FXR_Signaling_Pathway cluster_cell Intestinal/Liver Cell cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates FXR Antagonist (e.g., this compound) FXR Antagonist (e.g., this compound) FXR Antagonist (e.g., this compound)->FXR Blocks Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR CoRepressor Co-repressor FXR_RXR->CoRepressor Binds (Inactive) CoActivator Co-activator FXR_RXR->CoActivator Binds (Active) FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, FGF19, BSEP) FXRE->Target_Genes Activates Repressed_Genes Gene Repression (e.g., CYP7A1) Target_Genes->Repressed_Genes Leads to Therapeutic_Index_Workflow cluster_efficacy Efficacy Determination cluster_toxicity Toxicity Determination start_efficacy Select Disease Model (e.g., Diet-Induced Obesity) dose_efficacy Administer Range of Antagonist Doses start_efficacy->dose_efficacy measure_efficacy Measure Efficacy Endpoint (e.g., Body Weight Reduction) dose_efficacy->measure_efficacy calc_ed50 Calculate ED50 measure_efficacy->calc_ed50 calc_ti Calculate Therapeutic Index (TI = TD50 / ED50) calc_ed50->calc_ti start_toxicity Select Animal Model (e.g., Rats, Mice) dose_toxicity Administer Range of Antagonist Doses start_toxicity->dose_toxicity observe_toxicity Observe for Toxic Effects and/or Mortality dose_toxicity->observe_toxicity calc_td50 Calculate TD50/LD50 observe_toxicity->calc_td50 calc_td50->calc_ti

References

Safety Operating Guide

Navigating the Safe Disposal of DY268: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of DY268, a potent farnesoid X receptor (FXR) antagonist.

A Safety Data Sheet (SDS) for this compound, with a revision date of September 18, 2025, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water," underscoring the importance of preventing its entry into groundwater, watercourses, or sewage systems. Therefore, despite its non-hazardous classification, proper disposal protocols must be followed.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) as a standard laboratory practice.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated areaMinimizes inhalation of any potential dust or aerosols.

Experimental Protocol: Chemical Waste Segregation and Containment

The proper disposal of this compound hinges on a systematic approach to waste segregation, containment, and labeling, culminating in disposal through a certified hazardous waste management service.

1. Waste Identification and Classification:

  • Classify all materials contaminated with this compound as non-hazardous chemical waste that is slightly hazardous to aquatic life.

2. Waste Collection:

  • Solid Waste: Carefully transfer solid this compound, as well as contaminated items such as weighing papers, pipette tips, and gloves, into a designated, compatible, and clearly labeled solid waste container. Avoid the creation of dust.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Container Selection and Labeling:

  • Waste containers must be chemically resistant, in good condition, and have a secure, leak-proof lid.

  • Label the waste container clearly with "this compound Waste" and include any other information required by your institution's waste management policies.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Final Disposal Pathway

Under no circumstances should this compound or solutions containing it be disposed of down the drain or in the regular trash. The final disposal must be conducted through your institution's established chemical waste disposal procedures, typically managed by the EHS office. Adherence to local, state, and federal regulations for chemical waste disposal is mandatory.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: While wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as chemical waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Below is a diagram illustrating the logical workflow for the proper handling and disposal of this compound.

DY268_Disposal_Workflow cluster_prep Handling and Use cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe use Use in a Well-Ventilated Area ppe->use solid_waste Solid Waste (e.g., contaminated gloves, tips) use->solid_waste Generates liquid_waste Liquid Waste (e.g., solutions with this compound) use->liquid_waste Generates spill Spill Occurs use->spill collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store ehs_pickup Arrange for Pickup by EHS/Hazardous Waste Vendor store->ehs_pickup end End: Proper Disposal ehs_pickup->end contain Contain Spill with Inert Absorbent spill->contain cleanup Clean Up and Collect in Waste Container contain->cleanup report Report to Supervisor/EHS cleanup->report report->store Dispose of Spill Debris

Navigating the Safe Handling and Disposal of DY268: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of DY268, a potent farnesoid X receptor (FXR) antagonist. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of experimental outcomes.

This compound is a valuable tool in the study of drug-induced liver injury (DILI) and other metabolic diseases due to its potent antagonism of the farnesoid X receptor (FXR), with an IC50 of 7.5 nM.[1][2] Its targeted biological activity necessitates careful handling to prevent unintended exposure and ensure accurate experimental results.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, biologically active small molecules should be strictly followed. It is imperative to obtain a comprehensive SDS from the supplier before handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to create a barrier between the researcher and the chemical.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesDouble-gloving is recommended when handling the pure compound or concentrated solutions.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
Engineering Controls and Work Practices
Control MeasureDescription
Ventilation Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.
Designated Area A specific area of the laboratory should be designated for handling this compound to prevent cross-contamination.
Spill Management Have a spill kit readily available. In case of a spill, evacuate the area and follow established laboratory procedures for chemical spills. Absorb spills with an inert material and dispose of it as hazardous waste.
Hygiene Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Operational Plan: From Receipt to Disposal

A clear operational plan ensures consistency and safety throughout the experimental workflow.

G cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Experimentation cluster_3 Disposal Receiving Receive this compound Storage Store at -20°C (Solid) or -80°C (in Solvent) Receiving->Storage Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) in a Fume Hood Working_Solution Prepare Working Solution (Dilute Stock Solution) Stock_Solution->Working_Solution Cell_Culture Cell-Based Assays (e.g., FXR Reporter Assay) Working_Solution->Cell_Culture Waste_Segregation Segregate Waste (Solid, Liquid, Sharps) Cell_Culture->Waste_Segregation Disposal Dispose as Hazardous Chemical Waste Waste_Segregation->Disposal

Caption: Operational workflow for handling this compound.

Experimental Protocols

This compound is primarily utilized in cell-based assays to investigate its antagonistic effects on the Farnesoid X Receptor (FXR).

FXR Antagonist Reporter Assay

This assay quantifies the ability of this compound to inhibit FXR activation by a known agonist.

Materials:

  • Human FXR reporter cells

  • Cell culture medium

  • This compound

  • FXR agonist (e.g., GW4064)

  • Luciferase detection reagent

  • White, sterile, 96-well assay plates

Methodology:

  • Cell Seeding: Plate the FXR reporter cells in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Pre-treat the cells with the various concentrations of this compound for a specified period.

  • Agonist Addition: Add a known concentration of an FXR agonist (e.g., GW4064) to the wells.

  • Incubation: Incubate the plate for 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase detection reagent. Measure the luminescence using a plate reader.

  • Data Analysis: The decrease in luminescence in the presence of this compound indicates its antagonistic activity. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the FXR activation.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Measurement cluster_3 Analysis Seed_Cells Seed FXR Reporter Cells Add_this compound Add this compound (Serial Dilution) Seed_Cells->Add_this compound Add_Agonist Add FXR Agonist Add_this compound->Add_Agonist Incubate Incubate 24h Add_Agonist->Incubate Measure_Luminescence Measure Luminescence Incubate->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Caption: Experimental workflow for an FXR antagonist reporter assay.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container lined with a biohazard bag if biologically contaminated.
Liquid Waste (e.g., cell culture media containing this compound) Collect in a labeled hazardous waste container. Do not pour down the drain.
Sharps (e.g., needles used for transfer) Dispose of in a designated sharps container for hazardous materials.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Farnesoid X Receptor (FXR) Signaling Pathway

This compound acts by antagonizing the FXR signaling pathway. Understanding this pathway is key to interpreting experimental results.

G FXR FXR RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (DNA) RXR->FXRE Binds to Bile_Acids Bile Acids (Agonist) Bile_Acids->FXR Activates This compound This compound (Antagonist) This compound->FXR Inhibition Inhibition Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

Caption: Simplified FXR signaling pathway and the inhibitory action of this compound.

By adhering to these safety protocols, operational plans, and experimental guidelines, researchers can confidently and safely utilize this compound in their studies, contributing to a deeper understanding of FXR biology and its role in disease.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DY268
Reactant of Route 2
Reactant of Route 2
DY268

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.